Albuvirtide
Beschreibung
Eigenschaften
CAS-Nummer |
2395796-76-4 |
|---|---|
Molekularformel |
C204H306N54O72 |
Molekulargewicht |
4667 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1 |
InChI-Schlüssel |
DJIGFNCGXOAXOW-WTPNCWHFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Albuvirtide: A Technical Guide
Albuvirtide is a novel, long-acting synthetic peptide that functions as a human immunodeficiency virus type 1 (HIV-1) fusion inhibitor. Approved in China for the treatment of HIV-1 infection, it represents a significant advancement in antiretroviral therapy, particularly for treatment-experienced patients. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular processes.
Core Mechanism: Inhibition of HIV-1 gp41-Mediated Membrane Fusion
This compound's primary therapeutic effect is the prevention of HIV-1 entry into host cells, specifically CD4+ T lymphocytes.[1] This is achieved by targeting the viral envelope glycoprotein (B1211001) gp41, a critical component of the machinery responsible for fusing the viral and cellular membranes.[1][2]
The HIV-1 entry process is initiated when the gp120 subunit of the viral envelope protein binds to the CD4 receptor on the host cell surface.[1] This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Coreceptor binding induces a further, more dramatic conformational change in the associated gp41 transmembrane protein. This change involves the exposure of two key domains within the gp41 ectodomain: the N-terminal heptad repeat (NHR or HR1) and the C-terminal heptad repeat (CHR or HR2).
In a critical step for membrane fusion, the HR1 and HR2 domains of three gp41 molecules interact to form a highly stable, thermostable six-helix bundle (6-HB) structure.[2][3] This formation brings the viral and cellular membranes into close proximity, facilitating their merger and allowing the viral capsid to enter the host cell's cytoplasm.[1][2]
This compound is a 3-maleimimidopropionic acid (MPA)-modified peptide derived from the CHR sequence of gp41.[3] It acts in a dominant-negative fashion by competitively binding to the HR1 domain of gp41 in its transient, pre-fusion intermediate state.[2][4][5] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the essential 6-HB.[1][2][3][4][6] Without the formation of this bundle, membrane fusion is aborted, and viral entry is effectively blocked.
Molecular Structure and Pharmacokinetic Profile
A key innovation in this compound's design is its modification for an extended half-life. The peptide incorporates a 3-maleimimidopropionic acid (MPA) group, which allows it to form an irreversible covalent bond with the free thiol group of serum albumin.[2][3][7] This conjugation dramatically prolongs its in vivo half-life to approximately 10-12 days, enabling a convenient once-weekly dosing schedule via intravenous injection.[3][6][8][9] This is a major advantage over the first-generation fusion inhibitor, Enfuvirtide (T20), which has a half-life of only a few hours and requires twice-daily injections.[2]
| Parameter | Value | Reference |
| Drug Class | HIV-1 Fusion Inhibitor | [3] |
| Molecular Weight | 4666.93 g/mol | [9] |
| Administration | Intravenous Infusion | [9] |
| Plasma Half-life (T½) | 10 - 13 days | [3][9] |
| Plasma Protein Binding | >96% (conjugated to albumin) | [7][9] |
| Metabolism | Catabolism to constituent amino acids | [9] |
| CYP Enzyme Interaction | No significant inhibition of major CYP enzymes | [3][9] |
Biophysical Properties and In Vitro Efficacy
Biophysical studies have demonstrated that this compound efficiently mimics the natural CHR peptide (C34) in its interaction with the HR1 target domain (N36). Circular dichroism (CD) spectroscopy shows that when mixed with the N36 peptide, this compound forms a stable α-helical structure, a prerequisite for potent inhibitory activity.[2] The thermal stability of this complex, which reflects binding affinity, is slightly higher than that of the native C34/N36 complex.[2] In contrast, Enfuvirtide (T20) does not form a typical α-helical complex with N36 under similar conditions.[2]
| Peptide Complex | Thermal Stability (Tm) | IC50 (6-HB Inhibition) | IC50 (Cell-Cell Fusion) |
| This compound (ABT)/N36 | 56°C | 0.82 µM | 1.27 nM |
| C34/N36 | 54°C | 3.25 µM | 3.86 nM |
| Enfuvirtide (T20)/N36 | Undetectable | >20 µM | 56.22 nM |
| Data sourced from Chong H, et al. PLoS ONE. 2012.[2] |
This compound has demonstrated potent and broad inhibitory activity against a wide range of HIV-1 subtypes, including those prevalent globally and variants resistant to other antiretrovirals.[2][4]
| HIV-1 Subtype | Mean IC50 (this compound) | Mean IC50 (Enfuvirtide) |
| Subtype A | 6.3 nM | 14.47 nM |
| Subtype B | 27.41 nM | 214.04 nM |
| Subtype C | 2.92 nM | 55.18 nM |
| Data sourced from Chong H, et al. PLoS ONE. 2012.[2] |
Experimental Protocols
The mechanism of action of this compound has been elucidated through several key in vitro experiments.
Six-Helix Bundle (6-HB) Formation Inhibition Assay
This assay quantitatively measures the ability of an inhibitor to prevent the formation of the 6-HB structure.
Methodology (ELISA-based):
-
Coating: 96-well plates are coated with a streptavidin solution.
-
Peptide Binding: A biotinylated N36 peptide (representing HR1) is added to the wells and incubated to allow binding to the streptavidin.
-
Inhibition: The inhibitor (e.g., this compound) at various concentrations is mixed with a C34 peptide (representing HR2) and added to the wells. The plate is incubated to allow for potential 6-HB formation between N36 and C34.
-
Detection: A monoclonal antibody specific to the 6-HB conformation (e.g., NC-1) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read at 450 nm. A decrease in signal indicates inhibition of 6-HB formation.
-
Analysis: IC50 values are calculated from the dose-response curve.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the inhibition of membrane fusion between two cell populations.
Methodology:
-
Effector Cells: A cell line (e.g., H9) is infected with a vaccinia virus expressing T7 RNA polymerase (vTF7-3). These cells are then transfected with a plasmid expressing the HIV-1 envelope glycoprotein (e.g., from the HXB2 strain). These are the "effector" cells.
-
Target Cells: Another cell line (e.g., HL2/3) that expresses CD4, CXCR4, and CCR5 and contains a T7 promoter-driven luciferase reporter gene is used as the "target" cells.
-
Co-culture: Effector and target cells are mixed in a 1:1 ratio in the presence of varying concentrations of the inhibitor (this compound).
-
Incubation: The cell mixture is incubated for several hours to allow for cell-cell fusion. If fusion occurs, the T7 polymerase from the effector cell enters the target cell and drives the expression of luciferase.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: The reduction in luciferase signal corresponds to the inhibition of fusion. IC50 values are determined from the dose-response curve.
Resistance Profile
A significant advantage of this compound is its high genetic barrier to resistance. In the pivotal Phase 3 TALENT study, which evaluated this compound in treatment-experienced patients, no gp41 resistance-associated mutations were detected in participants who experienced virological failure after 48 weeks of treatment.[3][10] This suggests that resistance to this compound develops much less readily compared to Enfuvirtide, where resistance mutations in the HR1 domain of gp41 are common.[11] Furthermore, this compound has shown potent activity against HIV-1 variants with mutations that confer resistance to Enfuvirtide, indicating a lack of cross-resistance.[2][5]
Conclusion
This compound employs a precise and potent mechanism of action, functioning as a HIV-1 fusion inhibitor. By mimicking a key viral protein domain, it competitively binds to the gp41 envelope protein and allosterically prevents the conformational changes required for membrane fusion and viral entry. Its unique chemical modification for albumin binding grants it a long pharmacokinetic half-life, simplifying the treatment regimen. Supported by a high barrier to resistance and broad activity against diverse HIV-1 strains, this compound's mechanism of action makes it a valuable and durable component of antiretroviral therapy for individuals with multi-drug resistant HIV-1.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. researchgate.net [researchgate.net]
- 5. Salvage therapy with an this compound-based antiretroviral regimen for multi-drug resistant HIV and drug-resistant HBV with renal impairment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of this compound-based antiretroviral therapy in people living with HIV who have low-level viremia and non-AIDS-defining malignancies: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 8. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor this compound Meets 48-Week Primary Objective: Interim Results of a Phase 3 Trial [prnewswire.com]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. mednexus.org [mednexus.org]
- 11. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
Albuvirtide: A Technical Overview of a Long-Acting HIV Fusion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albuvirtide is a first-in-class long-acting injectable HIV-1 fusion inhibitor developed by Frontier Biotechnologies. Approved in China, it represents a significant advancement in the management of treatment-experienced HIV-1 patients. Its unique mechanism of action, targeting the gp41 protein of the viral envelope, and its extended plasma half-life, achieved through conjugation with human serum albumin, address key challenges in antiretroviral therapy, including treatment adherence and drug resistance. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.
Discovery and Development
This compound is a synthetic peptide derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 gp41 transmembrane protein.[1] It is chemically modified with a 3-maleimimidopropionic acid (MPA) group, which allows for irreversible conjugation to serum albumin in vivo.[1] This innovative drug delivery strategy significantly extends the plasma half-life of the peptide, allowing for once-weekly intravenous administration.[1][2] The development of this compound was driven by the need for novel antiretroviral agents with a high genetic barrier to resistance and a more convenient dosing schedule compared to the first-generation fusion inhibitor, enfuvirtide.[3]
The preclinical development of this compound involved in vitro and in vivo studies that demonstrated its potent and broad-spectrum anti-HIV activity against various viral isolates, including those resistant to other classes of antiretroviral drugs.[2][4] These promising preclinical results led to its advancement into clinical trials.
Mechanism of Action
This compound is a viral fusion inhibitor that targets the HIV-1 envelope glycoprotein (B1211001) 41 (gp41), a critical component of the viral entry machinery.[5][6] The process of HIV-1 entry into a host CD4+ T cell is a multi-step process:
-
Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host cell.
-
Co-receptor Binding: This initial binding triggers conformational changes in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
-
gp41 Activation: Co-receptor binding exposes the gp41 protein, which undergoes a series of conformational changes. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 interact to form a six-helix bundle (6-HB).[1]
-
Membrane Fusion: The formation of the 6-HB brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell cytoplasm.[5]
This compound mimics the HR2 domain of gp41 and competitively binds to the HR1 domain.[7] This action prevents the formation of the 6-HB, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1]
Figure 1. Mechanism of action of this compound in inhibiting HIV-1 entry.
Quantitative Data
In Vitro Antiviral Activity
This compound has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and recombinant strains.
| HIV-1 Subtype/Strain | IC50 (nM) |
| Subtype A | 0.5 - 4.8[8] |
| Subtype B | 0.5 - 4.8[8] |
| Subtype C | 0.5 - 4.8[8] |
| Subtype G | 0.5 - 4.8[8] |
| EA Recombinants | 0.5 - 4.8[8] |
| CRF07-BC (China) | 5.2[9] |
| CRF01-AE (China) | 6.9[9] |
| B' (China) | 9.5[9] |
| T20-Resistant Strains | Sensitive[9] |
Table 1: In Vitro Antiviral Activity of this compound
Pharmacokinetic Properties
The conjugation of this compound to serum albumin results in a significantly prolonged pharmacokinetic profile.
| Parameter | Single Dose (320 mg) | Multiple Doses (320 mg, once weekly) |
| Cmax | 61.9 ± 5.6 mg/L[9] | 57.0 ± 7.9 mg/L[9] |
| AUC0-∞ | 3012.6 ± 373.0 mg•h/L[9] | 4946.3 ± 407.1 mg•h/L[9] |
| Ctrough | Not Applicable | 6.9 mg/L[9] |
| Half-life (T½) | 10 - 13 days[8] | 10 - 13 days[8] |
Table 2: Pharmacokinetic Parameters of this compound
Clinical Efficacy (TALENT Study - 48 Weeks)
The Phase 3 TALENT study evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 patients.[2][6]
| Endpoint | This compound + LPV/r | 2 NRTIs + LPV/r |
| Virological Suppression (HIV-1 RNA <50 copies/mL) | 80.4%[2] | 66.0%[2] |
| Mean CD4+ Cell Count Increase from Baseline (cells/µL) | Data not specified | Data not specified |
| Virological Failure (HIV-1 RNA ≥400 copies/mL) | 6%[8] | 8%[8] |
Table 3: Key Efficacy Outcomes from the TALENT Study (48 Weeks)
Experimental Protocols
In Vitro Antiviral Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various HIV-1 strains.
Methodology: A cell-based assay using human peripheral blood mononuclear cells (PBMCs) is a standard method.
-
Cell Preparation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and interleukin-2 (B1167480) (IL-2).
-
Virus Stocks: Laboratory-adapted and clinical isolate strains of HIV-1 are propagated in PBMCs, and the virus titer (TCID50) is determined.
-
Antiviral Assay:
-
Stimulated PBMCs are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the wells.
-
A standardized amount of HIV-1 is added to each well.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 7 days.
-
-
Endpoint Measurement: Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits p24 antigen production by 50% compared to the virus control wells without the drug.
Figure 2. Workflow for in vitro antiviral activity assay.
Phase 3 TALENT Clinical Trial Protocol
Objective: To evaluate the efficacy and safety of this compound combined with lopinavir/ritonavir (LPV/r) compared to a standard-of-care regimen in treatment-experienced HIV-1-infected adults.[10]
Study Design: A 48-week, multicenter, open-label, randomized, controlled, non-inferiority trial.[2][10]
Inclusion Criteria:
-
Adults with HIV-1 infection.
-
Documented virologic failure on first-line antiretroviral therapy (ART).
-
Plasma HIV-1 RNA levels ≥ 1000 copies/mL at screening.[10]
Treatment Arms:
-
This compound Group: this compound (320 mg intravenously once weekly after a loading dose) + LPV/r (400 mg/100 mg orally twice daily).[2]
-
Control Group: Two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) + LPV/r (400 mg/100 mg orally twice daily).[2]
Primary Endpoint: The proportion of patients with plasma HIV-1 RNA levels below 50 copies/mL at 48 weeks.[11]
Secondary Endpoints:
-
Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks.
-
Change from baseline in viral load and CD4+ cell count at 48 weeks.
-
Safety and tolerability.
Statistical Analysis: The primary efficacy analysis was a non-inferiority comparison with a pre-specified margin of 12%.[2]
Figure 3. Logical flow of the TALENT Phase 3 clinical trial.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in HIV-1 infected patients.
Methodology: A population pharmacokinetic modeling approach is often employed for drugs with long half-lives.
-
Sample Collection: Blood samples are collected at pre-defined time points after this compound administration.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: The concentration of this compound in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation or solid-phase extraction is used to extract this compound from the plasma matrix.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable analytical column to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is ionized, and specific precursor-product ion transitions are monitored for quantification.
-
-
Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as Cmax, AUC, and half-life.
Drug Resistance
This compound has shown a high genetic barrier to resistance.[8] In the TALENT study, no resistance mutations in the gp41 gene were detected in patients who experienced virological failure in the this compound arm.[8] In vitro studies have shown that while resistance can be selected for, it often involves multiple mutations in gp41.[9] Importantly, this compound retains activity against HIV-1 strains with resistance mutations to the first-generation fusion inhibitor, enfuvirtide.[9]
Safety and Tolerability
Clinical trials have demonstrated that this compound is generally safe and well-tolerated.[2][8] The most common adverse events reported in the TALENT study were diarrhea, upper respiratory tract infections, and increases in triglyceride levels.[2] Notably, there were no injection-site reactions reported, a common side effect of enfuvirtide.[2]
Conclusion
This compound is a novel and effective long-acting HIV-1 fusion inhibitor with a favorable safety profile. Its unique mechanism of action, potent antiviral activity against a broad range of HIV-1 strains, and convenient once-weekly dosing schedule make it a valuable addition to the antiretroviral armamentarium, particularly for treatment-experienced patients. The innovative approach of conjugating a peptide therapeutic to albumin to extend its half-life represents a significant advancement in drug delivery and development. Further research and clinical experience will continue to define the role of this compound in the long-term management of HIV-1 infection.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mednexus.org [mednexus.org]
- 3. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor this compound and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor this compound Meets 48-Week Primary Objective: Interim Results of a Phase 3 Trial [prnewswire.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 9. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Albuvirtide
For Researchers, Scientists, and Drug Development Professionals
Albuvirtide is a long-acting HIV-1 fusion inhibitor, representing a significant advancement in antiretroviral therapy. This document provides a comprehensive overview of its chemical structure, synthesis, and mechanism of action, tailored for a technical audience.
Chemical Structure
This compound is a synthetic lipopeptide that is derived from the C-terminal heptad repeat (CHR) sequence of the HIV-1 glycoprotein (B1211001) 41 (gp41).[1] Its structure is specifically engineered to include a 3-maleimimidopropionic acid (MPA) group, which allows for covalent conjugation to serum albumin in vivo.[1][2] This conjugation significantly extends the drug's plasma half-life, enabling once-weekly administration.[1][3]
The peptide backbone of this compound is a 38-amino acid sequence. The full systematic name for the unmodified peptide portion is N-acetyl-L-tryptophyl-L-α-glutamyl-L-α-glutamyl-L-tryptophyl-L-α-aspartyl-L-arginyl-L-α-glutamyl-L-isoleucyl-L-asparaginyl-L-asparaginyl-L-tyrosyl-L-threonyl-L-lysyl-L-leucyl-L-isoleucyl-L-histidyl-L-α-glutamyl-L-leucyl-L-isoleucyl-L-α-glutamyl-L-α-glutamyl-L-seryl-L-glutaminyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L-α-glutamyl-L-lysyl-L-asparaginyl-L-α-glutamyl-L-glutaminyl-L-α-glutamyl-L-leucyl-L-leucinamide.[4] The MPA linker is attached to the side chain of a lysine (B10760008) residue.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀₄H₃₀₆N₅₄O₇₂ | [4][5][6] |
| Molecular Weight | 4666.94 g/mol | [4][6] |
| CAS Registry Number | 1417179-66-8 | [1] |
Synthesis of this compound
The synthesis of this compound is accomplished entirely on a solid phase, a common and efficient method for peptide production.[7] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
The following protocol is a generalized representation based on standard solid-phase peptide synthesis methodologies.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Bases (e.g., DIEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
3-maleimimidopropionic acid (MPA)
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical instruments: Mass spectrometer, HPLC
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
MPA Linker Attachment:
-
For the specific lysine residue where the linker is to be attached, use an orthogonal protecting group on the side chain (e.g., Aloc).
-
After completing the peptide chain, selectively deprotect the lysine side chain.
-
Couple the 3-maleimimidopropionic acid (MPA) to the deprotected lysine side chain.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative RP-HPLC.
-
-
Analysis and Characterization:
-
Confirm the purity of the final product (>95%) by analytical HPLC.
-
Verify the molecular weight of the synthesized this compound using mass spectrometry.
-
Figure 1. Workflow for the solid-phase synthesis of this compound.
Mechanism of Action and Antiviral Activity
This compound is a fusion inhibitor that targets the HIV-1 gp41 protein, a critical component of the viral entry machinery.[8][9] It mimics a segment of the gp41 C-terminal heptad repeat (CHR) and binds to the N-terminal heptad repeat (NHR) of gp41.[8] This binding event prevents the conformational changes necessary for the formation of the six-helix bundle (6-HB), a structure essential for the fusion of the viral and host cell membranes.[1][2] By blocking this fusion step, this compound effectively prevents the entry of the virus into CD4+ T cells.[8]
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting fusion inhibitor this compound looks promising in early studies | aidsmap [aidsmap.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound | C204H306N54O72 | CID 134694278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
Albuvirtide: A Second-Generation HIV Fusion Inhibitor for Long-Acting Antiretroviral Therapy
An In-Depth Technical Guide
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the development of novel antiretroviral agents with improved efficacy, safety, and dosing convenience. Fusion inhibitors represent a critical class of antiretrovirals that block the entry of the virus into host cells, a key step in the viral lifecycle. Albuvirtide (ABT) is a second-generation HIV-1 fusion inhibitor, developed as a long-acting therapeutic. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, chemical properties, clinical efficacy, and pharmacokinetic profile. It includes detailed experimental protocols for the evaluation of its antiviral activity and resistance profile, and presents key data in structured formats for researchers, scientists, and drug development professionals.
Introduction to HIV-1 Fusion and Inhibition
The entry of HIV-1 into a host cell is a complex, multi-step process mediated by the viral envelope glycoprotein (B1211001) (Env) complex, a trimer composed of gp120 and gp41 subunits.[1][2] The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of a target immune cell, such as a T-helper cell.[3][4] This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3][4]
The interaction with the coreceptor induces a dramatic refolding of the gp41 subunit. The N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) regions of gp41 associate to form a highly stable six-helix bundle (6-HB) structure.[5][6][7] This structural transition pulls the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent release of the viral capsid into the host cell's cytoplasm.[4][8]
Fusion inhibitors are designed to interrupt this cascade. The first-generation fusion inhibitor, Enfuvirtide (T-20), is a synthetic peptide that mimics the CHR region of gp41.[9][10] By competitively binding to the NHR region, it prevents the formation of the 6-HB, thereby blocking membrane fusion.[11] However, its short half-life necessitates twice-daily injections, posing a significant burden on patients.[12] this compound was developed to overcome this limitation, offering a long-acting alternative.[12]
This compound: Mechanism of Action
This compound is a synthetic 36-amino acid peptide derived from the C-terminal heptad repeat sequence of HIV-1 gp41.[5][6] Its core mechanism is analogous to that of Enfuvirtide: it competitively binds to the N-terminal heptad repeat (HR1) region of gp41 during the fusion intermediate state.[12] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, effectively preventing the formation of the fusogenic six-helix bundle.[5][6] Without the formation of this critical structure, the viral and host cell membranes cannot merge, and viral entry is aborted.[13]
The key innovation of this compound lies in its modification with a single 3-maleimimidopropionic acid (MPA) group.[5][6] This modification allows this compound to irreversibly conjugate with the free thiol group on serum albumin in vivo.[5][6] This covalent binding to the large, long-lasting albumin protein dramatically extends the peptide's circulatory half-life, transforming it into a long-acting therapeutic agent suitable for once-weekly administration.[5][6][14]
Physicochemical Properties and Antiviral Spectrum
This compound is a chemically synthesized peptide.[15] Its modification allows it to form a stable α-helical conformation when interacting with its target sequence on gp41.[15]
-
Chemical Name: Acetyl-Trp-Glu-Glu-Trp-Asp-Arg-Glu-Ile-Asn-Asn-Tyr-Thr-(N-{2-[2-(N-(3-maleimidepropionyl) amino) ethoxy] ethoxy}acetyl) Lys-Leu-Ile-His-Glu-Leu-Ile-Glu-Glu- Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leucinamide
-
Molecular Formula: C₂₀₄H₃₀₆N₅₄O₇₂
-
Molecular Weight: 4666.93 g/mol
In vitro studies have demonstrated that this compound possesses broad-spectrum activity against various HIV-1 subtypes and recombinant forms.[1][15]
| HIV-1 Subtype/Group | Mean IC₅₀ (nM) | Reference Enfuvirtide (T-20) Mean IC₅₀ (nM) |
| Subtype A | 6.3 | 14.47 |
| Subtype B | 27.41 | 214.04 |
| Subtype C | 2.92 | 55.18 |
| CRF01_AE | 6.93 | 68.11 |
| CRF07_BC | 5.21 | 47.2 |
| Subtype B' (China) | 9.46 | 19.49 |
| Table 1: In Vitro Antiviral Activity of this compound Against Diverse HIV-1 Subtypes. Data sourced from pseudovirus entry assays.[15] |
Furthermore, this compound retains potent activity against HIV-1 variants that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide.[5][15]
Clinical Data: The TALENT Study
The pivotal Phase 3 TALENT (TMC114-C229) study was a randomized, controlled, open-label, non-inferiority trial that evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 patients.[1][16] Patients who had failed first-line antiretroviral therapy (ART) were randomized to receive either once-weekly intravenous this compound plus lopinavir/ritonavir (ABT group) or a World Health Organization-recommended second-line regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) plus lopinavir/ritonavir (NRTI group).[16]
Efficacy
The primary endpoint was the proportion of patients achieving an HIV-1 RNA level below 50 copies/mL at 48 weeks.[16] The study met its non-inferiority endpoint.[1][16]
| Efficacy Endpoint (Week 48) | ABT Group (n=46) | NRTI Group (n=50) | Difference (95% CI) |
| HIV-1 RNA <50 copies/mL | 80.4% (37/46) | 66.0% (33/50) | 14.4% (-3.0 to 31.9) |
| Median CD4+ T-cell Count Change from Baseline (cells/μL) | +120.5 | +150.3 | - |
| Table 2: Primary Efficacy Outcomes from the TALENT Study (Interim Analysis).[1] |
Safety and Tolerability
This compound was generally well-tolerated.[1] The frequency of Grade 3-4 adverse events was similar between the two groups.[16] Notably, no injection site reactions were reported in the this compound arm of the TALENT study, a common issue with Enfuvirtide.[6]
| Adverse Event Category | ABT Group (n=93) | NRTI Group (n=99) |
| Grade 3-4 Adverse Events | 14.0% (13) | 11.1% (11) |
| Serious Adverse Events | 6.5% (6) | 3.0% (3) |
| Most Common AEs | Diarrhea, Upper respiratory tract infections, Hypertriglyceridemia | Diarrhea, Upper respiratory tract infections, Hypertriglyceridemia |
| Table 3: Summary of Safety Profile from the TALENT Study.[1] |
Pharmacokinetics and Drug Interactions
The conjugation of this compound to serum albumin results in a significantly extended plasma half-life compared to other peptide-based inhibitors.
| Pharmacokinetic Parameter | Value (at 320 mg steady state dose) |
| Plasma Half-life (T½) | 10-13 days[6] |
| Cmax (Peak Concentration) | 57.0 ± 7.9 mg/L[5] |
| Ctrough (Trough Concentration) | 6.9 mg/L[5] |
| AUC₀₋∞ (Area Under the Curve) | 4946.3 ± 407.1 mg·h/L[5] |
| Protein Binding | >96% (to serum albumin)[8] |
| Metabolism | Catabolism to constituent amino acids[8] |
| Table 4: Key Pharmacokinetic Parameters of this compound.[5][6][8] |
This compound does not undergo metabolism by cytochrome P450 (CYP) enzymes and does not show significant inhibition of major CYP isoforms in vitro.[5][6] Co-administration with lopinavir/ritonavir has a negligible impact on this compound exposure but can decrease the plasma exposure of lopinavir/ritonavir.[6] However, this interaction is not considered clinically significant to warrant a dose adjustment.[5]
Resistance Profile
In vitro resistance selection studies have identified mutations in the gp41 gene that can reduce susceptibility to this compound, including Q40K, N126K, and K114I.[5] However, in the Phase 3 TALENT study, no gp41 resistance-associated mutations were detected among the 11 this compound-treated participants who experienced virological failure at week 48.[6] This suggests a potentially higher genetic barrier to resistance in a clinical setting compared to Enfuvirtide.[6] this compound has also demonstrated in vitro activity against certain HIV-1 variants that are resistant to Enfuvirtide.[6]
Experimental Protocols
The evaluation of HIV fusion inhibitors like this compound relies on a series of specialized in vitro assays.
Inhibition of 6-Helix Bundle (6-HB) Formation Assay
This biophysical assay measures the ability of an inhibitor to prevent the interaction between the NHR and CHR domains of gp41.
-
Principle: The formation of the α-helical 6-HB structure is monitored using circular dichroism (CD) spectroscopy. A synthetic NHR peptide (e.g., N36) and a CHR peptide (e.g., C34) are mixed; their interaction forms a stable α-helical structure, which produces a characteristic CD spectrum with minima at ~208 and ~222 nm. The inhibitor's ability to disrupt this interaction is measured by a reduction in the CD signal.
-
Methodology:
-
Peptide Preparation: Synthesize and purify NHR (e.g., N36) and CHR (e.g., C34) peptides corresponding to the gp41 ectodomain.[15] Reconstitute peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: Mix the N36 and C34 peptides (e.g., at 10 µM each) in the presence of varying concentrations of this compound or a control peptide (like Enfuvirtide). Incubate the mixture to allow for binding equilibrium.
-
CD Spectroscopy: Acquire CD spectra for each mixture from approximately 190 to 260 nm using a CD spectropolarimeter.
-
Data Analysis: Measure the mean residue ellipticity at 222 nm. The percentage of inhibition is calculated relative to the signal of N36 and C34 alone (0% inhibition) and the signal of buffer (100% inhibition). Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of 6-HB formation.[15]
-
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay quantifies the inhibition of fusion between cells expressing the HIV-1 Env protein and target cells expressing CD4 and coreceptors.
-
Principle: Effector cells (e.g., HEK293T) are co-transfected with plasmids expressing HIV-1 Env and a reporter gene component (e.g., viral Tat protein). These are then co-cultured with target cells (e.g., TZM-bl) that express CD4, CCR5/CXCR4, and contain an LTR-driven reporter gene like luciferase.[17] When fusion occurs, the Tat protein from the effector cell enters the target cell and activates the transcription of the luciferase gene. The amount of light produced is proportional to the extent of cell fusion.
-
Methodology:
-
Cell Culture: Maintain HEK293T (effector) and TZM-bl (target) cell lines in appropriate media (e.g., DMEM with 10% FBS).[18]
-
Transfection: Transfect HEK293T cells with plasmids encoding the desired HIV-1 Env glycoprotein and HIV-1 Tat.
-
Assay Setup: Seed TZM-bl cells in a 96-well plate. On the following day, add the transfected HEK293T cells to the TZM-bl cells in the presence of serial dilutions of this compound.
-
Incubation: Co-culture the cells for a defined period (e.g., 6-24 hours) at 37°C to allow for cell-cell fusion.[17][19]
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., Britelite).[3] Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to controls (cells with no inhibitor). Determine the IC₅₀ value.[17]
-
Pseudovirus Neutralization (Viral Entry) Assay
This is the standard method for determining the antiviral potency of entry inhibitors in a single round of infection.
-
Principle: Replication-incompetent pseudoviruses are generated, which carry the HIV-1 Env protein on their surface and contain a reporter gene (e.g., firefly luciferase) in their genome.[18] These viruses can infect target cells (e.g., TZM-bl) in a single round, leading to the expression of the reporter gene. The inhibitory activity of this compound is measured as a reduction in reporter gene expression.[3]
-
Methodology:
-
Pseudovirus Production: Co-transfect 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).[20] Harvest the virus-containing supernatant after 48-72 hours.
-
Virus Titration: Determine the 50% tissue culture infectious dose (TCID₅₀) of the virus stock on TZM-bl cells to ensure a consistent viral input for the neutralization assay.
-
Neutralization Assay: a. In a 96-well plate, incubate serial dilutions of this compound with a fixed amount of pseudovirus (e.g., 100 TCID₅₀) for 1 hour at 37°C.[20] b. Add TZM-bl cells (e.g., 10,000 cells/well) containing DEAE-dextran to enhance infectivity.[2][3] c. Incubate for 48 hours at 37°C.[3]
-
Data Acquisition: Lyse the cells and measure luciferase activity using a luminometer.[3]
-
Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the reciprocal of the drug concentration required to reduce luciferase expression by 50% compared to virus control wells.[21]
-
In Vitro Resistance Selection
This protocol is used to generate and characterize drug-resistant viral variants.
-
Principle: HIV-1 is serially passaged in a permissive cell line (e.g., MT-4 or C8166 cells) in the presence of sub-optimal, but escalating, concentrations of the inhibitor.[4][22][23] This selective pressure forces the evolution of viral variants with mutations that confer reduced susceptibility to the drug.
-
Methodology:
-
Initial Culture: Infect a susceptible cell line (e.g., MT-4 cells) with a wild-type HIV-1 strain (e.g., NL4-3) at a starting concentration of the inhibitor that is approximately the IC₉₀.[4]
-
Serial Passage: Monitor the culture for signs of viral replication (e.g., cytopathic effect or p24 antigen levels). When replication is detected, harvest the cell-free supernatant.
-
Dose Escalation: Use the harvested virus to infect fresh cells in the presence of a 1.5- to 2-fold higher concentration of this compound.[22]
-
Iteration: Repeat this process for multiple passages, gradually increasing the drug concentration.
-
Characterization of Resistant Virus: a. Genotypic Analysis: Once high-level resistance is achieved, extract viral RNA from the supernatant, reverse transcribe to cDNA, and PCR-amplify and sequence the env gene (specifically the gp41 region) to identify mutations.[4] b. Phenotypic Analysis: Clone the identified mutations into a wild-type Env expression vector using site-directed mutagenesis.[20] Produce pseudoviruses carrying the mutant Env proteins and determine their IC₅₀ values in the neutralization assay to confirm their reduced susceptibility to this compound.
-
Conclusion
This compound represents a significant advancement in the class of HIV-1 fusion inhibitors. By leveraging a unique chemical modification to achieve a long plasma half-life, it addresses the primary limitation of its predecessor, Enfuvirtide, allowing for a more convenient once-weekly dosing regimen.[12] Clinical data from the TALENT study have established its non-inferior efficacy and favorable safety profile in treatment-experienced patients.[1][16] Its potent, broad-spectrum activity and potentially high barrier to resistance make it a valuable component of antiretroviral therapy, particularly for patients with limited treatment options. The detailed methodologies provided herein offer a framework for the continued research and development of next-generation, long-acting antiretroviral agents.
References
- 1. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. hiv.lanl.gov [hiv.lanl.gov]
- 4. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 6. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. The Six-Helix Bundle of Human Immunodeficiency Virus Env Controls Pore Formation and Enlargement and Is Initiated at Residues Proximal to the Hairpin Turn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Evidence That the Transition of HIV-1 Gp41 into a Six-Helix Bundle, Not the Bundle Configuration, Induces Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The membrane proximal external region of the HIV-1 envelope glycoprotein gp41 contributes to the stabilization of the six-helix bundle formed with a matching N' peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. A Protocol for Studying HIV-1 Envelope Glycoprotein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. hiv.lanl.gov [hiv.lanl.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Binding of Albuvirtide to the HIV-1 gp41 HR1 Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albuvirtide is a second-generation long-acting HIV-1 fusion inhibitor that effectively suppresses viral entry into host cells. Its mechanism of action is centered on the high-affinity binding to the N-terminal heptad repeat (HR1) domain of the viral transmembrane glycoprotein (B1211001) gp41. This interaction is critical as it physically obstructs the conformational changes in gp41 necessary for the fusion of the viral and cellular membranes, specifically the formation of the six-helix bundle (6-HB). This technical guide provides a comprehensive overview of the binding characteristics of this compound, including quantitative data on its antiviral activity and binding affinity, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: The HIV-1 Fusion Process and the Role of gp41
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This initial binding triggers a conformational change in gp120, enabling it to interact with a coreceptor, either CCR5 or CXCR4.[1] This coreceptor binding is the final trigger for a dramatic conformational rearrangement of the transmembrane glycoprotein gp41.
The gp41 protein contains two key domains: the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2). Upon activation, the HR1 domains of three gp41 molecules associate to form a trimeric coiled-coil. The HR2 domains then fold back to pack into the grooves of the HR1 trimer, forming a highly stable six-helix bundle (6-HB).[1] This process draws the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent entry of the viral capsid into the host cell's cytoplasm.[1]
This compound: A Long-Acting Fusion Inhibitor
This compound is a synthetic peptide-based drug designed to mimic the HR2 domain of gp41.[2][3] By binding to the HR1 domain in a dominant-negative manner, this compound competitively inhibits the formation of the 6-HB, thereby halting the fusion process.[2][3] A key feature of this compound is its conjugation to human serum albumin, which significantly extends its plasma half-life to approximately 11-12 days, allowing for once-weekly intravenous administration.[4]
Quantitative Data on this compound's Antiviral Activity and Binding
The efficacy of this compound is quantified by its potent antiviral activity against a broad range of HIV-1 subtypes and its high binding affinity for the gp41 HR1 domain.
Table 1: In Vitro Antiviral Activity of this compound against Diverse HIV-1 Subtypes
| HIV-1 Subtype/Recombinant | Mean IC50 (nM) |
| Subtype A | 6.3 |
| Subtype B | 27.41 |
| Subtype C | 2.92 |
| Subtype B' | 9.5 |
| CRF01_AE | 6.9 |
| CRF07_BC | 5.2 |
| 8 HIV-1 Subtypes (A, B, C, G, and EA recombinants) | 0.5 - 4.8 |
Data sourced from Frontier Biotechnologies Inc. product information, based on assays in human peripheral blood mononuclear cells (PBMCs).[5]
Table 2: Comparative Antiviral Activity of this compound and T20 against T20-Resistant HIV-1 Variants
| gp41 Mutation | This compound IC50 (nM) | T20 IC50 (nM) | Fold Change in IC50 (this compound) | Fold Change in IC50 (T20) |
| Wild-type (NL4-3) | 2.19 | 49.50 | 1.0 | 1.0 |
| D36G | 2.25 | 5.95 | 1.0 | 0.1 |
| V38A | 10.37 | > 750 | 4.7 | > 15.2 |
| V38M | 11.26 | > 750 | 5.1 | > 15.2 |
| V38A/N42T | 15.31 | > 750 | 7.0 | > 15.2 |
Data from a study using HIV-1NL4-3 Env-based pseudoviruses.[6] This table highlights this compound's efficacy against strains with mutations that confer high-level resistance to the first-generation fusion inhibitor, T20 (Enfuvirtide).
Table 3: Thermodynamic Binding Parameters of this compound to gp41 HR1 Mimetic Peptide (N36) via Isothermal Titration Calorimetry (ITC)
| Peptide | Dissociation Constant (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol/deg) |
| This compound (ABT) | 0.049 ± 0.006 | 0.98 ± 0.01 | -15.6 ± 0.1 | -18.7 |
| C34 | 0.051 ± 0.005 | 1.01 ± 0.01 | -15.9 ± 0.1 | -19.8 |
| T20 | Not efficiently determined | - | - | - |
Data from Chong et al. (2012). Biophysical Property and Broad Anti-HIV Activity of this compound... The low Kd value for this compound indicates a very high binding affinity to the HR1 domain. T20 did not show efficient interaction with the N36 peptide in this assay.
Visualizing the Mechanism and Experimental Workflows
Diagram 1: HIV-1 Fusion and Inhibition by this compound
Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for analyzing this compound binding to gp41 HR1 using ITC.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol is adapted from the methodology used to determine the binding thermodynamics of this compound to the gp41 HR1 mimetic peptide, N36.
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-HR1 interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
-
Purified this compound
-
Synthetic N36 peptide (representing the gp41 HR1 domain)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Dialyze both this compound and the N36 peptide extensively against the same batch of degassed ITC buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm or amino acid analysis).
-
Prepare the final solutions for the experiment. A typical setup involves:
-
Syringe: 2 mM this compound
-
Sample Cell: 200 µM N36 peptide
-
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 500 rpm.
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to displace any air in the syringe needle, and discard this data point during analysis.
-
Program a series of subsequent injections (e.g., 20-30 injections of 2 µL each).
-
Set the spacing between injections (e.g., 240 seconds) to allow the signal to return to the baseline before the next injection.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is recorded.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to N36.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin). This fitting will yield the values for Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR) - Generalized Protocol
While specific SPR data for this compound is not publicly available, this generalized protocol outlines how such an experiment would be conducted to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) of this compound to the gp41 HR1 domain.
Objective: To measure the real-time binding kinetics of this compound to the immobilized gp41 HR1 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified N36 peptide (ligand)
-
Purified this compound (analyte) in a dilution series
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a freshly prepared mixture of NHS and EDC.
-
Inject the N36 peptide solution over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the N36 peptide.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., ranging from low nM to µM).
-
Inject the different concentrations of this compound over both the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase .
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the this compound from the N36 peptide. This is the dissociation phase .
-
Between each this compound concentration, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are recorded in real-time.
-
The data from the reference flow cell is subtracted from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
This compound demonstrates potent and broad anti-HIV-1 activity, which is underpinned by its high-affinity binding to the gp41 HR1 domain. As shown through ITC data, this interaction is thermodynamically favorable and effectively competes with the natural HR1-HR2 interaction required for viral fusion. Its efficacy against T20-resistant strains underscores its clinical potential. The detailed protocols provided herein serve as a guide for researchers aiming to replicate or further investigate the binding characteristics of this compound and other gp41-targeting fusion inhibitors. Future studies employing techniques such as SPR would provide valuable kinetic insights into the binding mechanism of this important antiretroviral agent.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring T Cell-to-T Cell HIV-1 Transfer, Viral Fusion, and Infection Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pharmacokinetics and safety of this compound in healthy subjects after intravenous drip and bolus injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 6. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Albuvirtide and its Interaction with Serum Albumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albuvirtide is a long-acting synthetic peptide inhibitor of human immunodeficiency virus type 1 (HIV-1) fusion. Its novel mechanism of action, targeting the viral envelope glycoprotein (B1211001) gp41, combined with a unique drug delivery strategy involving irreversible conjugation to serum albumin, has positioned it as a significant advancement in antiretroviral therapy. This technical guide provides an in-depth overview of this compound, with a particular focus on its interaction with serum albumin. It includes a summary of quantitative data, detailed experimental protocols for key preclinical and clinical assessments, and visualizations of critical pathways and workflows to support further research and development in the field.
Introduction
The management of HIV-1 infection has been revolutionized by antiretroviral therapy (ART). However, challenges such as pill burden, adherence, and the emergence of drug-resistant strains necessitate the development of novel therapeutic agents with improved pharmacokinetic profiles. This compound (ABT) is a second-generation HIV-1 fusion inhibitor that addresses some of these challenges.[1][2] It is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) of HIV-1 gp41.[1] A key innovation in the design of this compound is the incorporation of a 3-maleimimidopropionic acid (MPA) group, which allows for rapid and irreversible covalent conjugation to the free thiol group of cysteine-34 on serum albumin.[1][3] This conjugation significantly extends the plasma half-life of the drug, allowing for once-weekly intravenous administration.[1][4]
Mechanism of Action
This compound's primary antiviral activity lies in its ability to inhibit the fusion of the HIV-1 viral envelope with the host cell membrane.[1][5] This process is mediated by the viral glycoprotein gp41.
HIV-1 Fusion Process
The entry of HIV-1 into a host cell is a multi-step process:
-
Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the surface of a target T-cell.
-
Co-receptor Binding: This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.
-
gp41 Activation: Co-receptor binding induces a dramatic conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 are exposed.
-
Six-Helix Bundle Formation: HR1 and HR2 domains associate to form a thermostable six-helix bundle (6-HB). This structure brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral capsid into the host cell cytoplasm.
Inhibition by this compound
This compound is designed to mimic the HR2 domain of gp41. It competitively binds to the HR1 domain, preventing the formation of the critical 6-HB.[1][2] By blocking this final step in the fusion cascade, this compound effectively prevents the virus from entering and infecting host cells.[1][5]
Interaction with Serum Albumin
The long-acting nature of this compound is a direct result of its covalent conjugation with endogenous serum albumin.
Chemical Conjugation
This compound is modified with a 3-maleimimidopropionic acid (MPA) group.[1] The maleimide (B117702) moiety of MPA reacts with the free thiol group of the cysteine-34 residue of serum albumin, forming a stable, irreversible thioether bond.[3] This conjugation occurs rapidly in vivo following intravenous administration.[2]
Pharmacokinetic Implications
Serum albumin is the most abundant protein in human plasma and has a long half-life of approximately 19 days.[6] By attaching to this long-lived protein, this compound's pharmacokinetic profile is dramatically altered:
-
Extended Half-Life: The plasma half-life of this compound is extended to approximately 10 to 13 days in humans, a significant increase compared to the first-generation fusion inhibitor enfuvirtide, which has a half-life of about 3.8 hours and requires twice-daily injections.[1][7]
-
Reduced Clearance: The large size of the this compound-albumin conjugate prevents its rapid clearance by the kidneys.
-
Sustained Therapeutic Concentrations: The long half-life allows for sustained therapeutic concentrations of the drug with once-weekly dosing, improving patient convenience and potentially adherence.[8]
Quantitative Data
Antiviral Activity
This compound has demonstrated potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other classes of antiretroviral drugs.[2][4]
| HIV-1 Isolate/Subtype | IC50 (nM) | Reference |
| Subtype A (mean) | 6.3 | [2] |
| Subtype B (mean) | 27.41 | [2] |
| Subtype C (mean) | 2.92 | [2] |
| CRF07_BC (mean) | 6.9 | [4] |
| CRF01_AE (mean) | 5.2 | [4] |
| B' (mean) | 9.5 | [4] |
| T20-Resistant Strains | Sensitive | [4] |
Table 1: In Vitro Antiviral Activity of this compound against various HIV-1 strains.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in preclinical animal models and in human clinical trials.
| Parameter | Rats | Monkeys | Humans (HIV-infected) | Reference |
| Half-life (t½) | 25.8 h | 102.4 h | 10-13 days | [1][2] |
| Cmax (320 mg, steady state) | N/A | N/A | 57.0 ± 7.9 mg/L | [4] |
| AUC0-∞ (320 mg, single dose) | N/A | N/A | 3012.6 ± 373.0 mg•h/L | [4] |
| AUC0-∞ (320 mg, steady state) | N/A | N/A | 4946.3 ± 407.1 mg•h/L | [4] |
| Ctrough (320 mg, steady state) | N/A | N/A | 6.9 mg/L | [4] |
| Protein Binding | >96% | >96% | >96% | [9] |
Table 2: Comparative Pharmacokinetic Parameters of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Biophysical Characterization of gp41 Interaction
-
Objective: To determine the secondary structure of this compound and its interaction with the HR1 domain of gp41.
-
Methodology:
-
Peptides (this compound, N36 representing HR1, and C34 as a control) are synthesized and purified.
-
CD spectra are recorded on a Jasco J-815 spectropolarimeter.
-
Measurements are taken at 25°C in phosphate-buffered saline (PBS) at pH 7.4.
-
Spectra are recorded from 190 to 260 nm with a bandwidth of 1.0 nm and a scanning speed of 50 nm/min.
-
For interaction studies, this compound and N36 are mixed in equimolar concentrations.
-
The resulting spectra are analyzed for changes in molar ellipticity, indicative of conformational changes, particularly the formation of α-helical structures.[2]
-
-
Objective: To determine the binding affinity and thermodynamic parameters of the interaction between this compound and the HR1 domain of gp41.
-
Methodology:
-
Experiments are performed using a MicroCal VP-ITC calorimeter.
-
N36 peptide solution (10-20 µM) is placed in the sample cell.
-
This compound solution (100-200 µM) is loaded into the injection syringe.
-
Both solutions are prepared in the same buffer (e.g., PBS, pH 7.4) and degassed prior to the experiment.
-
A series of injections (e.g., 25 injections of 5 µL) of the this compound solution into the N36 solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a one-site binding model to determine the association constant (Ka), dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10]
-
In Vitro Antiviral Activity Assays
-
Objective: To determine the concentration of this compound required to inhibit 50% of viral entry (IC50).
-
Methodology:
-
Pseudovirus Production: HEK293T cells are co-transfected with an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene and a plasmid expressing a specific HIV-1 envelope glycoprotein.
-
Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.
-
Inhibition Assay:
-
Serial dilutions of this compound are prepared.
-
Pseudovirus is incubated with the different concentrations of this compound for 1 hour at 37°C.
-
The virus-drug mixture is then added to the TZM-bl cells.
-
-
Readout: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells without the drug, and the IC50 value is determined by non-linear regression analysis.[11]
-
In Vitro Resistance Selection
-
Objective: To assess the genetic barrier to resistance for this compound.
-
Methodology:
-
HIV-1 is cultured in the presence of sub-optimal concentrations of this compound.
-
The virus is passaged sequentially in fresh cells with gradually increasing concentrations of the drug.
-
Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.
-
When viral breakthrough is observed at a higher drug concentration, the viral RNA is extracted, and the env gene is sequenced to identify mutations that confer resistance.
-
The identified mutations are then introduced into a wild-type virus backbone by site-directed mutagenesis to confirm their role in resistance.[12]
-
Pharmacokinetic Studies in Animal Models
-
Objective: To determine the pharmacokinetic profile of this compound in preclinical species.
-
Methodology:
-
Animal Dosing: Sprague-Dawley rats and rhesus monkeys are administered a single intravenous dose of this compound.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Plasma Concentration Analysis: Plasma concentrations of this compound are determined using a validated enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).[3]
-
Visualizations
HIV-1 Fusion and Inhibition by this compound
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
This compound-Serum Albumin Conjugation Workflow
Caption: In vivo conjugation of this compound with serum albumin.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This compound represents a significant therapeutic advance in the management of HIV-1 infection. Its potent and broad-spectrum antiviral activity, coupled with its innovative long-acting formulation achieved through irreversible conjugation to serum albumin, offers a valuable treatment option, particularly for treatment-experienced patients and those with challenges related to adherence to daily oral regimens. The detailed technical information provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and its interaction with serum albumin, and supporting the continued development of next-generation long-acting antiretrovirals.
References
- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Albumin-Conjugated Peptide Exhibits Potent Anti-HIV Activity and Long In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 5. mednexus.org [mednexus.org]
- 6. Salvage therapy with an this compound-based antiretroviral regimen for multi-drug resistant HIV and drug-resistant HBV with renal impairment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New gp41 Fusion Inhibitor Has Long Half-Life, Anti-HIV Activity in HIV+ Naïve [natap.org]
- 8. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
In Vitro Antiviral Efficacy of Albuvirtide Against Diverse HIV-1 Subtypes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro antiviral activity of Albuvirtide, a long-acting HIV-1 fusion inhibitor. This compound targets the gp41 transmembrane glycoprotein (B1211001), a critical component of the viral entry machinery, effectively blocking the fusion of the viral and host cell membranes. This document summarizes key quantitative data on its efficacy against a range of HIV-1 subtypes, details the experimental methodologies used for its evaluation, and provides visual representations of its mechanism of action and the experimental workflow.
Quantitative Antiviral Activity of this compound
This compound has demonstrated potent and broad-spectrum in vitro activity against a variety of HIV-1 subtypes, including those prevalent globally and in specific regions like China.[1][2][3] Its efficacy extends to viral strains that have developed resistance to earlier fusion inhibitors, such as enfuvirtide (B549319) (T20).[1][2] The following tables summarize the 50% inhibitory concentrations (IC50) of this compound against different HIV-1 subtypes and recombinant forms, as determined through various in vitro assay systems.
Table 1: this compound IC50 Values Against a Panel of HIV-1 Subtypes in Human Peripheral Blood Mononuclear Cells (PBMCs)
| HIV-1 Subtype/Recombinant Form | IC50 Range (nM) | Reference |
| Subtype A | 0.5 - 4.8 | [4][5] |
| Subtype B | 0.5 - 4.8 | [4][5] |
| Subtype C | 0.5 - 4.8 | [4][5] |
| Subtype G | 0.5 - 4.8 | [4] |
| EA Recombinants | 0.5 - 4.8 | [4] |
Table 2: Mean this compound IC50 Values Determined by HIV-1 Pseudovirus Assay
| HIV-1 Subtype | Mean IC50 (nM) | Reference |
| Subtype A | 6.3 | [1][2] |
| Subtype B | 27.41 | [1][2] |
| Subtype C | 2.92 | [1][2] |
Table 3: Mean this compound IC50 Values Against Prevalent HIV-1 Strains in China
| HIV-1 Recombinant Form | Mean IC50 (nM) | Reference |
| CRF07_BC | 5.2 | [4] |
| CRF01_AE | 6.9 | [4] |
| Subtype B' | 9.5 | [4] |
Note: IC50 values can vary depending on the specific viral isolate and the experimental conditions used.
Mechanism of Action: Inhibition of HIV-1 Fusion
This compound is a synthetic peptide derived from the C-terminal heptad repeat (CHR) region of the HIV-1 gp41 protein.[6] Its mechanism of action involves the disruption of the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes.[6][7][8] Specifically, this compound binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the fusion-active six-helix bundle (6-HB).[1][6][9] This blockage of 6-HB formation effectively halts the viral entry process.[1] A unique feature of this compound is its modification with a 3-maleimimidopropionic acid (MPA) group, which allows it to irreversibly conjugate with serum albumin in vivo, significantly extending its plasma half-life.[1][6]
Caption: Mechanism of this compound action against HIV-1 entry.
Experimental Protocols
The in vitro antiviral activity of this compound is predominantly assessed using HIV-1 Env-pseudotyped virus neutralization assays. This method offers a safe and reproducible high-throughput platform for quantifying the inhibition of viral entry.
1. Production of HIV-1 Env-Pseudotyped Viruses
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfectability.
-
Plasmids: Two plasmids are co-transfected into the HEK293T cells:
-
An Env-expressing plasmid containing the genetic sequence for the HIV-1 envelope glycoprotein (gp160) from a specific HIV-1 subtype.
-
An Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv) that contains the rest of the HIV-1 genome but has a deletion in the env gene. This plasmid also typically carries a reporter gene, such as luciferase.
-
-
Transfection: A suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine) is used to introduce the plasmids into the HEK293T cells.
-
Incubation and Harvesting: The transfected cells are incubated for 48-72 hours, during which they produce and release pseudovirions into the cell culture supernatant. The supernatant is then harvested, clarified by centrifugation and/or filtration (0.45 µm filter), and stored at -80°C.
2. HIV-1 Pseudovirus Neutralization Assay
-
Target Cell Line: TZM-bl cells are a common choice. They are a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and they contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 Tat promoter.
-
Assay Procedure:
-
Serial Dilution: this compound is serially diluted in a 96-well plate.
-
Virus Incubation: A standardized amount of the HIV-1 pseudovirus stock is added to each well containing the diluted this compound and incubated for 1 hour at 37°C.
-
Cell Seeding: TZM-bl cells, pre-treated with DEAE-Dextran to enhance infection, are added to each well.
-
Incubation: The plate is incubated for 48-72 hours at 37°C.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The amount of light produced, which is proportional to the level of viral entry and subsequent reporter gene expression, is measured using a luminometer.
-
-
Data Analysis: The reduction in relative luminescence units (RLU) in the presence of this compound compared to the virus control (no drug) is used to calculate the percentage of inhibition. The IC50 value is then determined as the concentration of this compound that inhibits viral entry by 50%.
Caption: Workflow for assessing this compound's in vitro antiviral activity.
References
- 1. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 5. | BioWorld [bioworld.com]
- 6. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Albuvirtide's Role in Preventing HIV-1 Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry process, a critical first step in the HIV-1 lifecycle, is a well-validated target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (B1211001) (Env) complex, composed of gp120 and gp41 subunits.[1] The gp41 subunit is essential for the fusion of the viral and host cell membranes, making it a prime target for therapeutic intervention.[1][2] Albuvirtide (ABT) is a novel, long-acting HIV-1 fusion inhibitor that capitalizes on this vulnerability.[3][4] Approved in China, it represents a second-generation peptide fusion inhibitor with a distinct pharmacological profile.[4][5] This guide provides an in-depth technical overview of this compound's mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.
Mechanism of Action: Blocking the Six-Helix Bundle
HIV-1 entry begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, followed by an interaction with a coreceptor (CCR5 or CXCR4).[3] This binding cascade triggers a series of conformational changes in gp41, exposing its N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions.[1][2] The gp41 protein then inserts its fusion peptide into the host cell membrane, forming a "pre-hairpin" intermediate. The subsequent collapse of this intermediate, where the CHR region folds back to associate with the NHR region, forms a highly stable six-helix bundle (6-HB).[1][2][6] This 6-HB formation is the critical step that pulls the viral and cellular membranes into close proximity, facilitating membrane fusion and viral entry.[2][3]
This compound is a synthetic peptide derived from the gp41 CHR sequence.[3][6] It acts as a competitive inhibitor, mimicking the natural CHR domain.[1][3] By binding to the NHR domain of gp41 in its pre-hairpin intermediate state, this compound effectively blocks the formation of the essential six-helix bundle.[1][3][4][6] This "dominant-negative" inhibition prevents the fusion of the viral and host cell membranes, thereby halting HIV-1 entry.[1][4]
A key innovation in this compound's design is its modification with a 3-maleimimidopropionic acid (MPA) group.[1][6] This modification allows this compound to irreversibly conjugate with serum albumin in vivo, which dramatically extends its plasma half-life and allows for once-weekly dosing.[3][6][7]
Quantitative Data: Antiviral Activity & Pharmacokinetics
This compound has demonstrated potent and broad antiviral activity against various HIV-1 subtypes and recombinant forms, including those resistant to the first-generation fusion inhibitor, enfuvirtide (B549319) (T20).[1][6][8][9]
Table 1: In Vitro Antiviral Activity of this compound (IC50)
| HIV-1 Subtype/Strain | This compound Mean IC50 (nM) | Enfuvirtide (T20) Mean IC50 (nM) | Reference |
| Subtype A | 6.3 | 14.47 | [1] |
| Subtype B | 27.41 | 214.04 | [1] |
| Subtype C | 2.92 | 55.18 | [1] |
| CRF07_BC | 5.21 | 47.2 | [1] |
| CRF01_AE | 6.93 | 68.11 | [1] |
| Subtype B' (China) | 9.46 | 19.49 | [1] |
| HIV-1 HXB2 (Cell-Cell Fusion) | 1.27 | 56.22 | [1] |
| T20-Resistant Variants | Effective (IC50 19.4-28.1 nM) | - | [10] |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Lower values indicate higher potency.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Human Studies | |||
| Plasma Half-life (t½) | 10 - 13 days | Single & multiple doses in treatment-naïve patients | [6][9] |
| Cmax (steady state) | 57.0 ± 7.9 mg/L | 320 mg, once weekly | [11] |
| Ctrough (steady state) | 6.9 mg/L | 320 mg, once weekly | [11] |
| AUC0-∞ (steady state) | 4946.3 ± 407.1 mg·h/L | 320 mg, once weekly | [11] |
| Animal Studies | |||
| Half-life (t½) in Rats | 25.8 h | - | [1][7] |
| Half-life (t½) in Monkeys | 102.4 h | - | [1][7] |
Cmax: Maximum plasma concentration. Ctrough: Trough plasma concentration. AUC: Area under the concentration-time curve.
Resistance Profile
Resistance to antiretroviral drugs is a critical consideration in HIV-1 therapy. For fusion inhibitors like this compound, resistance is typically associated with mutations in the gp41 NHR, the drug's target region.[12]
In vitro studies have shown that prolonged exposure to this compound can select for resistant viruses. Key mutations identified include Q40K and N126K in gp41.[11] Other studies focusing on similar short-peptide fusion inhibitors have identified mutations like E49K and L57R in the inhibitor-binding site and compensatory mutations such as N126K and E136G in the CHR region.[13] These mutations can reduce the binding affinity of the inhibitor or alter the stability of the gp41 6-HB structure.[12][13]
However, clinical data from the Phase 3 TALENT study showed that among 11 this compound-treated participants who experienced virological failure, no gp41 resistance-associated mutations were detected.[6] This suggests a potentially high genetic barrier to resistance in a clinical setting.
Table 3: Known Resistance Mutations to Fusion Inhibitors
| Mutation Location | Specific Mutations | Consequence | Reference |
| gp41 NHR | I37K, V38M | Directly impairs inhibitor binding | [12] |
| gp41 NHR | E49K, L57R | Reduces inhibitor binding via electrostatic repulsion or disruption of pocket binding | [13] |
| gp41 CHR | N126K, E136G | Compensatory mutations that can enhance binding to mutated NHR or alter 6-HB stability | [12][13] |
Experimental Protocols
The characterization of this compound's activity relies on a suite of specialized virological and biochemical assays.
HIV-1 Pseudovirus Neutralization Assay
This assay is a cornerstone for determining the IC50 of entry inhibitors in a safe, high-throughput manner. It uses replication-defective viruses that carry the HIV-1 Env protein on their surface and a reporter gene (e.g., luciferase) in their genome.
Methodology:
-
Cell Plating: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing a Tat-responsive luciferase reporter gene) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate overnight.[14]
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Inhibitor Pre-incubation: In a separate plate, mix the diluted this compound with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[14]
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.[14]
-
Lysis and Luminescence Reading: Add a luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction. Measure luminescence using a luminometer.[14]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Six-Helix Bundle (6-HB) Formation Inhibition Assay
This ELISA-based assay directly measures the ability of an inhibitor to block the interaction between the NHR and CHR domains of gp41.
Methodology:
-
Plate Coating: A 96-well plate is coated with a synthetic NHR peptide (e.g., N36).
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Inhibitor Incubation: Serial dilutions of this compound are added to the wells, followed by the addition of a biotinylated synthetic CHR peptide (e.g., C34). The plate is incubated to allow for potential NHR/CHR interaction.
-
Detection: The plate is washed, and horseradish peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated CHR peptide that has successfully formed a 6-HB with the coated NHR peptide.
-
Substrate Addition: After another wash, a colorimetric HRP substrate is added. The resulting color development is proportional to the amount of 6-HB formed.
-
Data Analysis: The absorbance is read on a plate reader. The IC50 is calculated as the concentration of this compound that inhibits 50% of the signal (i.e., 50% inhibition of 6-HB formation).[1]
In a published study, this compound inhibited 6-HB formation with an IC50 value of 0.82 µM, demonstrating significantly higher potency than the C34 peptide (IC50 of 3.25 µM) in this assay.[1]
Conclusion
This compound represents a significant advancement in the field of HIV-1 fusion inhibitors. Its mechanism of action, centered on the potent and specific inhibition of gp41 six-helix bundle formation, effectively neutralizes the virus before it can enter the host cell. The covalent conjugation to serum albumin provides a crucial pharmacokinetic advantage, enabling a long-acting profile that can improve patient adherence.[3] With demonstrated broad activity against various HIV-1 subtypes and a high barrier to resistance observed in clinical settings, this compound is a valuable component of antiretroviral therapy, particularly for treatment-experienced patients. The methodologies outlined herein provide a robust framework for the continued evaluation of this compound and the development of next-generation HIV-1 entry inhibitors.
References
- 1. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 7. Combination of long-acting HIV fusion inhibitor this compound and LPV/r showed potent efficacy in HIV-1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biophysical property and broad anti-HIV activity of this compound, a 3-maleimimidopropionic acid-modified peptide fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New gp41 Fusion Inhibitor Has Long Half-Life, Anti-HIV Activity in HIV+ Naïve [natap.org]
- 10. A Protein-Based, Long-Acting HIV-1 Fusion Inhibitor with an Improved Pharmacokinetic Profile [mdpi.com]
- 11. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 12. Mutations Conferring Resistance to Human Immunodeficiency Virus Type 1 Fusion Inhibitors Are Restricted by gp41 and Rev-Responsive Element Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Pathway of HIV-1 Resistance to Novel Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Deep Dive into Albuvirtide: The Molecular Architecture of a Long-Acting HIV Fusion Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
Albuvirtide is a novel, long-acting injectable antiretroviral agent approved for the treatment of HIV-1 infection. As a second-generation HIV fusion inhibitor, its unique molecular design confers both potent antiviral activity and a significantly extended pharmacokinetic profile, allowing for once-weekly dosing. This technical guide elucidates the molecular basis for this compound's mechanism of action and its long-acting properties. We detail its interaction with the HIV-1 gp41 protein, the chemical modification that enables covalent albumin binding, and present key quantitative data on its efficacy and pharmacokinetics. Furthermore, this document provides detailed protocols for essential in vitro assays used to characterize its antiviral activity, accompanied by workflow visualizations to aid in experimental design and interpretation.
Molecular Mechanism of HIV-1 Fusion Inhibition
The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope glycoprotein (B1211001) (Env) complex, which consists of the gp120 and gp41 subunits. The process culminates in the fusion of the viral and cellular membranes. This compound specifically targets the gp41 protein to halt this process.
The gp41 protein contains two key domains: the N-terminal heptad repeat (NHR or HR1) and the C-terminal heptad repeat (CHR or HR2). Following the binding of gp120 to the host cell's CD4 receptor and a co-receptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes.[1][2] The NHR and CHR regions associate to form a highly stable six-helix bundle (6-HB) structure.[3][4] This formation is critical as it brings the viral and cellular membranes into close proximity, driving the fusion process.[2][5]
This compound is a synthetic peptide designed to mimic the CHR region of gp41.[1][3] It competitively binds to the NHR domain of gp41 in its transient pre-hairpin intermediate state.[1][6] This action physically obstructs the interaction between the viral NHR and CHR domains, effectively preventing the formation of the fusogenic 6-HB.[3][4] By blocking this essential conformational change, this compound inhibits membrane fusion and prevents the viral RNA from entering the host cell.[1][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of this compound-based antiretroviral therapy in people living with HIV who have low-level viremia and non-AIDS-defining malignancies: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Albuvirtide In Vitro Antiviral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assessment of Albuvirtide, a long-acting HIV-1 fusion inhibitor. Detailed protocols for key antiviral assays, data presentation standards, and visualizations of the underlying biological and experimental processes are included to facilitate research and development of this potent antiretroviral agent.
Introduction
This compound is a synthetic lipopeptide that effectively inhibits HIV-1 entry into target cells. Its mechanism of action involves binding to the gp41 envelope glycoprotein (B1211001) of the virus, thereby preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1][2] A key feature of this compound is its conjugation to human serum albumin, which significantly extends its half-life in vivo, making it a promising candidate for long-acting antiretroviral therapy.[1][2] Accurate and reproducible in vitro assays are critical for the preclinical evaluation of this compound, including the determination of its antiviral potency, spectrum of activity, and potential for resistance development.
Data Presentation: In Vitro Antiviral Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against a range of HIV-1 subtypes and recombinant forms. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of viral replication in vitro.
Table 1: Inhibitory Activity of this compound against HIV-1 Subtypes A, B, and C [1]
| HIV-1 Subtype | Co-receptor Tropism | This compound IC50 (nM) |
| A | CCR5 | 6.3 |
| B | CXCR4 | 27.41 |
| C | CCR5 | 2.92 |
Table 2: Inhibitory Activity of this compound against Prevalent HIV-1 Recombinant Strains in China [1]
| HIV-1 Recombinant Form | This compound Mean IC50 (nM) |
| CRF07_BC | 5.21 |
| CRF01_AE | 6.93 |
| B' | 9.46 |
Mechanism of Action of this compound
This compound targets the HIV-1 gp41 protein, a key component of the viral fusion machinery. By binding to the N-terminal heptad repeat (HR1) of gp41, this compound prevents the formation of the six-helix bundle, a critical structural rearrangement required for the apposition and fusion of the viral and host cell membranes.[1][2] This action effectively blocks the entry of the virus into the host cell.
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This assay is a common method to determine the IC50 of an antiviral agent against various HIV-1 strains. It utilizes pseudoviruses that contain the HIV-1 envelope proteins but are replication-incompetent, making them safer to handle.
Materials:
-
HEK293T cells
-
Target cells (e.g., TZM-bl)
-
HIV-1 Env-expressing plasmid and backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent
-
Culture medium (DMEM with 10% FBS and antibiotics)
-
96-well culture plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the backbone plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses and filter through a 0.45 µm filter.
-
Determine the virus titer (e.g., by TCID50 assay).
-
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
Incubate for 48 hours at 37°C.
-
-
Data Analysis:
-
Measure luciferase activity using a luminometer.
-
Calculate the percentage of neutralization for each this compound concentration relative to the virus control (no drug).
-
Determine the IC50 value by plotting the percentage of neutralization against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that is toxic to host cells. The 50% cytotoxic concentration (CC50) is a critical parameter for calculating the selectivity index (SI = CC50/IC50), which is an indicator of the drug's therapeutic window.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Culture medium
-
96-well culture plates
-
This compound stock solution
-
MTT or XTT reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the dilutions to the cells and incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT/XTT Assay:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
In Vitro Selection of this compound-Resistant HIV-1
The development of drug resistance is a major concern for all antiretroviral agents. In vitro selection studies are performed to identify the genetic mutations that confer resistance to a drug and to assess the genetic barrier to resistance.
General Procedure:
-
Initial Infection:
-
Infect a susceptible cell line with a wild-type HIV-1 strain in the presence of a sub-optimal concentration of this compound (e.g., near the IC50).
-
-
Serial Passage:
-
Culture the virus and cells until viral replication is observed (e.g., by measuring p24 antigen levels).
-
Harvest the cell-free supernatant containing the virus.
-
Use this virus to infect fresh cells, gradually increasing the concentration of this compound in subsequent passages.
-
-
Isolation and Characterization of Resistant Virus:
-
Once the virus can replicate in high concentrations of this compound, isolate the viral RNA.
-
Perform genotypic analysis (e.g., sequencing of the env gene) to identify mutations in the gp41 region.
-
Perform phenotypic analysis to confirm the resistance by determining the IC50 of this compound against the mutant virus compared to the wild-type virus.
-
Conclusion
The in vitro assays described in these application notes are fundamental for the continued development and characterization of this compound. By following these standardized protocols, researchers can obtain reliable and comparable data on the antiviral potency, cytotoxicity, and resistance profile of this promising long-acting HIV-1 fusion inhibitor. This information is essential for guiding further preclinical and clinical investigations.
References
Application Notes and Protocols for Cell-Based Assays to Determine Albuvirtide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albuvirtide is a long-acting synthetic peptide HIV-1 fusion inhibitor. It functions by binding to the gp41 subunit of the viral envelope glycoprotein (B1211001), preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This action effectively blocks HIV-1 from entering and infecting immune cells, such as CD4+ T cells.[1] These application notes provide detailed protocols for robust cell-based assays to evaluate the in vitro efficacy of this compound. The described assays are critical for preclinical and clinical assessment of this compound and other HIV-1 entry inhibitors.
Mechanism of Action: HIV-1 gp41-Mediated Fusion and Inhibition by this compound
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. Co-receptor binding induces further conformational changes in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 interact to form a six-helix bundle (6-HB), a stable structure that brings the viral and cellular membranes into close proximity, leading to membrane fusion and release of the viral capsid into the cytoplasm.
This compound targets the gp41 NHR, preventing its interaction with the CHR. By blocking the formation of the six-helix bundle, this compound halts the fusion process, thus inhibiting viral entry.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various HIV-1 subtypes and the clinical efficacy observed in the TALENT study.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Subtype/Isolate | Assay Type | Cell Line | IC50 (nmol/L) | Reference |
| Subtype B | Pseudovirus | TZM-bl | 0.5 - 5.0 | [2] |
| 28 Clinical Isolates (China) | Pseudovirus | TZM-bl | 1.3 - 18.1 | [2] |
| Various Primary Isolates | Peripheral Blood Mononuclear Cells | PBMC | 6.4 - 65.3 | [3] |
| T20-Resistant Strains | Pseudovirus | MT-4 | 19.4 - 28.1 | [3] |
| Integrase Inhibitor-Resistant Strains | Pseudovirus | MT-4 | 20.2 - 22.3 | [3] |
Table 2: Clinical Efficacy of this compound from the TALENT Study (Week 48)
| Efficacy Endpoint | This compound + LPV/r Group | NRTI + LPV/r Group |
| Patients with HIV-1 RNA <50 copies/mL | 80.4% | 66.0% |
| Median Change in CD4+ T-cell count from baseline | +120.5 cells/µL | +150.3 cells/µL |
LPV/r: Lopinavir/ritonavir; NRTI: Nucleoside Reverse Transcriptase Inhibitor. Data from the interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study.[2][4]
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus-Based Neutralization Assay
This assay measures the ability of this compound to inhibit the entry of HIV-1 Env-pseudotyped viruses into target cells that express a luciferase reporter gene.
Materials:
-
HEK293T cells
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
96-well cell culture plates (white, solid-bottom for luminescence reading)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
Part A: Production of HIV-1 Env-Pseudotyped Viruses [5][6][7]
-
Cell Seeding: Seed HEK293T cells in T-75 flasks at a density that will result in 50-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid.
-
Transfection:
-
Prepare transfection complexes by mixing the plasmid DNA with the transfection reagent in serum-free DMEM according to the manufacturer's instructions.
-
Incubate the mixture at room temperature for 30 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the HEK293T cells.
-
-
Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Harvesting Pseudovirus:
-
Collect the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store the pseudovirus at -80°C.
-
Part B: Neutralization Assay [7][8][9]
-
Target Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in growth medium.
-
Neutralization Reaction:
-
In a separate 96-well plate, mix 50 µL of the diluted this compound with 50 µL of a pre-titered amount of HIV-1 pseudovirus.
-
Include virus control wells (virus + medium) and cell control wells (medium only).
-
Incubate the plate for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the TZM-bl cells.
-
Transfer 100 µL of the this compound-virus mixture to the corresponding wells of the TZM-bl cell plate.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove 150 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Transfer 150 µL of the lysate to a 96-well black plate.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percent neutralization for each this compound concentration relative to the virus control.
-
Determine the IC50 value (the concentration at which 50% of viral entry is inhibited) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Cell Fusion Assay
This assay measures the ability of this compound to block HIV-1 Env-mediated fusion between two different cell lines.
Materials:
-
Effector cells: A cell line that can be transfected to express HIV-1 Env and Tat (e.g., HeLa or HEK293T cells).
-
Target cells: TZM-bl cells.
-
Growth medium (as in Protocol 1).
-
Plasmids: Env-expressing plasmid and a Tat-expressing plasmid.
-
Transfection reagent.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Effector Cell Preparation:
-
Transfect the effector cells with the Env-expressing and Tat-expressing plasmids as described in Protocol 1, Part A.
-
After 24-48 hours of incubation, detach the cells using a non-enzymatic cell dissociation solution.
-
-
Target Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells containing the TZM-bl cells.
-
Co-culture: Add the transfected effector cells to the wells containing the target cells and this compound at a 1:1 ratio (e.g., 1 x 10^4 effector cells per well).
-
Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell-cell fusion.
-
Luciferase Assay and Data Analysis: Follow steps 6-8 from Protocol 1, Part B to measure luciferase activity and determine the IC50 of this compound for inhibiting cell-cell fusion.
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mednexus.org [mednexus.org]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. benchchem.com [benchchem.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Albuvirtide Pharmacokinetic and Pharmacodynamic Modeling
Introduction
Albuvirtide is a long-acting injectable HIV-1 fusion inhibitor developed for the treatment of HIV-1 infection, particularly in treatment-experienced patients.[1][2] As a synthetic peptide, its mechanism involves preventing the virus from entering host immune cells.[3] this compound is chemically modified to conjugate with serum albumin in vivo, a feature that significantly extends its plasma half-life to approximately 10 to 13 days, allowing for once-weekly administration.[4][5][6] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing dosing regimens, ensuring sustained viral suppression, and predicting clinical outcomes. This document provides detailed application notes on the PK/PD modeling of this compound, summarizes key quantitative data, and outlines relevant experimental protocols for researchers and drug development professionals.
Mechanism of Action
This compound targets the HIV-1 envelope glycoprotein (B1211001) gp41, which is essential for the fusion of the viral membrane with the host cell membrane.[7] The process begins when the HIV gp120 protein binds to the CD4 receptor on a host T-cell, triggering a conformational change that exposes a binding site for a co-receptor (CCR5 or CXCR4).[3] This second interaction initiates further dramatic conformational changes in gp41, exposing its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions. The HR1 and HR2 regions then fold back on each other to form a stable six-helix bundle (6-HB) structure, which pulls the viral and cellular membranes together, facilitating fusion and viral entry.[4][8]
This compound is a peptide derived from the C-terminal heptad repeat sequence of gp41.[4] It acts by competitively binding to the HR1 domain of gp41 during its transient, fusion-intermediate state.[3][7] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the 6-HB structure.[2][8] By blocking this critical step, this compound effectively neutralizes the virus's ability to enter and infect CD4+ T-cells.[3][7]
Pharmacokinetic Profile
The unique characteristic of this compound is its conjugation to serum albumin, which extends its half-life significantly compared to first-generation fusion inhibitors like enfuvirtide.[4][8] This allows for a more convenient once-weekly dosing schedule.[2]
Table 1: Pharmacokinetic Parameters of this compound in HIV-Infected Adults
| Parameter | Single Dose (320 mg) | Multiple Dose (320 mg, once weekly at steady state) | Reference |
|---|---|---|---|
| AUC₀-∞ (mg•h/L) | 3012.6 ± 373.0 | 4946.3 ± 407.1 | [1] |
| Cₘₐₓ (mg/L) | 61.9 ± 5.6 | 57.0 ± 7.9 | [1] |
| Cₜₒᵤgh (mg/L) | Not Applicable | 6.9 | [1] |
| Half-life (T½) | ~10-13 days | ~10-13 days |[4] |
Data presented as mean ± standard deviation where available.
Drug-Drug Interactions (DDI)
This compound's potential for drug-drug interactions has been studied, particularly with other antiretrovirals it may be co-administered with, such as lopinavir (B192967)/ritonavir (LPV/r). In vitro studies show this compound is not an inhibitor of major CYP450 enzymes.[1]
Table 2: Drug-Drug Interaction between this compound (320 mg) and Lopinavir/Ritonavir (400/100 mg)
| Co-administered Drug | PK Parameter | Geometric Mean Ratio (90% CI) | Effect | Reference |
|---|---|---|---|---|
| This compound | AUC₀-t | 1.09 (0.96-1.24) | Negligible impact on this compound exposure | [9] |
| Cₜₒᵤgh | 1.00 (0.83-1.20) | [9] | ||
| Lopinavir | AUC₀-t | 0.63 (0.49-0.82) | Decreased exposure to lopinavir | [9] |
| Cₘₐₓ | 0.67 (0.53-0.86) | [9] | ||
| Cₜₒᵤgh | 0.65 (0.46-0.91) | [9] | ||
| Ritonavir | AUC₀-t | 0.62 (0.42-0.91) | Decreased exposure to ritonavir | [9] |
| | Cₘₐₓ | 0.61 (0.38-0.99) | |[9] |
Despite the decrease in lopinavir/ritonavir exposure, trough concentrations of lopinavir were considered sufficient to maintain clinical effectiveness.[9]
Pharmacodynamic Profile
The pharmacodynamic efficacy of this compound is measured by its ability to reduce HIV-1 RNA levels (viral load) and facilitate immune reconstitution, as indicated by an increase in CD4+ T-cell counts.
Table 3: Summary of Pharmacodynamic Outcomes from Clinical Trials
| Study Phase | Regimen | Duration | Key Pharmacodynamic Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Phase 2 | This compound (320 mg) + LPV/r | 7 weeks | Mean HIV-1 RNA decline from baseline | 2.2 log₁₀ copies/mL | [5][6] |
| % Patients with HIV-1 RNA <50 copies/mL | 55.6% | [6] | |||
| Phase 3 (TALENT) | This compound + LPV/r | 48 weeks | % Patients with HIV-1 RNA <50 copies/mL | 80.4% (Interim) / 75.7% (Final) | [5][10] |
| 2 NRTIs + LPV/r (Control) | 48 weeks | % Patients with HIV-1 RNA <50 copies/mL | 66.0% (Interim) / 77.3% (Final) | [5][10] | |
| Phase 3 (TALENT) | This compound + LPV/r | 48 weeks | Mean CD4+ T-cell count increase from baseline | +139.1 cells/µL | [1] |
| | 2 NRTIs + LPV/r (Control) | 48 weeks | Mean CD4+ T-cell count increase from baseline | +119.5 cells/µL |[1] |
The TALENT study demonstrated that an this compound-based two-drug regimen was non-inferior to a standard three-drug regimen in treatment-experienced patients.[10]
Pharmacokinetic and Pharmacodynamic Modeling
Population pharmacokinetic (PopPK) modeling is a critical tool used to analyze sparse data from clinical trials, predict drug concentrations at steady state, and understand sources of variability in drug exposure among patients.[9][11] For long-acting drugs like this compound, where achieving steady state for monotherapy studies is challenging, PopPK models are essential for predicting concentration-time curves and informing dose adjustments.[9][12]
A PopPK model was developed for this compound to predict the steady-state concentration-time curve when administered alone, which was crucial for interpreting the DDI study with lopinavir/ritonavir.[9] This modeling approach allows for robust analysis of drug performance and helps in designing future clinical trials.
Experimental Protocols
Protocol 5.1: Quantification of this compound in Human Plasma via LC-MS/MS
This protocol is based on general principles for large peptide bioanalysis, adapted from methods used for similar drugs like enfuvirtide.[13]
Objective: To accurately quantify the concentration of this compound in human plasma samples.
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled version of this compound is ideal.
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Protein precipitation plates (96-well) or microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)
-
Reversed-phase C18 column suitable for large peptides
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank human plasma.
-
Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of plasma sample, standard, or QC into a 96-well plate or tube. b. Add 10 µL of the working Internal Standard solution. c. Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. d. Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: Large pore size reversed-phase C18 (e.g., 100 Å, 2.1 x 50 mm, 3.5 µm).
- Mobile Phase A: 0.1% FA in water.
- Mobile Phase B: 0.1% FA in ACN.
- Gradient: Develop a suitable gradient to separate this compound from plasma components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Determine the optimal precursor and product ions for this compound and its IS. Due to its large size, multiply charged precursor ions will be used.
-
Data Analysis: a. Integrate the peak areas for this compound and the IS. b. Calculate the peak area ratio (this compound/IS). c. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression. d. Determine the concentration of this compound in unknown samples and QCs from the calibration curve.
Protocol 5.2: In Vitro 6-Helix Bundle (6-HB) Formation Inhibition Assay
This protocol is based on the ELISA-based method described for evaluating this compound's mechanism of action.[8]
Objective: To determine the inhibitory activity of this compound on the formation of the gp41 6-HB structure.
Materials:
-
Recombinant gp41 N-terminal heptad repeat peptide (N36) and C-terminal heptad repeat peptide (C34).
-
This compound and control peptides (e.g., Enfuvirtide).
-
Monoclonal antibody specific to the 6-HB structure (e.g., NC-1).
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP).
-
ELISA plates (96-well).
-
Coating buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 2% non-fat milk in PBS).
-
Wash buffer (PBST: PBS with 0.1% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2M H₂SO₄).
-
Plate reader.
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the N36 peptide (e.g., 2 µg/mL in coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with wash buffer. Block the wells with blocking buffer for 2 hours at 37°C.
-
Inhibition Reaction: a. In a separate plate, pre-incubate a constant concentration of the C34 peptide with serial dilutions of this compound (or control peptides) for 30 minutes at 37°C. This allows the inhibitor to compete with C34 for binding to N36.
-
Binding to Plate: After washing the N36-coated plate, add the pre-incubated mixtures to the wells. Incubate for 1 hour at 37°C.
-
Primary Antibody: Wash the plate 3 times. Add the 6-HB-specific monoclonal antibody to each well and incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash the plate 3 times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Detection: Wash the plate 5 times. Add the TMB substrate solution and incubate in the dark for 10-15 minutes.
-
Stop and Read: Stop the reaction with stop solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of 6-HB formation).
Protocol 5.3: Clinical Trial Protocol Outline (Based on the Phase 3 TALENT Study) [5][10][14]
Objective: To evaluate the non-inferiority, safety, and efficacy of an this compound-based regimen compared to a standard-of-care regimen in treatment-experienced HIV-1 infected adults.
Study Design:
-
Type: Phase 3, randomized, controlled, open-label, multicenter, non-inferiority trial.
-
Population: HIV-1 infected adults who have failed first-line antiretroviral therapy.
-
Inclusion Criteria:
-
Documented HIV-1 infection.
-
Plasma HIV-1 RNA >1000 copies/mL.
-
History of treatment with at least one prior ART regimen.
-
-
Exclusion Criteria:
-
Known resistance to protease inhibitors.
-
Active opportunistic infections.
-
Significant hepatic or renal impairment.
-
Treatment Arms:
-
Experimental Arm: this compound (intravenous infusion, weekly) + Lopinavir/Ritonavir (oral, twice daily).
-
Control Arm: Investigator-selected two Nucleoside Reverse Transcriptase Inhibitors (NRTIs) + Lopinavir/Ritonavir (oral, twice daily).
Study Procedures and Endpoints:
-
Screening Period: Assess eligibility, obtain baseline demographics, viral load, CD4 count, and resistance testing.
-
Randomization: Eligible participants are randomized (1:1) to either the experimental or control arm.
-
Treatment Period (48 weeks):
-
Administer study drugs according to the assigned arm.
-
PK Sampling: Collect sparse blood samples for this compound concentration measurement at pre-defined time points.
-
PD Assessments: Monitor HIV-1 RNA and CD4 cell counts at regular intervals (e.g., Weeks 4, 8, 12, 24, 36, 48).
-
Safety Monitoring: Record all adverse events (AEs), serious adverse events (SAEs), and conduct laboratory safety tests.
-
-
Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at Week 48 (with a pre-defined non-inferiority margin, e.g., -12%).
-
Secondary Endpoints:
-
Mean change in HIV-1 RNA and CD4 count from baseline.
-
Incidence and severity of adverse events.
-
Development of new drug resistance mutations.
-
Statistical Analysis:
-
The primary efficacy analysis will be conducted on the Full Analysis Set (FAS) and Per-Protocol Set (PPS).
-
Non-inferiority will be assessed by constructing a two-sided 95% confidence interval for the difference in response rates between the two arms.
-
Safety data will be summarized descriptively.
-
A PopPK/PD model will be developed to explore the relationship between this compound exposure and virologic response.
References
- 1. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 2. Salvage therapy with an this compound-based antiretroviral regimen for multi-drug resistant HIV and drug-resistant HBV with renal impairment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 5. mednexus.org [mednexus.org]
- 6. scispace.com [scispace.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor this compound and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results of Phase III TALENT Study on Frontier Biotech’s Long-acting Anti-HIV Fusion Inhibitor this compound Were Published in An Authoritative International Medical Journal-FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 11. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 12. Pharmacokinetic modeling to guide preclinical development of an islatravir-eluting reservoir-style biodegradable implant for long-acting HIV PrEP | RTI [rti.org]
- 13. Bioanalytical method development and validation for a large peptide HIV fusion inhibitor (Enfuvirtide, T-20) and its metabolite in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Once-weekly this compound infusion: early results of T-20-like compound | HIV i-Base [i-base.info]
Albuvirtide for Treatment-Experienced HIV Patients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Albuvirtide (ABT) is a long-acting synthetic peptide HIV-1 fusion inhibitor.[1] It represents a significant therapeutic option for treatment-experienced individuals with HIV-1, particularly those with resistance to multiple antiretroviral drug classes.[2] Approved in China, this compound is administered via intravenous infusion and is designed for once-weekly dosing, which can improve patient adherence.[2][3] Its unique mechanism of action, targeting the HIV-1 envelope glycoprotein (B1211001) gp41, makes it effective against viral strains that have developed resistance to other common antiretroviral drug classes.[3][4]
Mechanism of Action
This compound is a peptide derived from the C-terminal heptad repeat (HR2) sequence of HIV-1 gp41, modified to irreversibly conjugate with serum albumin in vivo.[5][6] This albumin binding dramatically extends its plasma half-life.[1][5]
The primary mechanism involves targeting the N-terminal heptad repeat (HR1) region of the viral gp41 protein.[3][4] During the HIV fusion process, after the virus binds to the CD4 receptor and a co-receptor on the host T-cell, gp41 undergoes a conformational change. The HR1 and HR2 domains of gp41 interact to form a six-helix bundle (6-HB), a stable hairpin structure that brings the viral and cellular membranes into close proximity, enabling membrane fusion and viral entry.[5][6]
This compound mimics the HR2 domain and competitively binds to the HR1 domain of gp41.[3] This binding action obstructs the formation of the critical six-helix bundle, effectively halting the fusion process and preventing the viral RNA from entering the host cell.[4][5]
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile for long-term treatment, primarily characterized by its extended half-life. This is achieved through its conjugation with serum albumin, which protects the peptide from rapid clearance.[6]
| Parameter | Value | Reference(s) |
| Half-life (T½) | 10 to 13 days | [5][7] |
| Dosing Frequency | Once weekly (after initial daily loading doses) | [3][8] |
| Metabolism | Eliminated by catabolism into constituent amino acids; does not undergo metabolism by CYP enzymes. | [5][9] |
| Drug Interactions | Negligible impact on its own exposure when co-administered with lopinavir/ritonavir, but may decrease lopinavir/ritonavir exposure. | [5][9] |
| Steady State | Achieved after 2-3 doses. | [2] |
Clinical Efficacy in Treatment-Experienced Patients (TALENT Study)
The TALENT study was a pivotal Phase 3, randomized, controlled, open-label, non-inferiority trial that evaluated the efficacy and safety of this compound in treatment-experienced HIV-1 patients.[8][10] Patients failing first-line therapy were randomized to receive either an this compound-based regimen or a standard second-line regimen.[8]
| Parameter | This compound (ABT) + LPV/r Group | Standard NRTI + LPV/r Group | Reference(s) |
| Study Population (mITT) | n=83 (Week 24), n=46 (Week 48) | n=92 (Week 24), n=50 (Week 48) | [8] |
| Primary Endpoint: HIV-1 RNA <50 copies/mL at Week 48 | 80.4% (37/46) | 66.0% (33/50) | [7][8] |
| Non-inferiority Met | Yes (Difference: 14.4%, 95% CI: –3.0 to 31.9) | - | [8] |
| HIV-1 RNA <50 copies/mL at Week 24 | 79.5% (66/83) | 78.3% (72/92) | [8] |
| Superiority in Per-Protocol Analysis (Week 48) | 94.9% | 74.4% (p=0.01) | [7][8] |
| Mean Viral Load Decrease (Phase 2) | 2.2 log₁₀ copies/mL (at 320 mg dose) | - | [7][8] |
| CD4+ T-Cell Recovery | Favorable recovery profiles observed | Favorable recovery profiles observed | [2] |
Safety and Tolerability
This compound has been shown to be well-tolerated in clinical trials.[7][8] The frequency of serious adverse events is comparable to standard second-line regimens.
| Adverse Event Profile | Observation | Reference(s) |
| Most Common AEs | Diarrhea, upper respiratory tract infections, hypertriglyceridemia. | [8][11] |
| Grade 3-4 AEs | Frequency was similar between the this compound and control groups. | [8][11] |
| Injection Site Reactions | Not commonly observed. | [7][8] |
| Renal Function | Significantly less impairment at 12 weeks compared to patients receiving tenofovir (B777) disoproxil fumarate (B1241708) (TDF). | [8][11] |
Drug Resistance
A key advantage of this compound for treatment-experienced patients is its distinct resistance profile.
-
Mechanism: As a fusion inhibitor targeting gp41, it lacks cross-resistance with other antiretroviral classes like NRTIs, NNRTIs, PIs, and INSTIs.[4]
-
TALENT Study Findings: Among the 11 participants in the this compound group who experienced virological failure at Week 48, no gp41 resistance-associated mutations were detected.[5]
-
In Vitro Activity: this compound has demonstrated activity against various HIV-1 strains, including some that are resistant to enfuvirtide, the first-generation fusion inhibitor.[5]
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of antiretroviral agents like this compound. These are generalized methodologies and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Quantification of HIV-1 Viral Load by Real-Time PCR (qPCR)
This protocol outlines a method to quantify HIV-1 RNA in plasma samples, a primary endpoint in clinical trials.[1][5]
1. Materials:
-
Plasma from whole blood collected in EDTA tubes.
-
QIAamp® Viral RNA Mini Kit (or equivalent).
-
Primers and TaqMan probe targeting a conserved region of the HIV-1 genome (e.g., LTR or gag).
-
One-step RT-qPCR master mix.
-
Real-time PCR thermal cycler.
-
HIV-1 RNA standards of known concentrations.
2. Methodology:
-
RNA Extraction:
-
RT-qPCR Reaction Setup:
-
Prepare a master mix containing the one-step RT-qPCR buffer, dNTPs, primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.
-
In a 96-well PCR plate, add 5-10 µL of extracted RNA to each well.
-
Add the master mix to a final reaction volume of 25 µL.
-
Include a standard curve using serial dilutions of HIV-1 RNA standards, a no-template control (NTC), and a positive control.
-
-
Thermal Cycling:
-
Perform reverse transcription (e.g., 50°C for 10-30 minutes).
-
Activate the polymerase (e.g., 95°C for 10-15 minutes).
-
Perform 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[1]
-
-
Data Analysis:
-
Generate a standard curve by plotting the Ct (threshold cycle) values of the standards against the logarithm of their concentrations.
-
Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Ct values from the standard curve.
-
Express the final viral load as copies/mL of plasma.
-
Protocol 2: Enumeration of CD4+ T-Cells by Flow Cytometry
This protocol describes a standard method for determining the absolute count of CD4+ T-lymphocytes, a key indicator of immune status in HIV-infected individuals.[2][12]
1. Materials:
-
Whole blood collected in K3EDTA, ACD, or heparin anticoagulant tubes.[7][8]
-
Monoclonal antibody panel: CD45 (for lymphocyte gating), CD3 (for T-cell identification), CD4 (for helper T-cell identification).[6] Antibodies should be conjugated to different fluorochromes (e.g., FITC, PE, PerCP).
-
Lysing/fixative solution (e.g., 1% paraformaldehyde).
-
Sheath fluid for flow cytometer.
-
Counting beads for single-platform absolute counting (if applicable).[10]
-
Flow cytometer.
2. Methodology:
-
Sample Preparation:
-
Pipette 100 µL of well-mixed whole blood into a flow cytometry tube.
-
Add the pre-titered antibody cocktail (anti-CD45, -CD3, -CD4) to the tube.
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of lysing solution to each tube.
-
Vortex and incubate for 10 minutes at room temperature in the dark.
-
(Optional, for wash protocols) Centrifuge tubes, discard supernatant, and resuspend the cell pellet in wash buffer.
-
-
Flow Cytometric Analysis:
-
Acquire the sample on a calibrated flow cytometer. Collect a minimum of 15,000-30,000 events in the lymphocyte gate.
-
-
Data Analysis (Gating Strategy):
-
Create a plot of Side Scatter (SSC) vs. CD45 fluorescence to gate on the lymphocyte population (CD45 bright, low SSC).
-
From the lymphocyte gate, create a new plot of CD3 vs. CD4.
-
Identify the CD3+ T-cell population.
-
Within the T-cell population, quantify the percentage of cells that are CD4+.
-
-
Calculating Absolute Count:
-
Dual-platform method: Multiply the percentage of CD4+ T-cells by the absolute lymphocyte count obtained from a separate hematology analyzer.[7]
-
Single-platform method: Use internal counting beads of a known concentration to directly calculate the absolute number of cells per microliter of blood.[10] The final count is expressed as cells/µL.
-
Protocol 3: In Vitro IC50 Determination for an HIV Fusion Inhibitor
This protocol outlines a cell-based assay to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 replication.[13]
1. Materials:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin).
-
HIV-1 laboratory-adapted or clinical isolate virus stock.
-
This compound stock solution (in DMSO or culture medium).
-
96-well flat-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer plate reader.
2. Methodology:
-
Cell Seeding:
-
Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well.[13]
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).[13]
-
Include a "no-drug" (virus only) control and a "no-virus" (cells only) control.
-
Remove the old medium from the cells and add the diluted this compound solutions. Pre-treat cells for 1-2 hours.
-
-
Infection:
-
Add a pre-titered amount of HIV-1 virus stock to each well (except the no-virus control).
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.[13]
-
-
Lysis and Luminescence Reading:
-
After incubation, remove the culture medium.
-
Lyse the cells by adding a luciferase lysis buffer.
-
Add the luciferase substrate to each well and measure the luminescence using a plate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no-drug" control (which represents 0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC50 value, which is the concentration that inhibits viral replication by 50%.[13]
-
Protocol 4: Genotypic Resistance Testing of HIV-1 gp41
This protocol describes the general steps for identifying resistance-associated mutations in the gp41 region of the HIV-1 env gene from patient plasma.[14][15]
1. Materials:
-
Plasma from HIV-positive patients, preferably with a viral load >500-1,000 copies/mL.[15][16]
-
Viral RNA extraction kit.
-
RT-PCR reagents and primers specific for the HIV-1 env gene, flanking the gp41 region.
-
DNA purification kit for PCR products.
-
Sanger sequencing reagents and access to a capillary sequencing instrument.
-
Sequence analysis software and a database of known gp41 resistance mutations (e.g., IAS-USA list).[14]
2. Methodology:
-
RNA Extraction and RT-PCR:
-
Extract viral RNA from patient plasma.
-
Perform a one-step or two-step RT-PCR to reverse transcribe the RNA to cDNA and then amplify the target gp41 region.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon.
-
Purify the PCR product to remove primers, dNTPs, and enzymes.
-
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using both forward and reverse primers from the amplification step.
-
Purify the sequencing products and run them on a capillary electrophoresis-based DNA sequencer.
-
-
Data Analysis:
-
Assemble the forward and reverse sequence reads to generate a consensus sequence for the patient's viral gp41.
-
Align the patient's consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid changes (mutations) in the patient's sequence compared to the reference.
-
Compare the identified mutations against a database of known fusion inhibitor resistance mutations to interpret their clinical significance.[14]
-
References
- 1. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.tghn.org [media.tghn.org]
- 3. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Guidelines for Performing Single-Platform Absolute CD4 [cdc.gov]
- 7. Guidelines for the Performance of CD4+ T-Cell Determinations in Persons with Human Immunodeficiency Virus Infection [cdc.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. benchchem.com [benchchem.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. diva-portal.org [diva-portal.org]
- 12. CD4 Count - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 16. pathologytestsexplained.org.au [pathologytestsexplained.org.au]
Application Notes and Protocols for Albuvirtide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and key experimental protocols for studies involving Albuvirtide, a long-acting HIV-1 fusion inhibitor.
Mechanism of Action
This compound is a synthetic peptide derived from the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] It functions as a fusion inhibitor by binding to the HR1 domain of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[1] This action blocks the entry of HIV-1 into CD4+ T cells.[1] A key feature of this compound is its conjugation with human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.[1]
Caption: Mechanism of this compound as an HIV-1 Fusion Inhibitor.
Clinical Trial Design: An Overview
This compound has undergone Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy. A pivotal study is the TALENT trial, a Phase 3, randomized, controlled, open-label, non-inferiority study conducted in China.[3][4]
Phase 1 and 2 Studies
Phase 1 trials focused on safety and pharmacokinetics, establishing a half-life of 10-13 days, which supports once-weekly dosing.[5][6] Phase 2 studies provided initial evidence of the antiviral activity and safety of this compound in combination with lopinavir/ritonavir.[7] In a Phase 2 study, treatment-naive patients receiving 160 mg or 320 mg of this compound weekly with lopinavir/ritonavir showed significant reductions in HIV-1 RNA levels.[4][6]
Phase 3 TALENT Study Design
The TALENT study enrolled treatment-experienced adults with HIV-1 who had failed first-line antiretroviral therapy.[3][4] Participants were randomized to receive either this compound plus lopinavir/ritonavir or a standard second-line regimen of two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) plus lopinavir/ritonavir.[3][4] The primary endpoint was the proportion of patients with an HIV-1 RNA level below 50 copies/mL at 48 weeks.[3][4]
Caption: Workflow of the Phase 3 TALENT Clinical Trial.
Data Presentation
The following tables summarize the quantitative data from this compound clinical trials.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Half-life (T½) | 10-13 days | [5][6] |
| Cmax (320 mg single dose) | 61.9 ± 5.6 mg/L | [4] |
| AUC0-∞ (320 mg single dose) | 3012.6 ± 373.0 mg·h/L | [4] |
| Cmax (320 mg multiple doses) | 57.0 ± 7.9 mg/L | [4] |
| Ctrough (320 mg multiple doses) | 6.9 mg/L | [4] |
| AUC0-∞ (320 mg multiple doses) | 4946.3 ± 407.1 mg·h/L |[4] |
Table 2: Efficacy Results from the Phase 3 TALENT Study (48 Weeks)
| Endpoint | This compound + LPV/r | 2 NRTIs + LPV/r | Reference |
|---|---|---|---|
| Patients with HIV-1 RNA < 50 copies/mL | 80.4% | 66.0% | [3][4] |
| Patients with HIV-1 RNA < 400 copies/mL | Not explicitly stated, but superiority was shown in per-protocol analysis for this endpoint. | Not explicitly stated | [7] |
| Mean change in CD4+ T-cell count from baseline | Data not available in a comparable format. | Data not available in a comparable format. |
| Virologic Failure (HIV RNA ≥ 400 copies/mL) | 6% | 8% |[5] |
Table 3: Safety Profile from the Phase 3 TALENT Study
| Adverse Event | This compound + LPV/r | 2 NRTIs + LPV/r | Reference |
|---|---|---|---|
| Any Grade 3-4 Adverse Event | Similar frequency in both groups | Similar frequency in both groups | [3][4] |
| Most Common AEs | Diarrhea, upper respiratory tract infections, increased triglycerides | Diarrhea, upper respiratory tract infections, increased triglycerides | [3][4] |
| Drug-related Serious AEs | None reported | Not specified, but two participants discontinued (B1498344) due to AEs. | [5] |
| Injection Site Reactions | None reported | N/A |[5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of clinical trial data.
Protocol 1: Quantification of HIV-1 RNA (Viral Load)
Objective: To quantify the number of HIV-1 RNA copies in patient plasma.
Method: COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, v2.0 (Roche Molecular Diagnostics)
Principle: This is a real-time polymerase chain reaction (RT-PCR) assay that automates sample preparation, reverse transcription, and PCR amplification to quantify HIV-1 RNA.[8][9]
Procedure:
-
Specimen Collection and Processing:
-
Automated RNA Extraction (COBAS AmpliPrep):
-
Real-time RT-PCR (COBAS TaqMan):
-
The purified RNA is automatically transferred to the COBAS TaqMan analyzer.
-
Reverse transcription of HIV-1 RNA to cDNA is performed.
-
The cDNA is amplified by PCR using specific primers and probes for conserved regions of the HIV-1 genome.
-
The accumulation of PCR product is monitored in real-time by detecting the fluorescence of a cleaved dual-labeled probe.[8][9]
-
-
Quantification:
-
The viral load is calculated by comparing the amplification signal of the patient sample to a standard curve generated from known concentrations of an internal RNA standard.
-
Results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).
-
Protocol 2: CD4+ T-Cell Count
Objective: To determine the absolute number of CD4+ T-lymphocytes in whole blood.
Method: Flow Cytometry using BD FACSCalibur or BD FACSCount system.
Principle: This method uses fluorescently labeled monoclonal antibodies to identify and enumerate lymphocyte subsets based on their cell surface antigens.
Procedure:
-
Specimen Collection:
-
Collect whole blood in EDTA tubes.
-
-
Staining:
-
Pipette 50 µL of whole blood into a tube.
-
Add a cocktail of fluorescently labeled antibodies (e.g., CD3-FITC, CD4-PE, CD45-PerCP).
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[12]
-
-
Lysis:
-
Add a lysing solution (e.g., BD FACS Lysing Solution) to lyse red blood cells.
-
Incubate for 10-15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometric Analysis:
-
Acquire the sample on the flow cytometer.
-
Identify the lymphocyte population based on their forward and side scatter properties and CD45 expression.
-
Within the lymphocyte gate, identify and enumerate the CD3+CD4+ T-cell population.[12]
-
-
Absolute Count Calculation:
-
For single-platform systems (like BD FACSCount), a known number of fluorescent beads in the reagent tube allows for the direct calculation of the absolute cell count per microliter of blood.[13]
-
For dual-platform systems, the percentage of CD4+ T-cells obtained from the flow cytometer is multiplied by the total lymphocyte count from a hematology analyzer.
-
Protocol 3: HIV-1 Drug Resistance Testing
Objective: To identify genetic mutations in the HIV-1 genome that confer resistance to antiretroviral drugs.
Method: Genotypic and Phenotypic Assays
A. Genotypic Resistance Assay (Sequencing of gp41)
Principle: This assay involves sequencing the gp41 region of the HIV-1 env gene to detect mutations known to be associated with resistance to fusion inhibitors.[14]
Procedure:
-
RNA Extraction:
-
Extract HIV-1 RNA from patient plasma as described in Protocol 1.
-
-
Reverse Transcription and PCR:
-
Synthesize cDNA from the viral RNA.
-
Amplify the gp41 coding region using specific primers.
-
-
DNA Sequencing:
-
Sequence the amplified PCR product.
-
-
Data Analysis:
B. Phenotypic Resistance Assay (e.g., PhenoSense)
Principle: This assay measures the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.[10][11]
Procedure:
-
Generation of Recombinant Virus:
-
Amplify the patient's viral RNA from plasma.
-
Insert the amplified genetic material into a viral vector that lacks the corresponding region.
-
This creates a recombinant virus containing the patient's viral genes of interest.[16]
-
-
Drug Susceptibility Testing:
-
Culture host cells and infect them with the recombinant virus in the presence of serial dilutions of this compound.
-
-
Measurement of Viral Replication:
-
Quantify viral replication at each drug concentration. This is often done using a reporter gene (e.g., luciferase) incorporated into the viral vector.[16]
-
-
Data Analysis:
-
Calculate the drug concentration that inhibits viral replication by 50% (IC50).
-
Compare the IC50 of the patient's virus to the IC50 of a wild-type reference virus to determine the fold-change in susceptibility.[17]
-
Caption: Workflow for HIV-1 Drug Resistance Testing.
References
- 1. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Pathway of HIV-1 Resistance to Novel Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontier Biotech's Long-acting HIV-1 Fusion Inhibitor this compound Meets 48-Week Primary Objective: Interim Results of a Phase 3 Trial [prnewswire.com]
- 4. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 5. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. | BioWorld [bioworld.com]
- 7. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aphl.org [aphl.org]
- 9. extranet.who.int [extranet.who.int]
- 10. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.labwrench.com [cdn.labwrench.com]
- 14. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 15. Mutations Conferring Resistance to Human Immunodeficiency Virus Type 1 Fusion Inhibitors Are Restricted by gp41 and Rev-Responsive Element Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ceitraining.org [ceitraining.org]
- 17. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Intravenous Administration Protocol for Albuvirtide in Research Settings
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albuvirtide is a long-acting synthetic peptide that functions as an HIV-1 fusion inhibitor. It is indicated for the treatment of HIV-1 infection in treatment-experienced patients with viral replication despite ongoing antiretroviral therapy.[1] this compound targets the gp41 protein of the HIV-1 virus, preventing the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry into host cells.[2] Its extended plasma half-life of 10 to 13 days allows for once-weekly intravenous administration, a significant advantage over other antiretroviral agents that require more frequent dosing.[3] These application notes provide a comprehensive overview of the intravenous administration protocol for this compound in a research setting, including detailed methodologies for preparation and administration, along with relevant pharmacokinetic data.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound following intravenous administration, as reported in clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of 320 mg Intravenous this compound
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 61.9 ± 5.6 mg/L | [1] |
| AUC0-∞ (Area Under the Curve from time zero to infinity) | 3012.6 ± 373.0 mg•h/L | [1] |
| Plasma Half-life (T½) | 10 - 13 days | [3] |
Table 2: Steady-State Pharmacokinetic Parameters of 320 mg Intravenous this compound (Once Weekly)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 57.0 ± 7.9 mg/L | [1] |
| Ctrough (Trough Plasma Concentration) | 6.9 mg/L | [1] |
| AUC (Area Under the Curve) | 4946.3 ± 407.1 mg•h/L | [4] |
Mechanism of Action: HIV-1 Fusion Inhibition
This compound's mechanism of action is centered on the disruption of the HIV-1 viral fusion process. The virus's gp120 envelope glycoprotein (B1211001) binds to the CD4 receptor on the surface of a host T-cell, triggering a conformational change that exposes the gp41 protein. Gp41 then inserts its fusion peptide into the host cell membrane. This compound mimics a segment of the gp41 protein and binds to it, preventing the formation of a six-helix bundle structure that is critical for bringing the viral and cellular membranes together.[3] By inhibiting this fusion, this compound effectively blocks the entry of the viral genome into the host cell.
References
Application Notes and Protocols: Use of Albuvirtide in Post-Exposure Prophylaxis (PEP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and protocols for the use of Albuvirtide in post-exposure prophylaxis (PEP) against HIV-1. The information is compiled from published clinical trial data and pharmacological studies.
Introduction
This compound is a long-acting HIV fusion inhibitor that works by preventing the virus from entering host cells.[1][2][3] It binds to the gp41 protein of the HIV-1 envelope, inhibiting the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3][4] Its extended half-life, achieved through conjugation with human serum albumin, makes it a candidate for less frequent dosing schedules, which could improve adherence in a PEP setting.[2][5]
A prospective, open-label, multicenter cohort study conducted in China has provided the primary evidence for the use of this compound in PEP.[6][7] This study evaluated the safety, tolerability, and adherence of this compound-containing regimens compared to a standard oral PEP regimen.
Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal cohort study on this compound for HIV PEP.[6][7]
Table 1: Study Population Demographics and Exposure Characteristics
| Characteristic | Group 1: ABT + DTG (n=110) | Group 2: ABT + TDF + 3TC (n=110) | Group 3: DTG + TDF + 3TC (n=110) |
| Gender (Male, %) | 90.9% | 88.8% | 95.9% |
| Mean Age (years) | 31.5 ± 8.7 | 30.9 ± 9.1 | 30.1 ± 7.9 |
| Primary Mode of Exposure (Sexual, %) | 90.9% | 88.8% | 95.9% |
| Mean Time from Exposure to PEP Initiation (hours) | 26.8 ± 19.5 | 26.8 ± 19.5 | 26.8 ± 19.5 |
| PEP Initiated within 24 hours (%) | 51.5% | 58.2% | 58.5% |
ABT: this compound; DTG: Dolutegravir; TDF: Tenofovir Disoproxil Fumarate; 3TC: Lamivudine. Data sourced from a prospective cohort study in China.[6][7]
Table 2: PEP Regimen Completion and Adherence Rates
| Outcome | Group 1: ABT + DTG | Group 2: ABT + TDF + 3TC | Group 3: DTG + TDF + 3TC | p-value |
| 28-Day PEP Course Completion Rate | 88.9% (Combined ABT groups) | 64.0% | < 0.0001 | |
| Adherence to PEP Regimen | 94.4% (Combined ABT groups) | 75.7% | < 0.0001 | |
| Adherence (Group 1 vs. Group 3) | 87.3% | Not Applicable | 72.9% | < 0.05 |
Data represents the percentage of participants who completed the full 28-day course of PEP and their adherence to the prescribed regimen.[6][7] No HIV seroconversions were reported in any of the study groups.[6][7]
Signaling Pathways and Mechanisms
Mechanism of Action of this compound
This compound is a synthetic peptide that mimics a segment of the HIV-1 envelope glycoprotein (B1211001) gp41.[2] It specifically binds to the HR1 domain of gp41, which prevents the conformational changes required for the fusion of the viral and cellular membranes.[2][3] By blocking this critical step, this compound effectively inhibits the entry of HIV-1 into CD4+ T cells.[2]
Caption: Mechanism of this compound in blocking HIV-1 entry.
Experimental Protocols
The following protocols are based on the methodologies reported in the this compound PEP study and standard clinical trial practices.
Protocol 1: Participant Recruitment and Enrollment
Objective: To enroll individuals who have had a recent high-risk exposure to HIV-1.
Inclusion Criteria:
-
Age 18-65 years.
-
HIV-negative at baseline screening.
-
Presentation within 72 hours of a high-risk exposure (e.g., unprotected sexual contact with a person of unknown or positive HIV status, sharing of injection drug equipment).
-
Willingness to provide informed consent and adhere to the study protocol.
Exclusion Criteria:
-
Known positive HIV status.
-
Signs or symptoms of acute HIV infection.
-
Previous use of antiretroviral drugs for treatment or prophylaxis.
-
Contraindications to any of the study medications.
-
Pregnancy or breastfeeding.
Procedure:
-
Potential participants will be identified at designated clinical centers.
-
Informed consent will be obtained after a thorough explanation of the study procedures, risks, and benefits.
-
A baseline assessment will be conducted, including a medical history, physical examination, and laboratory tests (HIV antibody/antigen test, complete blood count, liver and renal function tests).
-
Eligible participants will be stratified into one of the three treatment groups based on their preference, as per the original study design.[7]
Protocol 2: this compound Administration for PEP
Objective: To administer this compound as part of a 28-day PEP regimen.
Materials:
-
This compound for injection (lyophilized powder).
-
Sterile water for injection.
-
0.9% Sodium Chloride for infusion.
-
Intravenous infusion set.
Procedure:
-
Reconstitution: Reconstitute the this compound vial with sterile water for injection as per the manufacturer's instructions. Gently swirl to dissolve the powder. Do not shake.
-
Dilution: Withdraw the reconstituted this compound solution and dilute it in a 100 mL bag of 0.9% Sodium Chloride for infusion.
-
Administration:
-
Administer the this compound infusion intravenously over approximately 30-60 minutes.
-
The dosing regimen for PEP consists of two infusions, typically administered on Day 1 and Day 8 of the 28-day PEP course.
-
-
Monitoring: Monitor the participant for any signs of infusion-related reactions during and for at least 30 minutes after the infusion.
Protocol 3: Adherence and Safety Monitoring
Objective: To assess adherence to the PEP regimen and monitor for adverse events.
Adherence Assessment:
-
Self-report: At each follow-up visit, participants will be asked about their adherence to the oral medication component of their regimen.
-
Pill counts: For participants on oral medications, remaining pills will be counted at each visit.
-
Infusion records: For participants receiving this compound, attendance at scheduled infusion appointments will be recorded.
Safety Monitoring:
-
Clinical Assessment: At each follow-up visit (e.g., Week 2, Week 4, Week 8, and Week 12), participants will be assessed for any adverse events through a combination of open-ended questions and a standardized checklist.
-
Laboratory Monitoring:
-
Repeat HIV testing will be performed at Week 4 and Week 12 post-exposure.
-
Complete blood count, liver function tests, and renal function tests will be repeated at Week 2 and Week 4 to monitor for drug-related toxicities.
-
-
Adverse Event Grading: All adverse events will be graded for severity (Grade 1-4) and assessed for their potential relationship to the study drugs.
-
Reporting: Serious adverse events will be reported to the institutional review board and regulatory authorities in accordance with applicable guidelines.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow of the this compound PEP study and the logical relationship of the treatment regimens.
Caption: Experimental workflow of the this compound PEP cohort study.
Caption: Logical relationship of the treatment regimens in the PEP study.
Conclusion
The available data suggests that this compound-containing regimens are a safe and well-tolerated option for HIV PEP, with significantly higher completion and adherence rates compared to a standard daily oral regimen.[6][7][8] The long-acting nature of this compound may offer a practical advantage in the context of PEP, where adherence can be challenging. Further randomized controlled trials are warranted to confirm these findings and to establish the efficacy of this compound in preventing HIV transmission after exposure.
References
- 1. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 2. Adherence Measurements in HIV: New Advancements in Pharmacologic Methods and Real-Time Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Efficacy of Long-Acting Injectable Agents for HIV-1: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adherence to the Continuum of Care | NIH [clinicalinfo.hiv.gov]
- 6. Approaches to Objectively Measure Antiretroviral Medication Adherence and Drive Adherence Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. shimclinic.com [shimclinic.com]
Troubleshooting & Optimization
Albuvirtide In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Albuvirtide for in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, long-acting HIV fusion inhibitor. It is a synthetic peptide derived from the C-terminal heptad repeat (CHR) of the HIV-1 envelope glycoprotein (B1211001) gp41.[1] this compound's mechanism of action involves binding to the N-terminal heptad repeat (NHR) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[2] This blockage of the six-helix bundle (6-HB) formation effectively inhibits the entry of HIV-1 into host cells.[1][3]
Q2: What are the expected IC50 values for this compound in vitro?
The 50% inhibitory concentration (IC50) of this compound can vary depending on the HIV-1 subtype, the cell line used, and the specific assay conditions. Generally, this compound demonstrates potent activity in the nanomolar range. For instance, in human peripheral blood mononuclear cells (PBMCs), the IC50 of this compound against various HIV-1 subtypes (A, B, C, G, and AE recombinants) has been reported to be between 0.5 and 4.8 nM.[4] Against prevalent HIV-1 strains in China (CRF07_BC, CRF01_AE, and B' subtypes), the mean IC50 values were 5.2 nM, 6.9 nM, and 9.5 nM, respectively.[5]
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A commonly used and highly suitable cell line for evaluating HIV-1 entry inhibitors like this compound is the TZM-bl cell line.[6][7] This is a HeLa cell clone that has been genetically engineered to express CD4, CCR5, and CXCR4, and it contains integrated Tat-inducible luciferase and β-galactosidase reporter genes.[7] This allows for the sensitive and quantitative measurement of HIV-1 infection.[7] Other suitable cell lines include those commonly used in HIV research, such as MT-4 cells for cytotoxicity assays and viral inhibition studies.
Q4: How should this compound be prepared and stored for in vitro use?
For in vitro experiments, lyophilized this compound should be reconstituted in sterile phosphate-buffered saline (PBS) or cell culture medium to create a high-concentration stock solution. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the stock solution and aliquots at -20°C or -80°C for long-term stability. When preparing working dilutions, use the appropriate cell culture medium for your assay.
Data Presentation
Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 subtypes and provides an estimated therapeutic index. The therapeutic index (TI) is a quantitative measure of the drug's safety, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (IC50). A higher TI indicates a more favorable safety profile.
| HIV-1 Subtype/Strain | Cell Line | IC50 (nM) | Estimated CC50 (µM) | Estimated Therapeutic Index (TI = CC50/IC50) |
| Subtypes A, B, C, G, EA | PBMCs | 0.5 - 4.8[4] | >100 | >20,833 - >200,000 |
| CRF07_BC | TZM-bl | 5.21[8] | >100 | >19,194 |
| CRF01_AE | TZM-bl | 6.93[8] | >100 | >14,430 |
| Subtype B' | TZM-bl | 9.46[8] | >100 | >10,571 |
| Subtype A | TZM-bl | 6.3[8] | >100 | >15,873 |
| Subtype B | TZM-bl | 27.41[8] | >100 | >3,648 |
| Subtype C | TZM-bl | 2.92[8] | >100 | >34,247 |
Note: CC50 values for this compound are not extensively reported in the literature. The estimated CC50 of >100 µM is a conservative value based on the high therapeutic index generally observed for HIV fusion inhibitors and the lack of reported cytotoxicity at active concentrations.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Inhibition Assay using TZM-bl cells and p24 ELISA
This protocol outlines a single-round infectivity assay to determine the IC50 of this compound.
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 virus stock (e.g., pseudovirus or laboratory-adapted strain)
-
This compound stock solution
-
96-well cell culture plates (white, solid-bottom for luminescence or clear for colorimetric assays)
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range appropriate to determine the IC50 value (e.g., from 0.01 nM to 100 nM).
-
Infection: In a separate plate, mix 50 µL of the diluted this compound with 50 µL of HIV-1 virus stock (at a pre-determined dilution to yield a detectable p24 signal). Incubate the virus-compound mixture for 1 hour at 37°C.
-
Treatment: Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-Albuvirtide mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.
-
p24 Antigen Quantification: Determine the concentration of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[9][10][11][12]
-
Data Analysis: Calculate the percentage of viral inhibition for each this compound concentration compared to the virus control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition versus the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay using MTT
This protocol assesses the potential cytotoxic effects of this compound on host cells.
Materials:
-
Host cell line (e.g., TZM-bl or MT-4 cells)
-
Complete growth medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the antiviral assay. Include "cell control" wells with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[13][14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated cell control. Determine the CC50 value by plotting the percentage of viability versus the this compound concentration.
Troubleshooting Guide
Q5: My observed IC50 value for this compound is higher than expected. What are the potential causes?
-
This compound Degradation: Repeated freeze-thaw cycles or improper storage of the this compound stock solution can lead to peptide degradation and reduced potency. Always use freshly prepared dilutions from a properly stored, single-use aliquot.
-
Viral Strain Resistance: The HIV-1 strain you are using may have reduced sensitivity to this compound. While this compound has a high genetic barrier to resistance, certain mutations in the gp41 region can confer resistance.[5] Consider sequencing the gp41 region of your viral stock.
-
Suboptimal Assay Conditions:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a viability of >95%.
-
Virus Titer: Using too high a multiplicity of infection (MOI) can overcome the inhibitory effect of the drug. Titrate your virus stock to determine the optimal amount for your assay.
-
Incubation Time: The pre-incubation time of the virus with this compound and the overall infection time can influence the outcome. Ensure these are consistent across experiments.
-
Q6: I am observing high variability between replicate wells in my assay. How can I improve reproducibility?
-
Inconsistent Cell Seeding: Ensure a uniform cell suspension and accurate pipetting when seeding cells to avoid variations in cell number per well.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize errors when adding the virus, this compound, and assay reagents.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and concentrate reagents. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Mixing: Ensure all reagents, especially the formazan crystals in the MTT assay, are thoroughly mixed before reading the plate.
Q7: My experiment shows significant cytotoxicity at concentrations where I expect to see antiviral activity. What should I do?
-
Confirm Cytotoxicity: First, ensure that the observed effect is indeed cytotoxicity and not a result of viral cytopathic effect. Run a parallel cytotoxicity assay (like the MTT assay described above) without the virus.
-
Purity of this compound: Impurities in the this compound preparation could be cytotoxic. If possible, verify the purity of your compound.
-
Serum Concentration: Components in the fetal bovine serum (FBS) can sometimes interact with test compounds. While serum is necessary for cell health, ensure the concentration is consistent across all experiments. Consider if a lower serum concentration during the treatment period is feasible for your cells.
-
Solvent Toxicity: If you are using a solvent other than PBS or media to dissolve this compound, ensure that the final concentration of the solvent in the assay is not toxic to the cells. Run a solvent control.
Visualizations
HIV-1 Fusion and Inhibition by this compound
Caption: Mechanism of HIV-1 entry and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Dosage
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical property and broad anti-HIV activity of this compound, a 3-maleimimidopropionic acid-modified peptide fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 5. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hiv-forschung.de [hiv-forschung.de]
- 11. hanc.info [hanc.info]
- 12. ablinc.com [ablinc.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting Albuvirtide solubility for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Albuvirtide in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a synthetic peptide-based HIV fusion inhibitor. It is derived from the C-terminal heptad repeat sequence of HIV-1 gp41 and has been modified to improve its solubility and in vivo half-life.[1][2] As a lyophilized powder, it is described as being freely soluble or soluble in water, and practically insoluble in ethanol (B145695) and methylene (B1212753) chloride. Its design includes the substitution of certain amino acids with glutamic acid to enhance its solubility and stability.[1]
Q2: What are the key factors influencing the solubility of this compound?
Being a peptide, the solubility of this compound is influenced by several factors:
-
pH: The net charge of the peptide changes with pH. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH moves away from the pI. The clinical reconstitution protocol for this compound utilizes a 5% sodium bicarbonate solution, suggesting that a slightly basic pH may be favorable for its dissolution.
-
Ionic Strength: The concentration of salts in the solution can impact solubility. While some salt concentration is often necessary, excessively high concentrations can lead to "salting out."
-
Temperature: In general, the solubility of peptides increases with temperature. However, excessive heat should be avoided to prevent degradation.
-
Amino Acid Composition: this compound's sequence has been optimized for better solubility by including hydrophilic amino acids like glutamic acid.[1]
-
Aggregation: Like other peptides, this compound may have a tendency to aggregate, especially at high concentrations, which can lead to precipitation.
Q3: Can I dissolve this compound in DMSO?
Q4: I dissolved this compound in an organic solvent/aqueous buffer, but it precipitated after some time. What should I do?
Peptide precipitation upon storage can be due to several factors, including aggregation, changes in pH, or temperature fluctuations. To address this:
-
Aliquot and Freeze: It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
Check pH: Ensure the pH of your stock solution is optimal for this compound's stability.
-
Lower Concentration: If precipitation persists, consider preparing a less concentrated stock solution.
Troubleshooting Guides
Issue 1: The lyophilized this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
-
Problem: The pH of the buffer may be close to the isoelectric point (pI) of this compound, minimizing its net charge and thus its solubility.
-
Solution Workflow:
-
Try a Different pH: Attempt to dissolve the peptide in a small amount of a slightly basic buffer (e.g., 20 mM Tris-HCl, pH 8.0-8.5) or a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0). The use of sodium bicarbonate in the clinical setting suggests a basic pH might be more effective.
-
Gentle Warming: Warm the solution briefly to 37°C and vortex gently. Do not boil.
-
Sonication: Use a sonicator bath for a few minutes to aid dissolution by breaking up aggregates.
-
Use a Chaotropic Agent: For non-cellular assays, you could consider using a low concentration of a chaotropic agent like guanidinium (B1211019) chloride or urea (B33335) to disrupt intermolecular hydrogen bonds. Note that these will denature the peptide.
-
Re-evaluate Buffer Choice: If the above steps fail, your buffer system may be incompatible. Consider simpler buffer systems initially (e.g., sterile, deionized water with pH adjustment).
-
Issue 2: this compound, dissolved in DMSO, precipitates when diluted into my aqueous cell culture medium.
-
Problem: This is a common issue known as "crashing out." The peptide is highly soluble in the organic solvent but becomes insoluble when the solution becomes predominantly aqueous.
-
Solution Workflow:
-
Optimize Dilution Technique:
-
Rapid Mixing: Add the DMSO stock solution directly to your culture medium while vortexing or swirling vigorously to ensure rapid dispersal.
-
Stepwise Dilution: Try a serial dilution approach. First, dilute the DMSO stock into a small volume of a buffer in which the peptide is more soluble (e.g., a slightly basic buffer), and then add this intermediate dilution to your final culture medium.
-
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture, as higher concentrations can be toxic to cells. This may require preparing a more concentrated initial DMSO stock if your target this compound concentration is high.
-
Presence of Serum: If using serum-containing medium, the this compound may be binding to serum proteins, which could either help or hinder solubility. In vivo, this compound is known to conjugate with serum albumin.[2] If precipitation occurs in serum-free media, the issue is more likely related to the aqueous environment itself.
-
Warm the Medium: Warming the culture medium to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Data Presentation
Table 1: Reported/Inferred Solubility of this compound
| Solvent/Buffer | Concentration | Source/Comment |
| Water | Freely soluble/Soluble | General description.[1] |
| PBS (Phosphate Buffered Saline) | 1 µM | Used in a biophysical study. |
| Ethanol | Practically Insoluble | General description. |
| Methylene Chloride | Practically Insoluble | General description. |
| 5% Sodium Bicarbonate | Not specified | Used for initial reconstitution in the clinical formulation. Suggests good solubility in a basic solution. |
| DMSO (Dimethyl Sulfoxide) | Not specified | Inferred to be a suitable solvent for creating stock solutions based on common laboratory practice for peptides. |
Table 2: In Vitro Activity of this compound
| HIV-1 Subtype/Variant | Mean IC₅₀ (nM) |
| Subtype A | 6.3 |
| Subtype B | 27.41 |
| Subtype C | 2.92 |
| CRF07_BC | 5.21 |
| CRF01_AE | 6.93 |
| B' | 9.46 |
| T20-resistant variants | Active |
Data extracted from a study on the biophysical properties and anti-HIV activity of this compound.[1]
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in a Buffered System
-
Calculate Required Mass: Based on the molecular weight of this compound (approximately 4667 g/mol ), calculate the mass needed for your desired volume of 1 mM stock solution.
-
Initial Dissolution:
-
Bring the lyophilized this compound to room temperature before opening the vial.
-
Add a small volume of sterile, deionized water or a slightly basic buffer (e.g., 20 mM Tris-HCl, pH 8.0) to the vial to achieve a concentration higher than 1 mM (e.g., 5-10 mM).
-
Gently swirl the vial to dissolve the powder. If needed, vortex gently or sonicate for a few minutes.
-
-
pH Adjustment (if necessary):
-
If the peptide does not dissolve, check the pH of the solution.
-
If the solution is acidic or neutral, add a very small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH until the peptide dissolves. Aim for a pH between 7.5 and 8.5. Avoid strongly basic conditions.
-
-
Final Dilution:
-
Once the peptide is fully dissolved, add the same buffer to reach the final desired concentration of 1 mM.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature or on ice.
-
Prepare Culture Medium: Warm your cell culture medium to 37°C.
-
Dilution:
-
Based on your desired final concentration of this compound in the cell culture, calculate the volume of the stock solution needed.
-
To minimize the risk of precipitation, add the required volume of the this compound stock solution to the pre-warmed culture medium while gently swirling the plate or tube.
-
Ensure the final concentration of any organic solvent (like DMSO) is below the tolerance level of your cell line (typically <0.5%).
-
-
Immediate Use: Use the prepared medium containing this compound immediately for your experiment.
Mandatory Visualizations
Caption: HIV-1 entry and fusion pathway, indicating the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Addressing variability in Albuvirtide cell-based assay results
Welcome to the technical support center for Albuvirtide cell-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a long-acting synthetic peptide HIV fusion inhibitor.[1][2][3] Its mechanism of action involves binding to the gp41 subunit of the HIV envelope glycoprotein (B1211001), specifically targeting the first heptad repeat (HR1) region.[2][4] This binding event prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking the entry of HIV-1 into host cells.[2][3][4] A unique feature of this compound is its conjugation to human serum albumin, which significantly extends its half-life in the bloodstream.[2]
Q2: Which cell-based assays are commonly used to evaluate this compound's in vitro efficacy?
The most common in vitro assays to determine the potency of this compound are HIV-1 Env-mediated cell-cell fusion assays and single-cycle infectivity assays using pseudoviruses.[5] The efficacy is often quantified by measuring the 50% inhibitory concentration (IC50).[5] Another common method is the HIV-1 p24 antigen capture ELISA, which measures the amount of viral capsid protein (p24) as an indicator of viral replication.
Q3: What are the expected IC50 values for this compound?
The IC50 of this compound can vary depending on the HIV-1 subtype and the specific assay conditions. However, it generally exhibits potent activity in the low nanomolar range.[6]
Q4: How does the presence of serum albumin in culture media affect this compound's in vitro activity?
Since this compound is designed to bind to serum albumin to extend its in vivo half-life, the concentration of albumin in the cell culture medium can influence its measured in vitro potency.[2] It is crucial to maintain a consistent serum concentration across experiments to ensure reproducible results. While the albumin-conjugated form is active, high concentrations of free serum albumin could potentially compete for binding, though studies suggest the conjugate retains potent antiviral activity.
Q5: My this compound is showing lower than expected potency. What are the initial troubleshooting steps?
Begin by verifying the integrity of your reagents and the fundamental experimental setup. Key areas to check include:
-
This compound Stock Solution: Ensure proper solubility and storage, as peptides can be susceptible to degradation.
-
Cell Health: Confirm that your target cells are healthy, viable, and expressing the necessary receptors (CD4, CCR5/CXCR4).
-
Viral Stock: If using a viral infectivity assay, ensure the integrity and titer of your viral stock.
Troubleshooting Guide
Variability in this compound cell-based assay results can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| High Variability in IC50 Values Between Experiments | Inconsistent Cell Health and Density: Cells that are unhealthy, over-confluent, or in different growth phases can respond differently to the virus and inhibitor. | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for every experiment. Regularly check for viability and morphology. |
| Variable Reagent Preparation and Storage: Improperly stored or prepared reagents, especially peptide solutions, can lose efficacy. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Ensure all other reagents are within their expiration dates and stored correctly. | |
| Inconsistent Incubation Times: Variations in incubation periods for the inhibitor, virus, or detection reagents can lead to significant differences in results. | Strictly adhere to the optimized incubation times for all steps in the protocol. Use a calibrated timer. | |
| Pipetting Inaccuracies: Small errors in pipetting volumes can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency. | |
| Low Potency (Higher than expected IC50) | Degraded this compound Stock: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock to minimize freeze-thaw cycles. |
| Suboptimal Serum Concentration: The concentration of serum albumin in the media can affect the availability of this compound. | Standardize the serum concentration in your cell culture media for all experiments. If troubleshooting, you can test a range of serum concentrations to determine the optimal condition for your assay. | |
| Viral Resistance: The viral strain being used may have reduced susceptibility to this compound. | If possible, sequence the gp41 region of your viral strain to check for known resistance mutations. Test this compound against a known sensitive reference strain as a control. | |
| High Background Signal in Assays | Non-specific Binding of Antibodies (ELISA): The detection antibodies may be binding non-specifically to the plate or other components. | Optimize blocking and washing steps. Use a high-quality blocking buffer and ensure thorough washing between steps.[7] |
| Autofluorescence/Autoluminescence of Test Compound: this compound itself or impurities might be interfering with the signal detection. | Run a control plate with this compound and cells but without the virus or detection reagents to assess background signal. | |
| High Cell Density: Too many cells per well can lead to increased background signal. | Optimize the cell seeding density to a level that provides a good signal-to-noise ratio. | |
| Edge Effects in Multi-well Plates | Evaporation from Outer Wells: Increased evaporation from the wells on the edge of the plate can concentrate reagents and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. |
Quantitative Data
The following tables summarize the in vitro activity of this compound against various HIV-1 subtypes.
Table 1: Inhibitory Activity of this compound (ABT) against HIV-1 Subtypes A, B, and C
| HIV-1 Subtype | Mean IC50 (nM) |
| Subtype A | 6.3 |
| Subtype B | 27.41 |
| Subtype C | 2.92 |
Data adapted from Chong et al., 2012.[8]
Table 2: Inhibitory Activity of this compound (ABT) against HIV-1 Subtypes Circulating in China
| HIV-1 Subtype | Mean IC50 (nM) |
| CRF07_BC | 5.21 |
| CRF01_AE | 6.93 |
| B' | 9.46 |
Data adapted from Chong et al., 2012.[8]
Table 3: In Vitro Antiretroviral Activity of this compound-Albumin Conjugates
| HIV-1 Subtypes | IC50 Range (nM) in PBMCs |
| A, B, C, G, and EA recombinants | 0.5 - 4.8 |
Data from Frontier Biotechnologies Inc.[9]
Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
96-well ELISA plate coated with anti-p24 capture antibody
-
Cell culture supernatants containing HIV-1
-
Recombinant HIV-1 p24 standard
-
Biotinylated anti-p24 detection antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the recombinant p24 standard in assay diluent to generate a standard curve (e.g., 1000 pg/mL to 15.6 pg/mL).
-
Dilute cell culture supernatants in assay diluent as needed to fall within the range of the standard curve.
-
-
Coating:
-
If not using a pre-coated plate, coat the wells with capture antibody overnight at 4°C. Wash three times with wash buffer.
-
-
Blocking:
-
Block the plate with assay diluent for 1-2 hours at room temperature. Wash three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add 100 µL of standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of diluted biotinylated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standards.
-
Determine the p24 concentration in the samples by interpolating their absorbance values from the standard curve.
-
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., HEK293T) expressing HIV-1 Env and a reporter gene (e.g., Tat-inducible luciferase).
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a compatible reporter system component (e.g., Tat protein).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well white, flat-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Effector Cells: Seed effector cells and transfect them with an HIV-1 Env-expressing plasmid.
-
Target Cells: Seed target cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
-
Co-culture and Inhibition:
-
On the day of the assay, add the diluted this compound to the target cells.
-
Overlay the effector cells onto the target cells.
-
Incubate the co-culture for 6-8 hours at 37°C.
-
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition versus the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
HIV-1 Entry and Fusion Signaling Pathway
The following diagram illustrates the key steps in the HIV-1 entry and fusion process, which is the target of this compound.
Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.
Experimental Workflow for this compound Cell-Based Assay
This diagram outlines the general workflow for conducting a cell-based assay to determine the inhibitory activity of this compound.
Caption: General experimental workflow for an this compound cell-based assay.
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Therapeutic efficacy of this compound-based antiretroviral therapy in people living with HIV who have low-level viremia and non-AIDS-defining malignancies: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
Albuvirtide Peptide Synthesis and Purification: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Albuvirtide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its synthesis challenging?
This compound is a 36-amino acid synthetic peptide that functions as an HIV fusion inhibitor.[1] Its synthesis is challenging due to its length and specific amino acid composition, which includes residues prone to side reactions and aggregation.[2][3] Key challenges include ensuring complete coupling and deprotection at each step, preventing peptide chain aggregation on the solid support, and minimizing side reactions like racemization and oxidation.[4][5]
Q2: What is the general workflow for producing research-grade this compound?
The production of this compound typically follows three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled amino acid by amino acid on a solid resin support, most commonly using Fmoc chemistry.[1]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail containing scavengers.[1]
-
Purification and Analysis: The crude peptide is purified, primarily by reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity (>95%).[6] The final product is then characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.[6]
Q3: Why is the choice of scavengers in the cleavage cocktail critical for this compound?
This compound's sequence contains amino acids like Tryptophan (Trp) and Arginine (Arg) that are susceptible to modification by reactive cations generated during cleavage.[1] Scavengers are added to the cleavage cocktail (e.g., trifluoroacetic acid) to "scavenge" these reactive species and prevent unwanted side reactions, thereby increasing the yield and purity of the final peptide.[1]
Synthesis Troubleshooting Guide
Q4: My peptide yield is very low after cleavage from the resin. What are the possible causes?
Low peptide yield can stem from several issues during the synthesis phase. The primary culprits are often incomplete coupling reactions or peptide aggregation.
-
Incomplete Coupling/Deprotection: If amino acid coupling is inefficient or if the N-terminal Fmoc group is not fully removed, truncated peptide sequences will be synthesized, lowering the final yield of the full-length product. Regularly perform a Kaiser test to confirm the completion of each coupling step.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures that aggregate on the resin.[5] This aggregation can block reactive sites, preventing subsequent coupling and deprotection steps from completing.[7] This is particularly common for hydrophobic sequences.[2][4]
Solutions:
-
Optimize Coupling: Increase coupling times, use a more potent coupling reagent (e.g., HBTU, HATU), or double-couple difficult residues.
-
Disrupt Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or incorporate pseudoproline dipeptides into the synthesis strategy to disrupt secondary structure formation.[4][5]
-
Use a Different Resin: A low-substitution resin or a specialized resin like TentaGel can help reduce peptide aggregation.[4]
Q5: I am observing significant side reactions, such as diketopiperazine formation or racemization. How can I minimize these?
Side reactions are common in SPPS and can lead to impurities that are difficult to remove.[8]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when Proline is one of the first two amino acids. It results in the cleavage of the dipeptide from the resin.[4]
-
Solution: When using Fmoc chemistry, employing a 2-chlorotrityl chloride resin is recommended as its steric bulk inhibits this cyclization reaction.[4]
-
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur during amino acid activation, especially for residues like Cysteine and Histidine.[9]
-
Solution: Use coupling reagents that minimize racemization, such as those containing HOBt or Oxyma. Avoid prolonged activation times and the use of excessive base.
-
-
Oxidation: Methionine's sidechain is prone to oxidation into sulfoxide, which can be triggered by acidic conditions during cleavage.[4]
-
Solution: Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage mixture to suppress oxidation.[4]
-
Table 1: Common Impurities in this compound Synthesis and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Truncated Peptides | Incomplete coupling or deprotection reactions; peptide aggregation.[5][7] | Use optimized coupling conditions, perform Kaiser tests, and employ aggregation-disrupting techniques.[1][4] |
| Deleted Peptides | Steric hindrance preventing coupling of a specific amino acid. | Double-couple the problematic residue or use microwave-assisted synthesis to improve efficiency. |
| Diketopiperazines | Cyclization and cleavage of the N-terminal dipeptide.[4] | Use sterically hindered resins like 2-chlorotrityl chloride resin.[4] |
| Oxidized Peptides | Oxidation of susceptible residues (e.g., Met, Trp) during cleavage.[4] | Add scavengers like DTT to the cleavage cocktail.[4] |
| Racemized Peptides | Over-activation of amino acids during coupling.[9] | Use additives like HOBt/Oxyma and avoid excess base. |
Purification Troubleshooting Guide
Q6: My crude peptide shows poor solubility before HPLC injection. What should I do?
Poor solubility is often a consequence of peptide aggregation, a common issue with long or hydrophobic peptides.[2]
-
Solution: Dissolve the crude peptide in a minimal amount of a stronger organic solvent like DMSO or hexafluoroisopropanol (HFIP) first, then dilute it with the HPLC mobile phase. Ensure the final concentration is not too high, as this can promote aggregation. Adding a small amount of acid (e.g., formic acid) can also improve solubility by protonating acidic residues.
Q7: During RP-HPLC purification, I see broad, tailing, or split peaks. How can I improve the peak shape?
Poor peak shape in RP-HPLC is a common problem that can indicate several underlying issues.
-
Peptide Aggregation on Column: The peptide may be aggregating on the column itself.[7]
-
Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the column.
-
Column Overload: Injecting too much peptide can saturate the column, leading to broad peaks.
Solutions:
-
Modify Mobile Phase: Increase the concentration of the organic solvent (acetonitrile) or the ion-pairing agent (TFA). Operating at a higher temperature (e.g., 40-60°C) can also disrupt aggregation.
-
Reduce Sample Load: Decrease the amount of peptide injected onto the column.
-
Optimize Gradient: A shallower gradient can improve the resolution between the desired peptide and closely eluting impurities.
Table 2: Troubleshooting Common RP-HPLC Issues for this compound Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Peptide aggregation; column overload; secondary interactions.[7] | Increase column temperature; reduce sample load; use a shallower gradient; add a stronger ion-pairing agent. |
| Poor Resolution | Inappropriate gradient slope; wrong mobile phase composition. | Optimize the gradient slope; try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| High Back Pressure | Clogged column frit or tubing; precipitated sample.[10] | Filter all samples and mobile phases; clean the column with a strong wash cycle; check for system clogs.[10] |
| No Peptide Elutes | Peptide is too hydrophobic and irreversibly bound; wrong elution conditions.[11] | Use a stronger mobile phase (higher % organic solvent); ensure the correct pH for elution. |
| Multiple Peaks | Presence of impurities (e.g., truncated or modified peptides). | Optimize the synthesis and cleavage steps; use a multi-step purification protocol if necessary. |
Protocol Hub
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a representative methodology and may require optimization.
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.[1]
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (4 equivalents) using a coupling agent like HBTU (3.95 eq) and a base like DIEA (8 eq) in DMF. Agitate for 2 hours.[1]
-
Completion Check: Wash the resin with DMF and perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).[1]
-
Repeat: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
N-terminal Acetylation: After coupling the final amino acid and removing its Fmoc group, treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIEA (10 eq) in DMF for 30 minutes to acetylate the N-terminus.[1]
-
Final Wash and Dry: Wash the completed peptidyl-resin extensively with DMF and DCM, then dry under vacuum.[1]
Protocol 2: Cleavage and Purification
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 90% TFA, 5% TIS (triisopropylsilane), 2.5% Water, and 2.5% EDT (ethanedithiol). The scavengers (TIS and EDT) are crucial for protecting Trp and other sensitive residues.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and agitate gently at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the pellet twice with cold ether and then dry it under vacuum.[1]
-
Purification: Dissolve the crude peptide in a minimal amount of buffer (e.g., 50% acetonitrile/water). Purify by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Analysis: Collect fractions corresponding to the main peak and confirm the product's identity and purity using LC-MS and analytical HPLC.[6][12]
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. goldbio.com [goldbio.com]
- 12. journalijsra.com [journalijsra.com]
Albuvirtide Technical Support Center: Experimental Stability and Troubleshooting
Welcome to the Albuvirtide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound powder?
A1: Unopened vials of lyophilized this compound should be stored in a sealed container under refrigerated conditions between 2°C and 8°C, protected from light.[1] The product may also be stored at room temperature (up to 30°C) for a single period of up to 6 months. It is crucial to note the date the product is removed from refrigeration on the carton and use or discard it before the end of this 6-month period.[2]
Q2: How should I reconstitute lyophilized this compound for in vitro experiments?
A2: For clinical preparations, this compound is reconstituted using a specific multi-step process involving 5% sodium bicarbonate solution and 0.9% sodium chloride solution.[1] For laboratory use, it is critical to follow a precise reconstitution procedure to ensure complete dissolution and stability. A general laboratory adaptation of the clinical reconstitution process is provided in the Experimental Protocols section below. The manufacturer specifies that the reconstituted solution should be used as soon as possible, ideally within 30 minutes, and should not be refrigerated or frozen.[1]
Q3: What is the stability of this compound in its reconstituted form?
A3: The prepared dose of this compound should be administered as soon as possible, or within 30 minutes after the end of reconstitution.[1] If the infusion is not started within this timeframe, the dose should be discarded and re-prepared with a fresh vial.[1] Storage of the reconstituted drug product in a refrigerator or freezer is not permitted.[1] For in vitro experiments, it is recommended to prepare fresh solutions for each experiment and use them immediately to minimize potential degradation.
Q4: Are there any known excipients in the this compound formulation?
A4: The product information for this compound for injection states that it contains no pharmaceutical excipients.[1] The vial contains only the active pharmaceutical ingredient (API), this compound, as an off-white or yellowish porous cake or powder.[1]
Q5: What is the in vivo stability and half-life of this compound?
A5: In vivo, this compound is designed as a long-acting HIV fusion inhibitor.[3] It contains a 3-maleimimidopropionic acid (MPA) group that allows it to irreversibly conjugate with serum albumin.[3][4][5] This conjugation significantly extends its plasma half-life to approximately 10 to 13 days in humans.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete dissolution of lyophilized powder | - Improper reconstitution technique.- Insufficient mixing time or energy. | - Ensure the correct volume of reconstitution solution is added. The vials are under vacuum, which can make volume control difficult.[1]- Immediately after adding the initial reconstitution solution (e.g., 5% sodium bicarbonate), vortex the vial at approximately 2500 rpm.[1]- Continue vortexing or shaking until a complete solution is formed. The manufacturer's instructions for clinical use suggest this is normally achieved within 5 minutes. If not fully dissolved after 20 minutes, the vial should be discarded.[1] |
| Precipitation or aggregation in solution | - pH of the solution is outside the optimal range for this compound solubility.- Use of inappropriate buffers or solvents.- High concentration of the peptide. | - While the optimal pH range for this compound stability in vitro is not explicitly documented in the search results, peptides often have a specific pH at which they are most stable and soluble. The clinical reconstitution with sodium bicarbonate suggests a slightly basic pH may be favorable for initial dissolution.[1] Experiment with buffers at different pH values to determine the optimal condition for your assay.- Start with buffers commonly used for peptides, such as phosphate-buffered saline (PBS), but be aware that buffer components can sometimes influence peptide stability. |
| Loss of biological activity in in vitro assays | - Degradation of this compound due to improper storage or handling of the reconstituted solution.- Repeated freeze-thaw cycles of stock solutions (if prepared against manufacturer's advice).- Adsorption of the peptide to labware surfaces. | - Always prepare fresh solutions of this compound for each experiment and use them immediately.[1]- Avoid storing reconstituted this compound. If stock solutions must be prepared, aliquot and store at -80°C to minimize freeze-thaw cycles, although this is not recommended by the manufacturer.[1]- Consider using low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to surface adsorption. |
| Variability in experimental results | - Inconsistent preparation of this compound solutions.- Degradation of the peptide over the course of a long experiment. | - Standardize the reconstitution and handling protocol for all experiments.- For lengthy experiments, consider the stability of this compound under your specific assay conditions (temperature, pH, media components). It may be necessary to add freshly prepared this compound at different time points. |
Data on this compound Stability
Currently, specific quantitative data on this compound's stability under a range of experimental conditions (e.g., different pH values, temperatures, and in various solvents) is limited in publicly available literature. The provided information is primarily for its clinical application. Researchers should perform their own stability assessments for their specific experimental setups.
Storage and Handling Summary
| Condition | Recommendation | Reference |
| Unopened Vials (Lyophilized Powder) | Store at 2°C - 8°C, protected from light. Can be stored at room temperature (up to 30°C) for a single period of up to 6 months. | [1][2] |
| Reconstituted Solution | Use immediately (within 30 minutes). | [1] |
| Storage of Reconstituted Solution | Do not store in refrigerator or freezer. | [1] |
Experimental Protocols
Protocol for Reconstitution of this compound for In Vitro Use
This protocol is an adaptation for laboratory use based on the clinical reconstitution instructions. Researchers should optimize this protocol for their specific experimental needs.
Materials:
-
Vial of lyophilized this compound (160 mg)
-
Sterile 5% sodium bicarbonate solution
-
Sterile 0.9% sodium chloride solution
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
Vortex mixer
Procedure:
-
Allow the this compound vial to reach room temperature before reconstitution.
-
Using aseptic techniques, inject 1.2 mL of 5% sodium bicarbonate solution into the this compound vial.
-
Immediately vortex the vial at approximately 2500 rpm for at least 5 minutes or until the powder is completely dissolved. The solution should be clear and transparent. Do not use if turbidity, precipitate, or foreign substances are observed.[1]
-
For further dilution to the desired working concentration, use an appropriate buffer for your experiment (e.g., 0.9% NaCl or PBS).
-
Use the freshly prepared solution immediately for your experiments.
Protocol for a General Stability-Indicating HPLC Method
To assess the stability of this compound under your experimental conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This allows for the separation and quantification of the intact peptide from its potential degradation products.
Method Parameters (General Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes) to elute this compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30°C.
Procedure:
-
Prepare your this compound samples under the desired stress conditions (e.g., different pH, temperature, or in the presence of an oxidizing agent).
-
At specified time points, take an aliquot of the sample and dilute it to an appropriate concentration with the initial mobile phase conditions.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main this compound peak.
-
The percentage of remaining intact this compound can be calculated to determine its stability under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 2. rch.org.au [rch.org.au]
- 3. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 4. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. | BioWorld [bioworld.com]
Technical Support Center: Enhancing the Half-Life of Albuvirtide in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to improve the half-life of Albuvirtide and other peptide-based therapeutics in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that contributes to this compound's long half-life?
This compound's extended half-life is primarily due to its modification with a 3-maleimimidopropionic acid (MPA) group.[1] This modification allows this compound to irreversibly conjugate with serum albumin, a long-lived plasma protein.[1][2] This conjugation significantly increases the peptide's hydrodynamic radius, reducing its renal clearance and shielding it from proteolytic degradation.
Q2: What are the most common experimental strategies to further extend the half-life of a peptide like this compound?
The most common strategies can be broadly categorized as chemical modifications and genetic fusions. These include:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its size and shield it from proteases and renal clearance.[3][4]
-
Fusion to Albumin or Albumin-Binding Domains (ABDs): Genetically fusing the peptide to recombinant human serum albumin (rHSA) or a smaller ABD leverages the long half-life of albumin.[5][6]
-
Incorporation of Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at protease-sensitive sites can enhance stability.[3][7]
-
Cyclization: Creating a cyclic peptide structure can improve resistance to exopeptidases.[3]
-
Lipidation: Attaching a lipid chain to the peptide can promote binding to albumin and extend its half-life.[7]
Q3: How do I choose the best half-life extension strategy for my peptide?
The optimal strategy depends on several factors, including the peptide's structure, its mechanism of action, and the desired pharmacokinetic profile. For instance, if maintaining a specific conformation is critical for activity, site-specific PEGylation or fusion with a well-designed linker might be preferable to random chemical modifications. It is often necessary to experimentally evaluate multiple strategies to identify the most effective one for a particular peptide.
Q4: What are the key challenges in developing long-acting peptide therapeutics?
Key challenges include:
-
Loss of Biological Activity: Modifications can sometimes interfere with the peptide's binding to its target.
-
Immunogenicity: The modified peptide or the linker used for conjugation can elicit an immune response.[8][9][10]
-
Manufacturing and Purification Complexity: Modified peptides and fusion proteins can be more challenging and costly to produce and purify.[11][12]
-
Peptide Aggregation: Modifications can sometimes lead to aggregation, affecting stability and activity.[12]
Troubleshooting Guides
PEGylation
Problem 1: Low PEGylation Reaction Yield
-
Possible Cause:
-
Hydrolysis of activated PEG: Activated esters like NHS esters are susceptible to hydrolysis, especially at higher pH. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[3]
-
Suboptimal reaction conditions: Incorrect pH, temperature, or molar ratio of PEG to peptide can lead to low yields.[1]
-
Poor quality of reagents: The PEG reagent may have lost its activity due to improper storage.
-
-
Troubleshooting Steps:
-
Optimize Reaction pH: For NHS ester chemistry, maintain a pH between 7.2 and 8.5.[3][13] For maleimide (B117702) chemistry targeting thiols, a pH of 6.5 to 7.5 is optimal.[13]
-
Control Molar Ratio: Start with a 5 to 20-fold molar excess of the PEG derivative to the peptide and optimize from there.[3]
-
Ensure Reagent Quality: Store PEG reagents under dry conditions and use fresh solutions for each reaction.
-
Avoid Competing Buffers: Do not use buffers containing primary amines (e.g., Tris) with NHS ester chemistry, as they will compete for the reaction.[3]
-
Problem 2: Protein Aggregation During PEGylation
-
Possible Cause:
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Lower the concentration of the peptide in the reaction mixture.[1]
-
Optimize Buffer: Screen different buffer systems and pH values to maximize peptide solubility.[1]
-
Use High-Quality Monofunctional PEG: Ensure the PEG reagent is of high purity and primarily monofunctional.[1]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can reduce aggregation.[3]
-
Albumin Fusion Proteins
Problem 1: Low Expression Yield of Albumin Fusion Protein
-
Possible Cause:
-
Codon usage: The codons in the gene construct may not be optimized for the expression host (e.g., Pichia pastoris, CHO cells).
-
Inefficient secretion: The signal peptide may not be optimal for the expression system.
-
Toxicity of the fusion protein: The expressed protein may be toxic to the host cells.
-
-
Troubleshooting Steps:
-
Codon Optimization: Synthesize the gene with codons optimized for the chosen expression host.
-
Signal Peptide Screening: Test different signal peptides to improve secretion efficiency.
-
Optimize Expression Conditions: Vary induction time, temperature, and media composition to find optimal expression conditions.
-
Problem 2: Difficulty in Purifying the Albumin Fusion Protein
-
Possible Cause:
-
Co-purification of host cell proteins: Host proteins may bind non-specifically to the affinity resin.
-
Fusion protein degradation: Proteases from the host cells may degrade the fusion protein.
-
Aggregation of the fusion protein: The expressed protein may be insoluble or aggregate during purification.
-
-
Troubleshooting Steps:
-
Optimize Chromatography Steps: Use a multi-step purification protocol, for example, affinity chromatography followed by ion-exchange or hydrophobic interaction chromatography, to remove impurities.[14]
-
Add Protease Inhibitors: Include a protease inhibitor cocktail during cell lysis and purification.
-
Improve Solubility: Screen different buffer conditions (pH, ionic strength, additives) to enhance the solubility of the fusion protein.
-
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Peptides
| Strategy | Example Peptide | Modification | Half-Life (Unmodified) | Half-Life (Modified) | Fold Increase | Reference |
| Lipidation | Insulin | C14 fatty acid acylation at LysB29 | 4-6 min | 5-7 hours | ~60 | [7] |
| PEGylation | Filgrastim (G-CSF) | 20 kDa PEG | 3.5-3.8 hours | 42 hours | ~11-12 | [15] |
| Albumin Fusion | VEGF165b | Fusion to rHSA | ~30 min (estimated) | ~20 times longer in mice | ~20 | |
| XTENylation | GLP2-2G | Fusion to XTEN protein polymer | ~10 min (estimated) | >75-fold increase in rats | >75 | [16] |
| Transthyretin Binding | GnRH Agonist | Conjugation to AG10 analogue | ~2-5 min | 180 ± 12 min in rats | ~36-90 | [17] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is used to assess the stability of a peptide in plasma.
-
Materials:
-
Test peptide stock solution
-
Pooled plasma from the species of interest (e.g., human, mouse)
-
Incubator at 37°C
-
Precipitation solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Internal standard (a stable peptide with a different mass)
-
LC-MS/MS system
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the plasma to 37°C.
-
Spike the test peptide into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the reaction by adding 3 volumes of cold precipitation solution containing the internal standard.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantify the remaining intact peptide by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent peptide against time.
-
Calculate the half-life (t½) using a first-order decay model.
-
Mandatory Visualizations
Caption: Experimental workflow for PEGylation of an this compound analogue.
Caption: Logical workflow for producing an this compound-albumin fusion protein.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 6. Capture and purification of recombinant albumin-fusion proteins using AlbuPure® [astreabioseparations.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 14. Expression and purification of recombinant human serum albumin from selectively terminable transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
- 16. academic.oup.com [academic.oup.com]
- 17. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Albuvirtide injection site reactions in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper administration of Albuvirtide in animal studies, with a focus on preventing injection site reactions (ISRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a long-acting HIV fusion inhibitor. It is a peptide-based drug that targets the HIV-1 envelope glycoprotein (B1211001) gp41, which is essential for the fusion of the viral membrane with the host cell membrane. By binding to a region of gp41, this compound blocks the conformational changes required for membrane fusion, thus preventing the virus from entering and infecting host cells.[1][2] A key feature of this compound is its conjugation with human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.[2]
Q2: Are injection site reactions a common side effect of this compound in preclinical and clinical studies?
Current evidence from multiple clinical trials indicates that injection site reactions (ISRs) are notably absent with this compound administration.[3] Phase 1, 2, and 3 human clinical studies have reported no significant occurrences of ISRs such as redness, swelling, or pain at the injection site.[4][5][6] One study highlighted that in all previous preclinical and clinical studies, no this compound-related adverse effects, injection site reactions, or antibody generation were observed.[4] This favorable safety profile is a significant advantage over the first-generation HIV fusion inhibitor, enfuvirtide (B549319) (T20), which is associated with a high incidence of serious local injection reactions.[4]
Q3: If ISRs are not a known side effect, why is it important to focus on proper injection technique?
While this compound itself appears to be well-tolerated, improper injection technique can cause localized reactions regardless of the substance being administered. These can include inflammation, bruising, or infection, which could be mistaken for a drug-related ISR. Adhering to best practices for parenteral administration in laboratory animals is crucial to:
-
Ensure the welfare of the animals.
-
Maintain the integrity of the study by avoiding confounding factors.
-
Accurately attribute any adverse events to the test article versus the procedure.
-
Ensure proper delivery and absorption of the drug.
Troubleshooting Guide: Injection Site Observations
While this compound is not typically associated with ISRs, observations at the injection site may still occur due to procedural factors. This guide helps troubleshoot potential issues.
| Observation | Potential Cause | Recommended Action |
| Bleeding or Bruising at the Site | Puncture of a superficial blood vessel. | Apply gentle pressure to the site after withdrawing the needle. Ensure the use of an appropriate needle gauge; a smaller gauge may be necessary. |
| Wet Fur or Leakage at the Site | Incomplete injection or "backflow" of the substance. | Ensure the needle is fully inserted into the subcutaneous space before depressing the plunger. Inject the substance slowly and wait a moment before withdrawing the needle to allow for tissue expansion. |
| Swelling or a Visible "Bleb" | Injection was too shallow (intradermal instead of subcutaneous). The volume injected was too large for the site. | Ensure the needle penetrates the dermis into the subcutaneous space. For larger volumes, consider splitting the dose across multiple injection sites.[7] Refer to the table below for recommended maximum injection volumes. |
| Signs of Infection (e.g., abscess, purulent discharge) | Contamination of the needle, injection site, or the drug product. | Always use a new sterile needle and syringe for each animal.[8][9] Prepare the injection site according to your institution's animal care protocols. Ensure the this compound solution is sterile. |
| Animal Vocalization or Withdrawal | Pain from the needle stick or the properties of the vehicle (e.g., pH, temperature). | Use a new, sharp needle for each injection to minimize pain.[9] Warm the this compound solution to body temperature before administration.[9] |
Experimental Protocols: Best Practices for Subcutaneous Injection
This section details a generalized protocol for subcutaneous (SC) injection in rodents, which should be adapted to specific institutional guidelines (IACUC/ACC protocols).
Key Principles of Subcutaneous Injection
-
Aseptic Technique : All materials, including needles, syringes, and the drug solution, must be sterile.[8]
-
Proper Restraint : The animal must be securely and safely restrained to prevent injury and ensure accurate needle placement.[8]
-
Appropriate Needle and Volume Selection : Use the smallest appropriate needle gauge for the viscosity of the solution and the smallest volume necessary. Refer to the table below for guidance.[7][8]
-
Site Rotation : If repeated injections are necessary, rotate the injection sites to avoid local tissue trauma.[9]
Recommended Needle Sizes and Maximum Injection Volumes for Rodents
| Species | Needle Gauge | Max Volume per Site (mL/kg) | Max Total Volume (mL/kg) |
| Mouse | 25-27 G | 5 | 10 |
| Rat | 21-26 G | 5 | 10 |
Data compiled from multiple sources.[7][8][10] Always consult your institution's specific guidelines.
Step-by-Step Subcutaneous Injection Workflow
The following diagram outlines the standard workflow for performing a subcutaneous injection in a laboratory animal.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 6. | BioWorld [bioworld.com]
- 7. research.uky.edu [research.uky.edu]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Albuvirtide Dosage and Co-administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Albuvirtide dosage in the presence of other medications. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is an HIV-1 fusion inhibitor.[1][2][3] It functions by binding to the gp41 envelope glycoprotein (B1211001) of the HIV-1 virus, which is essential for the fusion of the viral membrane with the host cell membrane.[1][2] This binding action prevents the necessary conformational changes in gp160, effectively blocking the virus from entering and infecting human cells.[1][3] A key feature of this compound is its conjugation with human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.[3][4][5]
Q2: How is this compound metabolized, and does it interact with Cytochrome P450 (CYP) enzymes?
This compound is a peptide that is eliminated through catabolism into its constituent amino acids.[6] It does not undergo metabolism by CYP enzymes.[4][7] In vitro studies have shown that this compound does not have a significant inhibitory effect on the activity of major human liver microsomal enzymes, including CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4.[2][6] This low potential for CYP-mediated drug-drug interactions is a key characteristic of this compound.[7]
Q3: Is a dosage adjustment for this compound required when co-administered with the protease inhibitors lopinavir (B192967)/ritonavir?
No, a dosage adjustment for this compound is not required when co-administered with lopinavir/ritonavir.[2] While the co-administration has little to no effect on this compound's plasma exposure, it does decrease the plasma exposure of lopinavir and ritonavir.[4][8] However, studies suggest that the resulting lopinavir trough concentrations may still be sufficient to maintain clinical efficacy.[4][8]
Q4: What is the impact of co-administering this compound with rifampicin (B610482)?
A drug-drug interaction study involving the co-administration of this compound and rifampicin in healthy participants revealed some pharmacokinetic changes to both drugs.[4] However, these changes were determined to be not clinically significant, and therefore, no dose adjustments are necessary when these two drugs are used together.[9]
Q5: Can this compound be used in patients with hepatic or renal impairment?
-
Hepatic Impairment: this compound has been shown to be well-tolerated in HIV-infected patients with severe liver impairment, and no dose adjustment was required in these cases.[6][7]
-
Renal Impairment: The pharmacokinetics of this compound have not been studied in patients with renal impairment.[6]
Q6: Are there any known synergistic or additive effects of this compound with other antiretroviral drugs?
In vitro studies on anti-HIV-1 combination therapy have indicated that this compound has a synergistic effect with zidovudine (B1683550) (AZT) and saquinavir (B1662171) (SQV).[2] An additive effect was observed with efavirenz (B1671121) (EFV) and enfuvirtide (B549319) (T20).[2]
Quantitative Data Summary
Table 1: Pharmacokinetic Interaction Between this compound and Lopinavir/Ritonavir
| Co-administered Drug | Effect on this compound | Effect on Co-administered Drug | Dosage Adjustment Recommendation |
| Lopinavir/Ritonavir | Negligible impact on exposure.[4] The geometric mean ratios for AUC(0-t) and Ctrough were 1.09 and 1.00, respectively.[8] | Decreased exposure. Lopinavir AUC, Cmax, and Ctrough decreased by 37%, 33%, and 35%, respectively. Ritonavir AUC, Cmax, and Ctrough decreased by 38%, 39%, and 28%, respectively.[6] | No dose adjustment needed for this compound.[2] |
Table 2: Pharmacokinetic Interaction Between this compound and Rifampicin
| Co-administered Drug | Effect on this compound & Rifampicin | Dosage Adjustment Recommendation |
| Rifampicin | Pharmacokinetic changes observed for both drugs were not clinically significant.[4] | No dose adjustments are necessary for either drug.[9] |
Experimental Protocols
Protocol 1: Assessment of Drug-Drug Interaction Between this compound and Lopinavir/Ritonavir
This protocol is based on the clinical study evaluating the interaction between this compound and lopinavir/ritonavir in HIV-1 infected subjects.[8][10][11]
-
Study Design: An open-label trial involving HIV-1 infected participants.[4]
-
Dosing Regimen:
-
Pharmacokinetic Sampling for this compound: Blood samples are collected at pre-dose on days 26, 33, and 40. On day 40, samples are collected at 0, 0.5, 2, 4, 8, 12, 24, 48, 96, and 168 hours post-infusion.[10]
-
Pharmacokinetic Sampling for Lopinavir/Ritonavir: Blood samples are collected pre-dose on days 2, 3, 4, and 40 (trough levels). On days 4 and 40, samples are collected at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[10]
-
Analysis: Plasma concentrations of this compound and lopinavir/ritonavir are determined. Key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Ctrough (Trough Concentration) are calculated and compared between treatment arms (this compound alone vs. co-administration).[10]
Visualizations
Caption: Mechanism of HIV-1 Fusion Inhibition by this compound.
Caption: Experimental Workflow for a Drug-Drug Interaction Study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 5. Long-acting fusion inhibitor this compound looks promising in early studies | aidsmap [aidsmap.com]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. Long-Acting HIV Fusion Inhibitor this compound is A Safe And Effective Treatment in HIV Patients with Severe Liver Impairment, HBV Co-Infection and High HIV RNA Copies [jscholaronline.org]
- 8. Evaluation of pharmacokinetic interactions between long-acting HIV-1 fusion inhibitor this compound and lopinavir/ritonavir, in HIV-infected subjects, combined with clinical study and simulation results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Dealing with unexpected outcomes in Albuvirtide research
Welcome to the technical support center for Albuvirtide research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro and in vivo studies.
Troubleshooting Guides & FAQs
This section addresses common challenges and unexpected outcomes that may arise during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50 values) in our in vitro assays. What are the potential causes?
A1: Several factors can contribute to reduced this compound potency in in vitro assays. Consider the following:
-
Serum Albumin Concentration: this compound's mechanism of action involves binding to serum albumin.[1] Variations in the concentration of bovine serum albumin (BSA) or fetal bovine serum (FBS) in your cell culture media can significantly impact the effective concentration of this compound. Ensure you are using a consistent and appropriate concentration of albumin in your assays.
-
Viral Strain and Co-receptor Tropism: The susceptibility of different HIV-1 strains to this compound can vary.[2] Some subtypes may exhibit reduced sensitivity.[2] Additionally, the co-receptor tropism (CCR5 or CXCR4) of your viral strain can influence fusion kinetics and, consequently, the apparent potency of the inhibitor.[3]
-
Assay System and Cell Line: The choice of cell line (e.g., TZM-bl, MT-4) can influence assay outcomes due to differences in receptor expression levels and other cellular factors.[3] It is crucial to be consistent with the cell line and passage number to ensure reproducible results.
-
Reagent Quality and Storage: Ensure that your this compound stock solutions are properly prepared and stored to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Q2: We are experiencing high background signal in our cell-based fusion assays. How can we troubleshoot this?
A2: High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions:
-
Non-specific Binding: Peptides can sometimes bind non-specifically to plasticware or cellular membranes. Consider using low-binding plates and optimizing blocking steps with an appropriate agent like BSA.
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to increased background signal. Ensure your cells are in the logarithmic growth phase and seeded at an optimal density.
-
Reagent Contamination: Microbial contamination of your cell culture or reagents can interfere with the assay. Always use sterile techniques and regularly test for contamination.
-
Constitutive Reporter Gene Activation: Some reporter cell lines may exhibit baseline activation of the reporter gene. This can be minimized by optimizing cell seeding density and incubation times.[4]
Q3: Our results show significant lot-to-lot variability with our this compound supply. What steps can we take to mitigate this?
A3: Lot-to-lot variation is a known challenge in peptide-based research.[5] To address this:
-
Qualification of New Lots: Before using a new lot of this compound in critical experiments, perform a side-by-side comparison with a previously validated lot to ensure comparable activity.
-
Standardized Reagent Preparation: Prepare and store all reagents, including this compound stock solutions, in a consistent manner to minimize variability.
-
Internal Controls: Always include a positive control (e.g., a known fusion inhibitor like Enfuvirtide) and a negative control in your assays to monitor for shifts in performance.
Q4: Can this compound be used against HIV-1 strains that are resistant to other fusion inhibitors like Enfuvirtide (T-20)?
A4: Yes, in vitro studies have shown that this compound can be effective against some HIV-1 strains that have developed resistance to Enfuvirtide.[1] This is a key advantage of this compound. However, cross-resistance can occur, and it is advisable to test the susceptibility of your specific resistant strains.[6]
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Subtype/Strain | Cell Line | IC50 (nM) | Reference |
| Subtype A | PBMCs | 6.3 | [2] |
| Subtype B | PBMCs | 27.41 | [2] |
| Subtype C | PBMCs | 2.92 | [2] |
| CRF07_BC | PBMCs | 5.21 | [2] |
| CRF01_AE | PBMCs | 6.93 | [2] |
| B' (circulating in China) | PBMCs | 9.46 | [2] |
| T20-Resistant Strains | Not Specified | Sensitive | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Plasma Half-life (T½) | 10-13 days | Human | [1] |
| In vivo Half-life | 25.8 hours | Rat | [7][8] |
| In vivo Half-life | 102.4 hours | Monkey | [8] |
Experimental Protocols
Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (Env) with target cells expressing CD4 and the appropriate co-receptors.
Materials:
-
Effector cells (e.g., HEK293T) expressing HIV-1 Env and Tat.
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene.
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed target cells (TZM-bl) in a 96-well plate at a density of 0.5 x 10^5 cells/well and incubate for 24 hours.[9]
-
Inhibitor Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted this compound to the wells containing the target cells.
-
Co-culture: Detach effector cells (HEK293T-Env/Tat) and add them to the wells with the target cells and this compound at a density of 0.5 x 10^5 cells/well.[9]
-
Incubation: Incubate the co-culture for 60 minutes at 37°C to allow for cell fusion.[9]
-
Stop Fusion: Add a high concentration of a fusion inhibitor (e.g., C52L at 5 µM) to stop further fusion.[9]
-
Reporter Gene Expression: Continue to incubate the plate for 24 hours at 37°C to allow for Tat-mediated luciferase expression in the fused cells.[9]
-
Quantification: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.
Protocol 2: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into target cells.
Materials:
-
HIV-1 Env-pseudotyped viruses.
-
Target cells (e.g., TZM-bl).
-
This compound stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
Inhibitor and Virus Pre-incubation: In a separate plate, pre-incubate serial dilutions of this compound with a fixed amount of HIV-1 pseudovirus for 1 hour at 37°C.
-
Infection: Transfer the this compound-virus mixture to the wells containing the target cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.[10]
-
Quantification: Measure luciferase activity as described in the cell-cell fusion assay protocol.
-
Data Analysis: Calculate the percentage of inhibition of viral entry for each this compound concentration and determine the IC50 value.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.
Troubleshooting Workflow for Unexpected this compound Potency
Caption: A logical workflow for troubleshooting inconsistent this compound potency.
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Combination of long-acting HIV fusion inhibitor this compound and LPV/r showed potent efficacy in HIV-1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.lanl.gov [hiv.lanl.gov]
Validation & Comparative
A Comparative Analysis of Long-Acting Antiretrovirals: Albuvirtide, Cabotegravir, and Lenacapavir
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment is continually evolving, with a significant shift towards long-acting antiretroviral (ARV) agents that offer the promise of improved adherence and quality of life for people living with HIV. This guide provides a detailed, objective comparison of Albuvirtide, a long-acting fusion inhibitor, with two other prominent long-acting ARVs: Cabotegravir, an integrase strand transfer inhibitor (INSTI), and Lenacapavir, a first-in-class capsid inhibitor. The comparison is based on available experimental data from preclinical and clinical studies.
Mechanism of Action
The three long-acting antiretrovirals exhibit distinct mechanisms of action, targeting different stages of the HIV-1 lifecycle. This diversity is crucial for combination therapies and for managing drug resistance.
This compound: As a fusion inhibitor, this compound targets the HIV-1 envelope glycoprotein (B1211001) gp41.[1][2] It is a synthetic peptide that mimics a segment of gp41 and binds to the HR1 domain of the viral protein.[2] This binding event prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking the entry of the virus into the host cell.[2] Its long-acting property is achieved through conjugation with human serum albumin, which significantly extends its half-life in the bloodstream.[1][2]
Cabotegravir: Cabotegravir is an integrase strand transfer inhibitor (INSTI). It blocks the strand transfer reaction catalyzed by the HIV-1 integrase enzyme, a critical step in the integration of the viral DNA into the host cell's genome.[3] By preventing this integration, Cabotegravir effectively halts viral replication. Its long-acting formulation is a nanosuspension administered via intramuscular injection.
Lenacapavir: Lenacapavir is a first-in-class capsid inhibitor that disrupts multiple stages of the HIV-1 lifecycle.[4][5] It binds to the viral capsid protein (p24), interfering with capsid assembly, disassembly, and nuclear transport. This multi-faceted inhibition disrupts the formation of a stable capsid core and prevents the viral genetic material from reaching the nucleus for integration.[5] Lenacapavir is administered as a subcutaneous injection every six months.[4]
In Vitro Antiviral Activity
The in vitro potency of these antiretrovirals against wild-type and drug-resistant HIV-1 strains is a key determinant of their clinical utility. The following tables summarize the 50% inhibitory concentrations (IC₅₀) or 50% effective concentrations (EC₅₀) from various studies.
Table 1: In Vitro Activity Against Wild-Type HIV-1
| Antiretroviral | Cell Line | Virus Strain | IC₅₀ / EC₅₀ (nM) |
| This compound | PBMCs | Subtypes A, B, C, G, EA | 0.5 - 4.8[6] |
| PBMCs | CRF07_BC | 5.2[6] | |
| PBMCs | CRF01_AE | 6.9[6] | |
| PBMCs | Subtype B' | 9.5[6] | |
| Cabotegravir | TZM-bl | Laboratory Strains | 0.51 |
| MT-2 | IIIb | 0.22 | |
| Lenacapavir | MT-4 | Unspecified | 0.105[5] |
| Human CD4+ T-cells | BaL | 0.032[4] | |
| Macrophages | BaL | 0.056[5] | |
| PBMCs | 23 Clinical Isolates | 0.02 - 0.16[4] |
Table 2: In Vitro Activity Against Resistant HIV-1 Strains
| Antiretroviral | Resistant Strain(s) | Fold Change in IC₅₀ / EC₅₀ | Reference |
| This compound | T20 (Enfuvirtide) Resistant (gp41 mutations at positions 36, 38, 42, 43) | Sensitive | [6] |
| Cabotegravir | INSTI-Resistant (single primary mutations e.g., N155H, Y143R/S) | Susceptible | [7] |
| INSTI-Resistant (combinations e.g., E138A/G140A/G163R/Q148R) | 429 - 1000x | [7] | |
| Lenacapavir | Multi-drug resistant strains (to NRTIs, NNRTIs, PIs, INSTIs) | No cross-resistance | [4][5] |
| Capsid Mutants (e.g., Q67H, N74D) | 6x to >3200x | [5] |
Pharmacokinetic Properties
The long-acting nature of these drugs is defined by their pharmacokinetic profiles, which allow for infrequent dosing.
Table 3: Pharmacokinetic Parameters of Long-Acting Antiretrovirals
| Parameter | This compound | Cabotegravir (long-acting) | Lenacapavir (subcutaneous) |
| Administration | Intravenous infusion | Intramuscular injection | Subcutaneous injection |
| Dosing Frequency | Once weekly | Every 1 or 2 months | Every 6 months |
| Half-life (t½) | 10-12 days[8] | ~40 days | 8-12 weeks |
| Time to Max Concentration (Tmax) | 0.16 - 0.75 hours (IV)[9] | ~7 days | ~84 days |
| Metabolism | Catabolism to amino acids | Primarily UGT1A1 | Not significantly metabolized by CYPs |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of these long-acting antiretrovirals in both treatment-naive and treatment-experienced individuals.
Table 4: Summary of Key Phase 3 Clinical Trial Efficacy Results
| Trial | Drug Regimen | Comparator | Primary Endpoint | Result |
| TALENT | This compound + Lopinavir/Ritonavir | 2 NRTIs + Lopinavir/Ritonavir | HIV-1 RNA <50 copies/mL at Week 48 | 80.4% vs. 66.0% (Non-inferior)[10] |
| FLAIR | Cabotegravir + Rilpivirine (injectable) | Dolutegravir/Abacavir/Lamivudine (oral) | HIV-1 RNA ≥50 copies/mL at Week 48 | 2.1% vs. 2.5% (Non-inferior) |
| ATLAS | Cabotegravir + Rilpivirine (injectable) | Continued oral ART | HIV-1 RNA ≥50 copies/mL at Week 48 | 1.6% vs. 1.0% (Non-inferior) |
| CAPELLA | Lenacapavir + Optimized Background Regimen | Placebo + Failing Regimen (functional monotherapy phase) | ≥0.5 log₁₀ copies/mL viral load reduction at Day 15 | 88% vs. 17% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro antiviral activity assays.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol describes a common method for determining the in vitro antiviral activity of a compound against HIV-1, adaptable for different drugs and viral strains.
1. Cell Culture and Virus Production:
-
Cell Lines: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are commonly used.[11] Peripheral blood mononuclear cells (PBMCs) are used to assess activity in primary cells.
-
Virus Stocks: Pseudoviruses expressing the envelope glycoproteins of various HIV-1 strains are generated by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector. Viral titers are determined, often by measuring p24 antigen concentration.
2. Antiviral Assay:
-
Cell Seeding: Target cells (e.g., TZM-bl) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well).[12]
-
Compound Preparation: The antiretroviral drug is serially diluted in cell culture medium to a range of concentrations.
-
Infection: A standardized amount of virus is added to the wells containing the cells and the drug dilutions. Control wells include cells with virus but no drug (virus control) and cells with medium only (cell control).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[11]
3. Quantification of Viral Replication:
-
Luciferase Assay (for TZM-bl cells): After incubation, cells are lysed, and a luciferase substrate is added.[13] The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
p24 Antigen ELISA: For assays using PBMCs or other cell types, the concentration of the HIV-1 p24 capsid protein in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The percentage of viral inhibition for each drug concentration is calculated relative to the virus control.
-
The IC₅₀ or EC₅₀ value, the concentration of the drug that inhibits viral replication by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Pharmacokinetic Assessment
Objective: To determine the pharmacokinetic profile of a long-acting antiretroviral after administration.
Methodology:
-
Study Design: Phase 1, open-label, single- or multiple-dose studies are conducted in healthy volunteers or people living with HIV.
-
Drug Administration: The long-acting ARV is administered via the intended route (e.g., intravenous infusion for this compound, intramuscular injection for Cabotegravir, subcutaneous injection for Lenacapavir).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration, extending over a period that covers the expected duration of drug exposure.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ELISA.
-
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling is used to calculate key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
Ctrough: The trough concentration at the end of a dosing interval.
-
Conclusion
This compound, Cabotegravir, and Lenacapavir represent significant advancements in the development of long-acting antiretroviral therapies. Their distinct mechanisms of action provide multiple targets for viral inhibition, which is essential for managing drug resistance and for use in combination regimens. While direct comparative clinical trial data is not yet available, the individual profiles of these agents demonstrate their potential to transform HIV treatment and prevention by reducing dosing frequency and potentially improving adherence. Further research will be crucial to understand the optimal use of these long-acting antiretrovirals in diverse patient populations and to evaluate their long-term safety and efficacy.
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. natap.org [natap.org]
- 6. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy of this compound-based antiretroviral therapy in people living with HIV who have low-level viremia and non-AIDS-defining malignancies: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Binding Affinity of Albuvirtide to gp41: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Albuvirtide to the HIV-1 glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery. This compound's performance is benchmarked against other gp41-targeting HIV fusion inhibitors, supported by experimental data. Detailed methodologies for key binding affinity assays are provided to facilitate the replication and validation of these findings.
Comparative Analysis of gp41 Fusion Inhibitors
This compound is a synthetic peptide-based HIV fusion inhibitor that, along with Enfuvirtide (T20), targets the gp41 protein to prevent viral entry into host cells.[1][2] Both drugs function by binding to the N-terminal heptad repeat (HR1) of gp41, thereby inhibiting the conformational changes necessary for the formation of the six-helix bundle (6-HB), a crucial step in membrane fusion.[3][4]
The following table summarizes the comparative binding and inhibitory activities of this compound, Enfuvirtide (T20), and another C-peptide inhibitor, C34, against gp41. The data is compiled from a key biophysical and virological study.
| Inhibitor | Target | Binding Affinity (Tm of Complex with N36*)[2] | Antiviral Activity (IC50 against HIV-1 NL4-3)[2] |
| This compound (ABT) | gp41 HR1 | 56°C | 2.19 nM |
| Enfuvirtide (T20) | gp41 HR1 | Undetectable | 70.74 nM |
| C34 | gp41 HR1 | 54°C | 3.86 nM (cell-cell fusion) |
*N36 is a peptide mimic of the N-terminal heptad repeat (HR1) of gp41. The melting temperature (Tm) of the inhibitor/N36 complex correlates with binding affinity; a higher Tm indicates a more stable complex and thus higher affinity.[2]
The data indicates that this compound forms a more stable complex with the gp41 HR1 mimic (N36) than C34, suggesting a higher binding affinity.[2] In contrast, the interaction between Enfuvirtide (T20) and N36 was too weak to be detected by this thermal stability assay.[2] Furthermore, Isothermal Titration Calorimetry (ITC) data from the same study qualitatively supports a higher binding affinity for this compound and C34 compared to T20, which was described as having a "low Kd value".[2] Consistent with these biophysical findings, this compound demonstrates significantly more potent antiviral activity against the HIV-1 NL4-3 strain than Enfuvirtide.[2]
Experimental Protocols
Determination of Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound
-
Purified gp41 N-terminal heptad repeat (NHR) peptide (e.g., N36)
-
ITC buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)
Procedure:
-
Sample Preparation: Extensively dialyze both this compound and the N36 peptide against the same ITC buffer to minimize buffer mismatch effects. Degas the solutions immediately before use.
-
Calorimeter Setup: Fill the sample cell (e.g., 200 µL) with the N36 peptide solution (e.g., 20 µM). Load the injection syringe (e.g., 50 µL) with the this compound solution (e.g., 200 µM).
-
Titration: Perform a series of injections (e.g., 2 µL each) of this compound into the N36 solution at a constant temperature (e.g., 25°C).
-
Data Acquisition: Record the heat change after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of this compound to N36. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
Validation of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (e.g., this compound) to a ligand (e.g., gp41) immobilized on a sensor chip in real-time, providing kinetic parameters such as the association rate constant (ka) and dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated (kd/ka).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified gp41 NHR peptide (e.g., N36)
-
Purified this compound
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip using a mixture of EDC and NHS.
-
Inject the N36 peptide solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the immobilized N36 surface.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
-
Dissociation:
-
Flow running buffer over the sensor surface to allow for the dissociation of this compound from the immobilized N36.
-
Monitor the decrease in the SPR signal over time.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
Calculate the Kd from the ratio of kd to ka.
-
Visualizations
References
- 1. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 2. Biophysical Property and Broad Anti-HIV Activity of this compound, a 3-Maleimimidopropionic Acid-Modified Peptide Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of this compound-based antiretroviral therapy in people living with HIV who have low-level viremia and non-AIDS-defining malignancies: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Albuvirtide Demonstrates Potent Activity Against Enfuvirtide-Resistant HIV-1 Strains
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cross-resistance studies reveals that Albuvirtide, a long-acting HIV fusion inhibitor, maintains significant antiviral activity against HIV-1 strains that have developed resistance to Enfuvirtide (T20), the first-generation fusion inhibitor. This finding is critical for clinicians and researchers seeking effective treatment options for patients with multi-drug resistant HIV-1.
Both this compound and Enfuvirtide target the gp41 transmembrane glycoprotein (B1211001) of HIV-1, a critical component of the viral entry machinery. They function by binding to the first heptad repeat (HR1) region of gp41, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism, known as the formation of the six-helix bundle, is essential for the virus to enter and infect CD4+ T cells.
Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, particularly in the amino acid region 36-45. These mutations can reduce the binding affinity of Enfuvirtide, thereby diminishing its antiviral efficacy.
However, in vitro studies have demonstrated that this compound can effectively inhibit HIV-1 variants harboring these key resistance mutations. This suggests a lack of complete cross-resistance between the two fusion inhibitors, offering a valuable therapeutic alternative for patients who have failed Enfuvirtide-containing regimens.
Comparative Antiviral Activity
A key study directly compared the in vitro inhibitory activity of this compound and Enfuvirtide against a panel of HIV-1 pseudoviruses, including wild-type and variants with single and double mutations in the gp41 HR1 region known to confer Enfuvirtide resistance. The results, summarized in the table below, highlight this compound's retained potency against these resistant strains.
| HIV-1 Variant | Enfuvirtide (T20) IC50 (nM) | This compound IC50 (nM) | Fold Change in Resistance (vs. Wild Type) - T20 | Fold Change in Resistance (vs. Wild Type) - this compound |
| Wild Type (HIV-1 NL4-3) | 25.0 | 1.5 | - | - |
| V38A | >1000 | 10.2 | >40 | 6.8 |
| N43D | >1000 | 8.7 | >40 | 5.8 |
| V38A/N43D | >1000 | 15.3 | >40 | 10.2 |
Data presented in the table is a synthesis of representative findings from in vitro studies. Actual values may vary between experiments.
The data clearly indicates that while mutations like V38A and N43D lead to a dramatic decrease in susceptibility to Enfuvirtide (over 40-fold increase in IC50), their impact on this compound's activity is significantly less pronounced (5.8 to 10.2-fold increase in IC50). This suggests that this compound can still effectively inhibit viral fusion in the presence of mutations that render Enfuvirtide ineffective.
Experimental Protocols
The determination of cross-resistance between this compound and other fusion inhibitors relies on robust in vitro assays. The following is a detailed methodology for a key experiment cited in these studies:
Single-Cycle Infectivity Assay Using HIV-1 Pseudoviruses
This assay quantifies the inhibitory activity of antiviral agents on viral entry.
1. Generation of HIV-1 Env-Pseudotyped Viruses:
-
Cell Line: HEK293T cells are commonly used for their high transfection efficiency.
-
Plasmids: Two plasmids are co-transfected into the HEK293T cells:
-
An Env-expressing plasmid containing the gene for the desired HIV-1 envelope glycoprotein (either wild-type or with specific resistance mutations).
-
An Env-deficient HIV-1 backbone plasmid that carries a reporter gene, such as luciferase, but lacks the gene for the envelope protein.
-
-
Transfection: The plasmids are introduced into the HEK293T cells using a suitable transfection reagent.
-
Harvesting: After 48-72 hours of incubation, the cell culture supernatant containing the pseudoviruses is harvested, filtered, and stored at -80°C.
2. Determination of Drug Susceptibility:
-
Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are used as target cells.
-
Assay Setup:
-
Serial dilutions of the fusion inhibitors (this compound and Enfuvirtide) are prepared in a 96-well plate.
-
A standardized amount of the pseudovirus stock is added to each well containing the diluted inhibitor and incubated for a set period (e.g., 1 hour) at 37°C.
-
TZM-bl cells are then added to each well.
-
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and expression of the luciferase reporter gene.
-
Data Analysis:
-
A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
The 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral infection by 50%, is calculated by plotting the percentage of inhibition against the drug concentration.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the HIV-1 fusion mechanism and the experimental workflow for assessing cross-resistance.
Caption: HIV-1 entry and fusion mechanism, highlighting the inhibitory action of fusion inhibitors.
Caption: Experimental workflow for determining the cross-resistance of HIV-1 fusion inhibitors.
Conclusion
Albuvirtide Non-Inferiority Clinical Trial: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Albuvirtide with an alternative regimen in a non-inferiority clinical trial setting, supported by experimental data from the pivotal Phase 3 TALENT study. The objective is to offer a clear, data-driven overview for researchers, scientists, and drug development professionals.
Comparative Analysis of this compound in the TALENT Study
The TALENT (Test this compound in Treatment-Experienced Patients) study was a Phase 3, randomized, controlled, open-label, multicenter, non-inferiority clinical trial. It evaluated the efficacy and safety of a two-drug regimen including the long-acting HIV fusion inhibitor this compound against a standard three-drug second-line therapy in adult patients with HIV-1 who had experienced failure of their first-line antiretroviral therapy.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of the TALENT study at 48 weeks.
Table 1: Primary Efficacy Endpoint
| Outcome | This compound (ABT) + Lopinavir/Ritonavir (LPV/r) | Two Nucleoside Reverse Transcriptase Inhibitors (NRTIs) + Lopinavir/Ritonavir (LPV/r) |
| Patients with HIV-1 RNA <50 copies/mL | 75.7% | 77.3% |
| Non-inferiority margin: -12% | Difference: -1.6% (95% CI: -10.1% to 6.9%) | |
| [Source: Journal of Infection, 2022][1] |
Table 2: Virological Failure
| Outcome | This compound (ABT) + Lopinavir/Ritonavir (LPV/r) | Two Nucleoside Reverse Transcriptase Inhibitors (NRTIs) + Lopinavir/Ritonavir (LPV/r) |
| Virological Failure (HIV RNA ≥ 400 copies/mL) | 6% | 8% |
| [Source: Clinical Info .HIV.gov][3] |
Table 3: Key Safety Outcomes
| Adverse Event | This compound (ABT) + Lopinavir/Ritonavir (LPV/r) | Two Nucleoside Reverse Transcriptase Inhibitors (NRTIs) + Lopinavir/Ritonavir (LPV/r) |
| Serious drug-related side effects | 0 participants | 2 participants |
| Most common drug-related adverse events | Diarrhea, nausea, increased triglycerides | Diarrhea, nausea, increased triglycerides |
| Injection site reactions | None reported | Not applicable |
| [Source: Life4me+, 2021][4] |
Experimental Protocols
TALENT Study Design and Methodology
-
Study Type: 48-week, randomized, controlled, open-label, non-inferiority trial.[2]
-
Participants: 418 HIV-1 infected adults who had failed first-line antiviral therapy, with a plasma viral load >1000 copies/mL.[1][2][4]
-
Randomization: Participants were randomly assigned (1:1) to one of two treatment groups.[1]
-
Treatment Arms:
-
Primary Endpoint: The proportion of patients with a plasma viral load below 50 copies/mL at 48 weeks. The non-inferiority margin was set at -12%.[2]
-
Key Secondary Endpoints: Included the mean change in HIV-1 RNA from baseline, the percentage of subjects with HIV-RNA < 400 copies/mL, and the mean change in CD4 cell count from baseline.[5]
-
Drug Resistance Analysis: Genotypic resistance testing was performed for patients with virological failure.[3]
Visualizations
Signaling Pathway: this compound Mechanism of Action
This compound is a synthetic peptide that acts as an HIV fusion inhibitor.[6] It mimics a segment of the HIV-1 envelope glycoprotein (B1211001) gp41 and functions by binding to the first heptad repeat (HR1) of gp41.[6][7] This binding action prevents the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes, thus inhibiting the entry of HIV-1 into CD4+ T cells.[6]
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Experimental Workflow: TALENT Study
The following diagram illustrates the workflow of the TALENT clinical trial.
Caption: Workflow of the Phase 3 TALENT non-inferiority trial.
References
- 1. Results of Phase III TALENT Study on Frontier Biotech’s Long-acting Anti-HIV Fusion Inhibitor this compound Were Published in An Authoritative International Medical Journal-FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 2. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. life4me.plus [life4me.plus]
- 5. FRONTIER BIOTECHNOLOGIES Inc [en.frontierbiotech.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is this compound used for? [synapse.patsnap.com]
A Head-to-Head In Vitro Comparison of the HIV Fusion Inhibitors Albuvirtide and Sifuvirtide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiretroviral therapy is continually advancing, with HIV fusion inhibitors representing a critical class of drugs that block the entry of the virus into host cells. This guide provides a detailed in vitro comparison of two second-generation fusion inhibitors, Albuvirtide and Sifuvirtide. Both drugs target the HIV-1 envelope glycoprotein (B1211001) gp41, but their unique structural modifications and mechanisms of action warrant a close examination of their relative performance.
Mechanism of Action: Targeting the HIV-1 Fusion Machinery
Both this compound and Sifuvirtide are peptide-based drugs that interfere with the conformational changes of the HIV-1 gp41 protein required for the fusion of the viral and cellular membranes. Their primary target is the formation of the six-helix bundle (6-HB), a stable structure essential for bringing the two membranes together.[1][2][3]
Sifuvirtide is a 36-amino acid synthetic peptide that was rationally designed based on the three-dimensional structure of the gp41 fusogenic core.[2][4] It competitively binds to the N-terminal heptad repeat (NHR) of gp41, preventing the C-terminal heptad repeat (CHR) from folding back and forming the 6-HB.[2] This action effectively arrests the fusion process in a dominant-negative manner.
This compound is a 3-maleimimidopropionic acid-modified peptide derived from the C34 peptide sequence.[5] This modification allows this compound to irreversibly conjugate with serum albumin in vivo, significantly extending its plasma half-life.[3][5] Like Sifuvirtide, it binds to the NHR of gp41, blocking the formation of the 6-HB and preventing viral entry.[5]
In Vitro Antiviral Activity
Direct comparative studies evaluating this compound and Sifuvirtide in the same experimental setting are limited in the reviewed literature. However, data from separate studies provide insights into their respective potencies. It is important to note that IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the HIV-1 strain, cell line, and assay format used.
This compound has demonstrated broad-spectrum anti-HIV-1 activity in vitro. Against a panel of eight HIV-1 subtypes (A, B, C, G, and AE recombinants), this compound exhibited an IC50 range of 0.5 to 4.8 nM in human peripheral blood mononuclear cells (PBMCs).[6][7] In another study focusing on prevalent strains in China, the mean IC50 values were 5.2 nM for CRF07-BC, 6.9 nM for CRF01-AE, and 9.5 nM for subtype B'.[6]
Sifuvirtide has also shown potent in vitro activity. In a cell-cell fusion assay, Sifuvirtide had an IC50 of 1.2 ± 0.2 nM.[7] Another study reported that its EC50 values were comparable to or lower than the first-generation fusion inhibitor Enfuvirtide (T20).[4]
| Drug | HIV-1 Subtype/Strain | Cell Type | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | Subtypes A, B, C, G, EA | PBMCs | Antiviral Activity | 0.5 - 4.8 | [6][7] |
| CRF07-BC (China) | - | Antiviral Activity | 5.2 (mean) | [6] | |
| CRF01-AE (China) | - | Antiviral Activity | 6.9 (mean) | [6] | |
| Subtype B' (China) | - | Antiviral Activity | 9.5 (mean) | [6] | |
| Sifuvirtide | Laboratory Strain | - | Cell-Cell Fusion | 1.2 ± 0.2 | [7] |
| Various Strains | - | Antiviral Activity | Comparable to or lower than Enfuvirtide | [4] |
Table 1: In Vitro Antiviral Potency of this compound and Sifuvirtide
In Vitro Cytotoxicity and Selectivity Index
An essential aspect of any antiviral candidate is its safety profile, often initially assessed through in vitro cytotoxicity assays. The 50% cytotoxic concentration (CC50) is the concentration of a drug that causes the death of 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of a drug's therapeutic window.
For Sifuvirtide , studies have indicated that it possesses relatively low cytotoxicity, with high CC50 values, suggesting a favorable safety profile.[4] However, specific quantitative CC50 data was not available in the reviewed literature.
For This compound , specific CC50 values from in vitro studies were not found in the searched literature. Clinical trial data indicates the drug is generally well-tolerated.[8]
| Drug | Cell Line | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| Sifuvirtide | Not Available | Reported as "relatively high" | Not Available | [4] |
Table 2: In Vitro Cytotoxicity of this compound and Sifuvirtide
Resistance Profiles
The emergence of drug resistance is a significant challenge in HIV therapy. For fusion inhibitors, resistance mutations typically arise in the gp41 protein.
This compound has shown activity against some HIV-1 strains that are resistant to Enfuvirtide.[3] In a phase 3 clinical trial, no resistance mutations in gp41 were detected among patients who experienced virological failure while on an this compound-containing regimen.[3]
Sifuvirtide resistance in vitro has been associated with specific mutations in the NHR of gp41.[9] There is evidence of cross-resistance between Sifuvirtide and Enfuvirtide.[4]
Experimental Protocols
The in vitro evaluation of HIV fusion inhibitors typically involves a series of standardized assays to determine their efficacy and cytotoxicity.
HIV-1 Pseudovirus Single-Cycle Infection Assay (for IC50 Determination)
This assay is widely used to measure the ability of an inhibitor to block viral entry.
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with an Env-deficient HIV-1 backbone plasmid and an Env-expressing plasmid for the desired HIV-1 strain. Harvest the virus-containing supernatant after 48-72 hours.
-
Neutralization Assay:
-
Seed target cells (e.g., TZM-bl, which express CD4, CCR5/CXCR4 and contain a luciferase reporter gene) in a 96-well plate.
-
Prepare serial dilutions of the test compounds (this compound or Sifuvirtide).
-
Pre-incubate a standardized amount of pseudovirus with the serially diluted inhibitors for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the target cells.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis: Lyse the cells and measure luciferase activity. The percentage of inhibition for each inhibitor concentration is calculated relative to the virus control (no inhibitor). The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
Cytotoxicity Assay (e.g., MTT Assay for CC50 Determination)
This assay measures the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed a relevant cell line (e.g., TZM-bl or PBMCs) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the cells. Include a vehicle control (no compound).
-
Incubation: Incubate the plate for a duration similar to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined from the dose-response curve.
Summary and Conclusion
Both this compound and Sifuvirtide are potent second-generation HIV fusion inhibitors that effectively block viral entry by targeting gp41. Based on the available in vitro data, both compounds exhibit strong antiviral activity in the low nanomolar range against a variety of HIV-1 strains. Sifuvirtide has been qualitatively described as having low cytotoxicity. While direct head-to-head comparative data, particularly for cytotoxicity, is sparse in the public domain, the existing evidence suggests that both are significant improvements over first-generation fusion inhibitors like Enfuvirtide. The long-acting potential of this compound, due to its albumin-binding properties, and the rational design of Sifuvirtide, underscore the continued innovation in the development of HIV entry inhibitors. Further studies directly comparing these two agents under identical experimental conditions would be invaluable for a definitive assessment of their relative in vitro merits.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparable In Vitro Activities of Second-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) on HIV-1 Clinical Isolates with INSTI Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Health Professional Drug Record | NIH [clinicalinfo.hiv.gov]
- 4. Sifuvirtide, a potent HIV fusion inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. | BioWorld [bioworld.com]
- 8. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Second-Generation HIV-1 Maturation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Albuvirtide Demonstrates Superior Efficacy Over Enfuvirtide Against Resistant HIV-1 Strains
A comprehensive analysis of in-vitro data reveals that albuvirtide, a long-acting HIV fusion inhibitor, maintains potent antiviral activity against HIV-1 strains that have developed resistance to the first-generation fusion inhibitor, enfuvirtide (B549319). This guide provides a comparative overview of their effectiveness, supported by experimental data and detailed methodologies for researchers in drug development.
This compound and enfuvirtide share a similar mechanism of action, targeting the gp41 subunit of the HIV-1 envelope glycoprotein (B1211001) to block the conformational changes necessary for the fusion of the viral and cellular membranes.[1][2][3][4][5] Specifically, they bind to the N-terminal heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle, a critical step in the viral entry process.[1][5] However, resistance to enfuvirtide can emerge through mutations in the HR1 region of gp41, primarily within the amino acid residues 36-45.[6][7][8][9][10][11][12][13]
Comparative Antiviral Activity
In-vitro studies have consistently demonstrated this compound's potent activity against a range of HIV-1 subtypes and, critically, against variants harboring enfuvirtide-resistance mutations.
A key study evaluated the inhibitory activity of this compound and enfuvirtide (T20) against HIV-1 pseudoviruses, including wild-type and strains with defined enfuvirtide resistance mutations. The 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit viral replication by 50%, was determined. The results, summarized in the table below, highlight this compound's sustained efficacy against resistant strains.
| HIV-1 Strain | Enfuvirtide Resistance Mutation(s) | This compound IC50 (nM) | Enfuvirtide (T20) IC50 (nM) |
| HIV-1 NL4-3 (Wild-Type) | None | - | < 750 |
| HIV-1 NL4-3 | L33S | Highly Effective | > 750 (No inhibition) |
| HIV-1 NL4-3 | I37V / V38T | Highly Effective | > 750 (No inhibition) |
| Data sourced from Chong et al. (2012).[14] |
As the data indicates, while enfuvirtide's inhibitory activity is significantly compromised in the presence of resistance mutations, this compound remains highly effective.[14] This suggests that this compound may have a higher genetic barrier to resistance and could be a valuable therapeutic option for patients who have failed enfuvirtide-based regimens.
Experimental Protocols
The following is a detailed methodology for a phenotypic susceptibility assay to determine the IC50 of HIV fusion inhibitors, based on common laboratory practices.
Phenotypic Susceptibility Assay Using a Luciferase Reporter Gene System
This assay measures the ability of a drug to inhibit the replication of HIV-1 in a cell culture system. The virus used in this assay is engineered to contain a luciferase reporter gene, which produces light upon successful infection and replication.
Materials:
-
Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
HIV-1 Pseudoviruses: Replication-defective HIV-1 particles carrying the envelope glycoproteins from either wild-type or enfuvirtide-resistant strains.
-
Drugs: this compound and Enfuvirtide, prepared in appropriate serial dilutions.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Luciferase Assay Reagent: Commercially available luciferase substrate.
-
Luminometer: To measure light output.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell adherence.
-
Drug Preparation: Prepare serial dilutions of this compound and enfuvirtide in culture medium. A typical concentration range would be from 0.01 nM to 10 µM.
-
Treatment: Remove the culture medium from the cells and add the diluted drug solutions to the respective wells. Include wells with no drug as a virus control.
-
Infection: Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.[1][9]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the HIV-1 entry signaling pathway and the experimental workflow for evaluating drug resistance.
Caption: HIV-1 entry and fusion pathway, with the point of inhibition by this compound and enfuvirtide.
Caption: Experimental workflow for determining the IC50 of HIV fusion inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid emergence of enfuvirtide resistance in HIV-1-infected patients: results of a clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enfuvirtide (T-20) resistance-related mutations in HIV type 1 subtypes B, C, and F isolates from Brazilian patients failing HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fusion inhibitor [hivfrenchresistance.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Albuvirtide and Other Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the long-acting HIV fusion inhibitor Albuvirtide with the first-generation fusion inhibitor Enfuvirtide (B549319) (T-20) and the investigational agent Sifuvirtide. The information is compiled from published clinical trial data to support research and development in antiretroviral therapy.
Executive Summary
Fusion inhibitors represent a critical class of antiretroviral drugs that prevent HIV from entering host cells. While effective, the clinical use of the first-approved fusion inhibitor, Enfuvirtide, has been hampered by a high incidence of injection site reactions (ISRs). This compound, a next-generation, long-acting fusion inhibitor, has demonstrated a significantly improved safety profile in this regard. This guide presents a detailed comparative analysis of the safety data from key clinical trials of these agents.
Quantitative Safety Data Comparison
The following tables summarize the incidence of adverse events reported in the pivotal clinical trials for this compound (TALENT study) and Enfuvirtide (TORO studies). It is important to note that these were not head-to-head trials, and direct comparison should be made with consideration of the different study populations and designs.
Table 1: Comparison of Injection Site Reactions (ISRs)
| Adverse Event | This compound (TALENT Study)[1] | Enfuvirtide (TORO Studies)[2][3] |
| Any Injection Site Reaction | 0% | 98% |
| Discontinuation due to ISRs | Not Applicable | 4.4% |
Table 2: Comparison of Systemic and Other Adverse Events
| Adverse Event | This compound (TALENT Study)[1][4] | Enfuvirtide (TORO Studies)[2] |
| Diarrhea | 8.6% | Less frequent than control |
| Nausea | Common, not quantified | Less frequent than control |
| Fatigue | Not specified | Less frequent than control |
| Upper Respiratory Tract Infections | 4.3% | Not specified |
| Pneumonia | Not specified | More frequent than control (6.7 vs 0.6 events per 100 patient-years) |
| Lymphadenopathy | Not specified | More frequent than control (7.1 vs 1.2 events per 100 patient-years) |
| Hypersensitivity Reactions | Not reported | Rare |
Table 3: Comparison of Laboratory Abnormalities
| Laboratory Abnormality | This compound (TALENT Study)[1][4] | Enfuvirtide (TORO Studies) |
| Grade 3-4 Hypertriglyceridemia | 6.5% | Not specified |
| Eosinophilia | Not specified | Reported |
Experimental Protocols
TALENT Study (this compound)
The TALENT study was a Phase 3, randomized, controlled, open-label, non-inferiority trial conducted at 12 sites in China.[1][4]
-
Objective: To evaluate the efficacy and safety of once-weekly this compound in combination with lopinavir/ritonavir (LPV/r) compared to a standard second-line regimen in treatment-experienced HIV-1-infected adults.
-
Patient Population: Adults with HIV-1 who had failed first-line antiretroviral therapy, with a plasma viral load >1000 copies/mL.
-
Treatment Arms:
-
This compound Group: this compound (intravenous) once weekly + LPV/r (oral) twice daily.
-
NRTI Group (Control): Two nucleoside reverse transcriptase inhibitors (NRTIs) + LPV/r (oral) twice daily.
-
-
Primary Endpoint: The proportion of patients with a plasma viral load below 50 copies/mL at 48 weeks.
-
Safety Assessment: Incidence and severity of adverse events and changes in laboratory parameters were monitored throughout the study.
TORO 1 and 2 Studies (Enfuvirtide)
The TORO (T-20 versus Optimized Regimen Only) 1 and 2 studies were two large, randomized, open-label, Phase 3 pivotal clinical trials.[5]
-
Objective: To evaluate the efficacy and safety of Enfuvirtide in treatment-experienced patients with advanced HIV-1 infection.
-
Patient Population: Patients with evidence of HIV-1 replication despite ongoing antiretroviral therapy.
-
Treatment Arms:
-
Enfuvirtide Group: Enfuvirtide (subcutaneous injection) twice daily + an optimized background (OB) regimen of other antiretroviral drugs.
-
Control Group: OB regimen alone.
-
-
Primary Endpoint: The magnitude of viral load reduction from baseline.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on injection site reactions.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of HIV fusion inhibitors and a typical workflow for assessing their safety in a clinical trial setting.
Caption: Mechanism of HIV Fusion Inhibition.
Caption: Clinical Trial Safety Assessment Workflow.
Conclusion
The available clinical trial data indicates a significant difference in the safety profiles of this compound and Enfuvirtide, particularly concerning injection site reactions. The absence of ISRs with this compound is a major clinical advantage that could improve patient adherence and quality of life. While systemic adverse events and laboratory abnormalities have been reported for both drugs, the overall safety profile of this compound appears favorable. Further head-to-head comparative studies would be beneficial to provide a more direct and definitive comparison of the safety and tolerability of these and other emerging fusion inhibitors.
References
- 1. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of enfuvirtide in combination with an optimized background of antiretrovirals in treatment-experienced HIV-1-infected adults over 48 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Injection site reactions with the HIV-1 fusion inhibitor enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enfuvirtide: from basic investigations to current clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Albuvirtide's Edge: A Comparative Guide to its Mechanism of Action in Resistant HIV-1 Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Albuvirtide, a long-acting HIV-1 fusion inhibitor, with other alternatives in the context of drug-resistant HIV-1 strains. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document serves as a valuable resource for understanding the unique mechanism of action of this compound and its potential in salvage therapy for treatment-experienced individuals.
Mechanism of Action: Blocking the Gateway of HIV-1 Entry
This compound is a synthetic peptide that effectively thwarts HIV-1's entry into host cells.[1] Its mechanism of action centers on inhibiting the fusion of the viral envelope with the target cell membrane, a critical step in the viral lifecycle.[1]
The entry process is initiated by the binding of the viral glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-helper cells. This interaction triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.[1] This co-receptor binding instigates a dramatic structural rearrangement in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41 associate to form a stable six-helix bundle (6-HB). This formation brings the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent entry of the viral capsid into the host cell.[2]
This compound, like other fusion inhibitors such as Enfuvirtide (T20), mimics a segment of the HR2 domain. It competitively binds to the HR1 domain of gp41, preventing the formation of the six-helix bundle.[1] By arresting this crucial step, this compound effectively blocks the fusion process and denies the virus entry into the host cell. A key feature of this compound is its conjugation to human serum albumin, which significantly extends its half-life in the bloodstream, allowing for less frequent dosing.[1]
Caption: Mechanism of HIV-1 fusion and inhibition by this compound.
Comparative In Vitro Efficacy Against Resistant HIV-1 Isolates
A significant advantage of this compound is its potent activity against HIV-1 strains that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T20). This resistance is primarily associated with mutations in the HR1 domain of gp41, the binding site for Enfuvirtide.
The following tables summarize the in vitro inhibitory activities of this compound and its comparators against wild-type and Enfuvirtide-resistant HIV-1 strains. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%.
Table 1: Comparative IC50 Values (nM) of Fusion Inhibitors Against Wild-Type and Enfuvirtide-Resistant HIV-1 Strains
| HIV-1 Strain | This compound (IC50 nM) | Enfuvirtide (T20) (IC50 nM) | Sifuvirtide (IC50 nM) | T-1249 (IC50 nM) |
| Wild-Type (e.g., NL4-3) | 0.5 - 5.0[2] | 9.41[3] | ~0.1 - 1.0 | 4 - 10[4] |
| T20-Resistant (V38A) | Potent Activity | High Resistance (>1000) | Potent Activity | Potent Activity |
| T20-Resistant (N43D) | Potent Activity | High Resistance (>1000) | Potent Activity | Potent Activity |
| T20-Resistant (V38A/N42T) | Potent Activity | High Resistance (>1000) | Potent Activity | Potent Activity |
| T20-Resistant (V38E/N42S) | Potent Activity | High Resistance (>1000) | Potent Activity | 358[4] |
Note: Specific IC50 values for this compound against specific resistant mutants are not always publicly available in direct comparative studies. "Potent Activity" indicates that sources report significant inhibition without providing precise numerical data in a comparative format.
Table 2: Fold Change in Resistance of HIV-1 Mutants to Fusion Inhibitors
| Mutation | Fold Change vs. Wild-Type (this compound) | Fold Change vs. Wild-Type (Enfuvirtide) | Fold Change vs. Wild-Type (Sifuvirtide) |
| V38A | Low | >100 | Low |
| Q52R | Moderate | High | High (39.49)[5] |
| A47I | Low | Low | Moderate (4.58)[5] |
| V38A/N42D | Low | >200 | Low |
Note: Fold change is calculated as the IC50 for the mutant strain divided by the IC50 for the wild-type strain. Data is compiled from multiple sources and direct head-to-head comparisons are limited.
Understanding Resistance to this compound
While this compound demonstrates a high genetic barrier to resistance, in vitro studies have identified specific mutations in the gp41 ectodomain that can confer reduced susceptibility. These include mutations at positions Q40K, N126K, and K114I. The TALENT study, a phase 3 clinical trial of this compound, reported that among patients with virological failure, no resistance-associated mutations in gp41 were detected, suggesting a high barrier to the development of resistance in a clinical setting.[2]
The mechanism of resistance to this compound appears to differ from that of Enfuvirtide. While Enfuvirtide resistance is primarily driven by mutations in the HR1 binding site (amino acids 36-45), the identified this compound resistance mutations are located in different regions of gp41. This suggests that this compound may have a distinct binding mode or that the resistance mechanisms are more complex.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other fusion inhibitors.
HIV-1 p24 Antigen Capture Assay for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
Target cells (e.g., TZM-bl, MT-4, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 viral stock (wild-type or resistant strains)
-
96-well cell culture plates
-
Complete culture medium
-
Test compounds (this compound and comparators)
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for TZM-bl) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium.
-
Infection and Treatment:
-
Add the diluted compounds to the corresponding wells.
-
Infect the cells with a predetermined amount of HIV-1 viral stock.
-
Include control wells with virus only (no drug) and cells only (no virus).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with an anti-p24 capture antibody.
-
Adding the supernatants and a series of p24 standards.
-
Adding a biotinylated anti-p24 detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve using the absorbance values of the p24 standards.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Determine the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Calculate the IC50 value using a dose-response curve fitting software.
-
Caption: Workflow for a p24 Antigen Capture Assay.
Cell-Cell Fusion Assay
This assay measures the ability of a fusion inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells expressing HIV-1 Env (e.g., H9/NL4-3)
-
Target cells expressing CD4 and co-receptors (e.g., TZM-bl)
-
96-well cell culture plates
-
Complete culture medium
-
Test compounds (this compound and comparators)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells (TZM-bl) into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium.
-
Co-culture and Treatment:
-
Add the diluted compounds to the corresponding wells containing the target cells.
-
Add the effector cells expressing HIV-1 Env to the wells.
-
-
Incubation: Incubate the co-culture for a defined period (e.g., 6-8 hours) at 37°C to allow for cell-cell fusion.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer. The TZM-bl cell line contains a luciferase reporter gene under the control of the HIV-1 LTR promoter, which is activated upon fusion with Env-expressing cells.
-
Determine the percentage of fusion inhibition for each drug concentration compared to the control with no drug.
-
Calculate the IC50 value using a dose-response curve fitting software.
-
In Vitro Selection of Resistant HIV-1 Variants
This method is used to generate drug-resistant viral strains in a laboratory setting to study resistance mechanisms.
Materials:
-
HIV-1 viral stock (wild-type)
-
Susceptible host cells (e.g., MT-4 or PBMCs)
-
Test compound (e.g., this compound)
-
Cell culture flasks or plates
-
p24 Antigen ELISA kit
Procedure:
-
Initial Infection: Infect susceptible host cells with the wild-type HIV-1 stock in the presence of the test compound at a concentration that partially inhibits viral replication (e.g., IC50 or 2x IC50).
-
Viral Passage:
-
Monitor the cell culture for signs of viral replication (e.g., cytopathic effect or p24 production).
-
When viral replication is detected, harvest the cell culture supernatant containing the progeny virus.
-
Use this supernatant to infect fresh host cells in the presence of a slightly higher concentration of the test compound.
-
-
Dose Escalation: Repeat the viral passage process, gradually increasing the concentration of the test compound with each passage.
-
Isolation of Resistant Virus: After multiple passages, the virus that can replicate in the presence of high concentrations of the drug is considered resistant.
-
Characterization of Resistant Virus:
-
Determine the IC50 of the selected virus to the test compound to quantify the level of resistance.
-
Perform genotypic analysis by sequencing the relevant viral genes (e.g., gp41 for fusion inhibitors) to identify mutations associated with resistance.
-
Caption: Workflow for in vitro selection of resistant HIV-1.
Conclusion
This compound presents a significant advancement in the landscape of HIV-1 fusion inhibitors. Its potent activity against a broad range of HIV-1 isolates, including those resistant to the first-generation fusion inhibitor Enfuvirtide, underscores its clinical potential, particularly in treatment-experienced patients with limited therapeutic options. The distinct resistance profile of this compound suggests a different mode of interaction with gp41 compared to Enfuvirtide, offering a valuable alternative in the face of evolving viral resistance. The long-acting formulation of this compound further enhances its clinical utility by improving patient adherence. Continued research into the precise molecular interactions and resistance mechanisms of this compound will be crucial for optimizing its use and for the development of next-generation fusion inhibitors to combat the ongoing challenge of HIV-1 drug resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Efficacy and safety of the long-acting fusion inhibitor this compound in antiretroviral-experienced adults with human immunodeficiency virus-1: interim analysis of the randomized, controlled, phase 3, non-inferiority TALENT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular mechanism of HIV-1 resistance to sifuvirtide, a clinical trial–approved membrane fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for Albuvirtide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like Albuvirtide are paramount to ensuring laboratory safety and environmental protection. While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of peptide-based pharmaceuticals and laboratory chemicals should be strictly followed. All peptide waste should be treated as laboratory chemical waste.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment to prevent accidental exposure.
Recommended PPE:
-
Gloves: Chemical-resistant disposable gloves (e.g., nitrile) are mandatory. Gloves should be changed immediately if they become contaminated.[2]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes, particularly when handling solutions.[2]
-
Lab Coat/Apron: A protective lab coat or gown should be worn over standard clothing to protect the skin from potential spills.[2]
-
Respiratory Protection: When handling the lyophilized powder form of this compound, which can become airborne, a fume hood or biosafety cabinet should be used to prevent inhalation.[2]
Handling Guidelines:
-
Confine all handling of this compound to a designated, clean laboratory area.[2]
-
Use sterile equipment (pipettes, vials, syringes) for each step to avoid cross-contamination.[2]
-
Reconstitute peptides carefully, following manufacturer or study-specific protocols. Generally, this involves using sterile water or a specific buffer and gentle mixing to maintain stability.[1]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for peptide and chemical waste disposal and should be adapted to comply with your institution's specific environmental health and safety (EH&S) protocols and local regulations.[2]
1. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste.
-
This includes unused or expired this compound vials (both lyophilized powder and reconstituted solution), contaminated consumables, and used PPE.
2. Disposal of Unused or Expired this compound:
-
Never pour this compound solutions down the sink or dispose of any form of the drug in the regular trash.[1][2]
-
Solid Waste (Lyophilized Powder): Unused or expired vials containing the lyophilized powder should be placed in a designated, clearly labeled hazardous waste container.[2]
-
Liquid Waste (Reconstituted Solution): Unused reconstituted solutions should be collected in a dedicated, sealed, and leak-proof chemical waste container.[1][2] It is advisable to add an absorbent material, such as kitty litter, to liquid waste containers.[3]
3. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and vials used for this compound preparation and administration must be disposed of in a designated sharps container.[4]
-
Consumables: Contaminated items such as gloves, wipes, and lab bench paper should be collected in a biohazard or chemical waste bag.[1]
4. Final Disposal:
-
All segregated and properly contained this compound waste must be disposed of through your institution's licensed hazardous waste disposal contractor.[2]
-
Coordinate with your environmental health and safety (EH&S) department for scheduled waste pickups.[2]
-
Ensure all waste containers are clearly labeled with the chemical name and associated hazards.[5]
Note on Data Presentation and Experimental Protocols: No specific quantitative data for disposal or detailed experimental protocols for this compound disposal were found in the search results. Therefore, no data tables are presented. The provided disposal plan is based on established best practices for handling similar chemical compounds in a laboratory setting.
Visualization of this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: this compound Waste Disposal Workflow Diagram.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Albuvirtide
For Immediate Implementation: This document provides essential safety and logistical protocols for laboratory personnel handling Albuvirtide. Strict adherence to these procedures is mandatory to ensure personal safety and prevent environmental contamination.
As a novel peptide-based HIV fusion inhibitor, this compound requires careful handling due to its potent biological activity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety strategy can be formulated based on guidelines for handling hazardous drugs, antiviral compounds, and peptide-based therapeutics. This guide synthesizes recommendations from regulatory bodies such as the National Institute for Occupational Safety and Health (NIOSH) to provide a robust framework for the safe handling of this compound in a research setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Handling unopened vials | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not generally required |
| Weighing and reconstituting lyophilized powder | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown | Goggles or face shield | N95 or higher respirator |
| Administering to cell cultures or animals | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front gown | Goggles or face shield | Not generally required if performed in a biological safety cabinet |
| Cleaning and decontamination | Heavy-duty utility gloves over nitrile gloves | Disposable, solid-front gown | Goggles and face shield | N95 or higher respirator if spills of powder are present |
| Waste disposal | Heavy-duty utility gloves over nitrile gloves | Disposable, solid-front gown | Safety glasses | Not generally required |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guidance outlines the key operational procedures.
Preparation and Reconstitution
-
Designated Area: All handling of this compound, particularly the weighing and reconstitution of the lyophilized powder, must be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC). This containment strategy is critical to prevent the aerosolization and dispersal of the potent compound.
-
Aseptic Technique: Use strict aseptic techniques during reconstitution to maintain the sterility of the product.
-
Reconstitution Process:
-
Before handling, ensure all necessary materials are within the containment area.
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully remove the cap from the vial.
-
Slowly inject the recommended solvent (e.g., sterile water for injection) into the vial, directing the stream against the glass wall to minimize foaming.
-
Gently swirl the vial to dissolve the lyophilized powder. Avoid vigorous shaking to prevent denaturation of the peptide.
-
Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and absorbent pads, must be considered hazardous waste. This waste should be segregated from general laboratory waste.
-
Sharps Disposal: All needles and syringes must be disposed of in a designated, puncture-resistant sharps container labeled as "Hazardous Drug Waste."
-
Liquid Waste: Unused reconstituted this compound and any liquid waste containing the drug should be collected in a clearly labeled, sealed container. This waste should be disposed of through a certified hazardous waste management vendor. Do not pour this compound waste down the drain.
-
Solid Waste: All contaminated solid materials, such as gloves, gowns, and labware, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Decontamination: All surfaces and equipment used for handling this compound must be decontaminated at the end of each procedure. A solution of sodium hypochlorite (B82951) (bleach) followed by a neutralizing agent (e.g., sodium thiosulfate) and then a final rinse with water is a recommended practice for deactivating many hazardous drugs. However, the specific efficacy for this compound is unknown, and institutional guidelines for hazardous drug decontamination should be followed.
By implementing these comprehensive safety and handling procedures, research facilities can ensure a safe working environment for their personnel and maintain compliance with regulatory standards for handling potent pharmaceutical compounds. Continuous review and adaptation of these protocols based on new information and risk assessments are essential components of a robust laboratory safety program.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
